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Foundational

Deciphering Desulfated Cholecystokinin Octapeptide (CCK-8DS): Mechanism of Action and Methodological Frameworks

A Technical Whitepaper for Researchers and Drug Development Professionals Cholecystokinin (CCK) is a pleiotropic peptide hormone integral to both gastrointestinal (GI) function and central nervous system (CNS) modulation...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Cholecystokinin (CCK) is a pleiotropic peptide hormone integral to both gastrointestinal (GI) function and central nervous system (CNS) modulation. While the endogenous sulfated octapeptide (CCK-8S) acts as a universal agonist across CCK receptor subtypes, the synthetic desulfated cholecystokinin octapeptide (CCK-8DS) provides a critical pharmacological tool for isolating specific receptor pathways. This whitepaper provides an in-depth mechanistic analysis of CCK-8DS, detailing its receptor selectivity, signal transduction pathways, and the self-validating experimental protocols required to study it accurately.

The Structural Paradigm of Receptor Selectivity

The biological activity of CCK is localized to its carboxyl-terminal octapeptide sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2[1]. In the endogenous form, the tyrosine residue at position 2 (Tyr2) undergoes post-translational sulfation in the trans-Golgi network[2].

The presence or absence of this sulfate group dictates receptor subtype affinity:

  • CCK1 Receptor (CCK-A): Predominantly expressed in the GI tract (pancreatic acinar cells, gallbladder). The orthosteric binding pocket of CCK1 strictly requires the negatively charged sulfate group on Tyr2 to form a critical salt bridge. Without it, binding affinity collapses[3].

  • CCK2 Receptor (CCK-B): Predominantly expressed in the CNS and gastric parietal cells. The CCK2 binding pocket is structurally distinct and tolerates the absence of the sulfate group, allowing CCK-8DS to bind and activate the receptor effectively[4].

By utilizing CCK-8DS, researchers can selectively interrogate central and gastric effects mediated by CCK2 receptors without triggering the massive digestive enzyme stimulation associated with CCK1 activation[4].

Quantitative Pharmacology: Binding Kinetics

The divergence in receptor affinity between the sulfated and desulfated forms is profound. The removal of the sulfate group results in a ~1000-fold reduction in affinity for the human CCK1 receptor, functionally eliminating its activity at this site at physiological concentrations[1],[5].

Table 1: Comparative Binding Affinities of CCK-8 Variants in HEK293 Cells

LigandReceptor SubtypeAffinity (

, nM)
Functional Implication
Sulfated CCK-8 hCCK10.8Potent Pancreatic/Gallbladder stimulation
Sulfated CCK-8 hCCK21.5Potent CNS/Gastric stimulation
Desulfated CCK-8 hCCK1800Negligible CCK1 activity
Desulfated CCK-8 hCCK2125Selective CCK2 activation

(Data summarized from competitive inhibition assays using [125I]CCK-8 radioligands[1])

Mechanistic Pathway: CCK2 Receptor Signal Transduction

Upon binding to the CCK2 receptor, CCK-8DS initiates a robust intracellular signaling cascade. The CCK2 receptor is a classic G-protein coupled receptor (GPCR) that primarily couples to the


 alpha subunit[3].
  • Receptor Activation: CCK-8DS binding induces a conformational shift in CCK2R, promoting the exchange of GDP for GTP on the

    
     protein.
    
  • Phospholipase C (PLC) Cleavage: The activated

    
     alpha subunit stimulates membrane-bound PLC.
    
  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (

    
    ) into two critical second messengers: Inositol triphosphate (
    
    
    
    ) and Diacylglycerol (DAG).
  • Calcium Mobilization:

    
     diffuses to the endoplasmic reticulum (ER) and binds to 
    
    
    
    receptors, triggering a rapid efflux of intracellular
    
    
    .
  • Kinase Activation: The localized spike in

    
     works in concert with DAG to recruit and activate Protein Kinase C (PKC), which subsequently phosphorylates downstream targets (e.g., MAPK/ERK) to drive physiological responses like pepsinogen release or CNS modulation[6],[3].
    

Pathway CCK8DS Desulfated CCK-8 (Ligand) CCK2R CCK2 Receptor (GPCR) CCK8DS->CCK2R Selective Binding Gq Gq/11 Protein CCK2R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel PKC Protein Kinase C (PKC) DAG->PKC Membrane Recruitment Ca2->PKC Co-activation Effect Physiological Response (e.g., Gastric Secretion) Ca2->Effect Calmodulin Activation PKC->Effect Phosphorylation Cascade

CCK-8DS mediated CCK2 receptor signaling cascade via Gq/11 and PLC activation.

Methodological Frameworks for CCK-8DS Interrogation

To ensure scientific integrity, experiments utilizing CCK-8DS must be designed as self-validating systems. Below are two field-proven protocols detailing the causality behind each methodological choice.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the binding affinity (


) of CCK-8DS for CCK2 receptors by measuring its ability to displace a radioactive tracer[1].
  • Step 1: Cell Preparation. Harvest HEK293 cells stably transfected with human CCK2R.

    • Causality: Primary tissues (like brain homogenates) contain mixed CCK1/CCK2 populations. Stably transfected lines isolate the receptor variable, preventing confounding cross-reactivity.

  • Step 2: Assay Buffer Formulation. Prepare 50 mM HEPES (pH 7.4) containing 5 mM

    
    , 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
    
    • Causality: CCK-8DS is highly hydrophobic[7]. BSA acts as a carrier protein, preventing the peptide from adsorbing to the plastic walls of the assay plate, which would artificially lower the effective concentration.

  • Step 3: Ligand Incubation. In a 96-well plate, combine cell membranes, 50 pM

    
    -CCK-8S (tracer), and varying concentrations of CCK-8DS (
    
    
    
    to
    
    
    M). Incubate at 25°C for 60 minutes.
  • Step 4: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI imparts a positive charge to the filter, reducing non-specific binding of the negatively charged radioligand to the glass fibers.

  • Step 5: Self-Validation & Quantification. Count filter radioactivity using a gamma counter.

    • Validation Metric: The assay must include control wells containing 1 µM unlabeled CCK-8S to define Non-Specific Binding (NSB)[8]. If NSB exceeds 30% of total binding, the assay is invalid (indicating degraded tracer or insufficient washing).

Protocol S1 1. Cell Prep HEK293-hCCK2R S2 2. Tracer Addition [125I]-CCK-8S S1->S2 S3 3. Competition Varying[CCK-8DS] S2->S3 S4 4. Incubation 60 min @ 25°C S3->S4 S5 5. Filtration GF/B Filters + PEI S4->S5 S6 6. Quantification Gamma Counting S5->S6

Step-by-step competitive radioligand binding assay workflow for CCK-8DS.

Protocol B: Real-Time Intracellular Calcium Mobilization

Because CCK2R is


-coupled, CCK-8DS activity can be quantified in real-time by measuring intracellular calcium transients[9].
  • Step 1: Dye Loading. Incubate CCK2R-expressing cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester allows the non-fluorescent dye to permeate the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore. Probenecid is strictly required as it inhibits organic anion transporters, preventing the cells from prematurely pumping the dye back out.

  • Step 2: Baseline Acquisition (

    
    ).  Place the plate in a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence for 10 seconds.
    
  • Step 3: Agonist Injection. Automate the injection of CCK-8DS and record the peak fluorescence (

    
    ) over 60 seconds.
    
  • Step 4: Self-Validation.

    • Validation Metric: Following the CCK-8DS read, inject 1 µM Ionomycin (a calcium ionophore) into all wells to force maximal calcium entry (

      
      ). If the 
      
      
      
      signal is not at least 300% of the baseline (
      
      
      ), the cells are either metabolically compromised or dye loading failed, and the data must be discarded.

Translational Applications in Drug Development

The distinct receptor profile of CCK-8DS makes it invaluable for targeted therapeutics and behavioral pharmacology:

  • Targeted Cytotoxins: CCK-8DS has been covalently conjugated to the ribosome-inactivating protein Saporin (CCK-SAP). Because CCK-8DS selectively binds CCK2 receptors, this conjugate allows researchers to selectively lesion CCK2-expressing neurons in the rostral ventromedial medulla (RVM) to study pain and anxiety pathways, without destroying CCK1-expressing tissues[8],[1].

  • Feeding Behavior & Metabolism: Systemic administration of non-sulfated CCK-8 increases Fos-like immunoreactivity in the dorsal vagal complex (DVC) of the hindbrain, providing a mechanism to study satiety and food intake reduction mediated strictly by CCK-B receptors[5],[2].

  • Gastric Oncology: CCK2 receptors are frequently overexpressed in gastric and colorectal adenocarcinomas. CCK-8DS analogs are utilized in radioligand development (e.g., Gastrin Receptor Scintigraphy) to image and target these specific tumor morphologies[3].

References

  • [4] Cholecystokinin Octapeptide, desulfated | CCK receptor modulator - Selleckchem.4

  • [7] Cholecystokinin Octapeptide, desulfated (CCK Octapeptide, desulfated) - MedChemExpress. 7

  • [8] The Biologically Active Cholecystokinin (26-33) peptide,[Tyr2-SO3]CCK-8, Retains High Affinity for CCK2 Receptors after Covalent Conjugation to Saporin - Advanced Targeting Systems. 8

  • [1] Targeting Article: CCK-SAP in Binding Studies - Advanced Targeting Systems. 1

  • [5] Non-sulfated cholecystokinin-8 increases enteric and hindbrain Fos-like immunoreactivity in male Sprague Dawley rats - NIH / PMC. 5

  • [6] Both CCK-A and CCK-B/gastrin receptors mediate pepsinogen release in guinea pig gastric glands - American Physiological Society. 6

  • [9] Action of cholecystokinin and cholinergic agents on calcium transport in isolated pancreatic acinar cells - SciSpace. 9

  • [3] Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - Frontiers in Endocrinology. 3

  • [2] Metabolic Signals in Sleep Regulation: The Role of Cholecystokinin - University of Szeged. 2

Sources

Exploratory

The Neuropharmacology of Non-Sulfated CCK-8 (CCK-8NS) in the Central Nervous System

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative, mechanistic breakdown of non-sulfated cholecystokinin octapeptide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative, mechanistic breakdown of non-sulfated cholecystokinin octapeptide (CCK-8NS). By dissecting its receptor pharmacology, central nervous system (CNS) functions, and the rigorous methodologies required to study it, this whitepaper serves as a comprehensive blueprint for neuropharmacological research.

The Molecular Dichotomy: Sulfated vs. Non-Sulfated CCK-8

Cholecystokinin (CCK) is one of the most abundantly expressed neuropeptides in the mammalian brain, playing a critical role in neuronal homeostasis, satiety, and anxiety[1]. The biological activity and receptor selectivity of the CCK octapeptide (CCK-8) are fundamentally dictated by a single post-translational modification: the sulfation of the tyrosine residue at position 27.

While sulfated CCK-8 (CCK-8S) acts as a universal agonist with high affinity for both the "alimentary" CCK1 receptor (CCK1R) and the "brain" CCK2 receptor (CCK2R), non-sulfated CCK-8 (CCK-8NS) lacks this sulfate group. This structural absence renders CCK-8NS highly selective. It binds to the than to the CCK1R[2]. Consequently, CCK-8NS serves as a powerful, endogenous tool to selectively probe CCK2R-mediated pathways in the CNS without triggering the peripheral, CCK1R-driven gastrointestinal artifacts common to CCK-8S[3],[4].

CCK2R-Mediated Signaling Dynamics

The physiological effects of CCK-8NS are driven by its interaction with CCK2R, a G-protein-coupled receptor (GPCR) predominantly coupled to the


 alpha subunit.

Upon binding CCK-8NS, CCK2R undergoes a conformational shift that activates Phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (


) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Together, this cascade rapidly depolarizes the neuron, lowering the threshold for action potential generation and facilitating the release of downstream neurotransmitters such as GABA, glutamate, and dopamine[1].

Signaling CCK8NS CCK-8NS (Ligand) CCK2R CCK2 Receptor (Brain-Specific GPCR) CCK8NS->CCK2R Gq Gq/11 Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Pathway PLC->IP3 DAG DAG Pathway PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Excitability Neuronal Depolarization & Neurotransmitter Release Ca2->Excitability PKC->Excitability

CCK-8NS binding to CCK2R triggers Gq-mediated PLC activation, increasing Ca2+ and neuronal firing.

Key Neuromodulatory Functions in the CNS

The Anti-Opioid Peptidergic System

One of the most clinically relevant functions of CCK-8NS is its role as an endogenous anti-opioid peptide. When administered centrally or systemically, and


-endorphin via CCK2R activation[5]. Furthermore, in models of opioid relapse, CCK-8NS has been shown to down-regulate pro-apoptotic factors (Bax, Caspase-3) and up-regulate anti-apoptotic factors (Bcl-2), successfully inhibiting the acquisition of morphine-induced conditioned place preference (CPP)[].
Divergent Neuroendocrine Regulation

CCK-8NS exhibits a unique neuroendocrine profile compared to its sulfated counterpart. While both variants stimulate the release of oxytocin (OT), only intravenous injection of non-sulfated CCK-8 stimulates a significant increase in plasma vasopressin (VP) [7]. This divergence highlights CCK-8NS as a specialized modulator of the hypothalamic-neurohypophyseal axis, heavily reliant on neurokinin 3 receptor (NK3R) signaling cross-talk.

Quantitative Comparison of CCK-8 Variants

To aid in experimental design, the following table summarizes the quantitative binding affinities and physiological outputs of the two primary CCK-8 isoforms.

ParameterSulfated CCK-8 (CCK-8S)Non-Sulfated CCK-8 (CCK-8NS)
Amino Acid Sequence Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
CCK1R Binding Affinity High (Baseline Reference)500 to 1000-fold lower than CCK-8S[3],[4]
CCK2R Binding Affinity HighHigh (50-70x higher than its CCK1R affinity)[2]
Receptor Selectivity Non-selective (CCK1R

CCK2R)
Highly selective for CCK2R over CCK1R[2]
Oxytocin (OT) Release Stimulates (Plasma OT

)[7]
Stimulates (Plasma OT

)[7]
Vasopressin (VP) Release No significant effect[7]Stimulates (Plasma VP

)[7]
Opioid Interaction Weak modulationStrong anti-opioid (antagonizes morphine)[5]

Self-Validating Experimental Methodologies

To ensure high-fidelity data when investigating CCK-8NS, experimental protocols must be designed with built-in causality and self-validation mechanisms. Below are two gold-standard workflows.

Protocol 1: Ex Vivo Slice Electrophysiology (Patch-Clamp)

Objective: Quantify CCK-8NS-induced changes in neuronal excitability within the ventromedial nucleus (VMN) or hippocampus.

  • Acute Slice Preparation: Brains are rapidly extracted and sectioned (300 µm) in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).

    • Causality: Replacing

      
       with sucrose prevents action potential-driven excitotoxicity and calcium overload in severed dendrites during slicing, preserving tissue viability.
      
  • Recovery Incubation: Slices recover in standard aCSF bubbled with 95%

    
     / 5% 
    
    
    
    at 32°C for 30 minutes, then at room temperature.
    • Causality: This thermal step-down allows cell membranes to reseal and GPCRs (like CCK2R) to resensitize after the trauma of slicing.

  • Whole-Cell Patch-Clamp: Neurons are patched in current-clamp mode to observe spontaneous action potential firing.

  • Pharmacological Isolation & Application: 1 µM Tetrodotoxin (TTX) is applied to the bath, followed by 100-250 nM CCK-8NS.

    • Causality: TTX blocks voltage-gated sodium channels, silencing network-driven synaptic noise. This ensures that any observed depolarization is a direct, monosynaptic result of CCK-8NS acting on the patched neuron's CCK2 receptors.

  • Self-Validation (Negative Control): In a parallel cohort, apply the selective CCK2R antagonist LY225910 (1 µM) prior to CCK-8NS. If the antagonist completely abolishes the CCK-8NS-induced firing, the system self-validates the receptor-specific causality.

Workflow Prep 1. Slice Prep (Sucrose aCSF) Incubate 2. Recovery (32°C -> RT) Prep->Incubate Record 3. Patch Clamp (Current-Clamp) Incubate->Record Perfuse 4. CCK-8NS Bath Application Record->Perfuse Analyze 5. Spike Analysis (Firing Rate) Perfuse->Analyze

Workflow for ex vivo patch-clamp recording of CCK-8NS induced neuronal excitability.

Protocol 2: In Vivo Behavioral Assay for Anti-Opioid Effects

Objective: Evaluate the efficacy of CCK-8NS in blocking morphine-induced Conditioned Place Preference (CPP).

  • Habituation: Rodents are allowed free access to a two-chamber CPP apparatus to establish baseline preferences.

  • Pre-Treatment & Conditioning: On conditioning days, subjects receive an intraperitoneal (i.p.) injection of CCK-8NS (e.g., 0.5 nmol/kg) exactly 15 minutes prior to a subcutaneous morphine injection (5 mg/kg), before being confined to the drug-paired chamber.

    • Causality: The 15-minute pre-treatment window is critical. CCK-8NS has a short half-life due to rapid enzymatic degradation by brain aminopeptidases. Pre-treatment ensures peak CCK2R occupancy exactly when the morphine-induced dopamine surge occurs in the nucleus accumbens, effectively short-circuiting the reward pathway.

  • Self-Validation: Include a cohort receiving CCK-8NS + Saline. If this cohort shows no chamber aversion or preference, it validates that CCK-8NS is actively antagonizing the opioid reward rather than inducing an independent, confounding anxiogenic/aversive state.

Conclusion

Non-sulfated CCK-8 is far more than an inactive precursor to its sulfated counterpart; it is a highly selective, potent neuromodulator in its own right. By exclusively targeting the CCK2 receptor, CCK-8NS governs critical CNS functions ranging from the suppression of opioid reward pathways to the precise regulation of vasopressin release. For drug development professionals, leveraging the unique pharmacological profile of CCK-8NS offers a targeted approach to treating opioid use disorders and neuroendocrine imbalances without the peripheral gastrointestinal side effects associated with pan-CCK agonists.

References

  • Role of brain cholecystokinin in neuronal homeostasis: rediscovering novel functions of an old neuropeptide Source: Open Exploration Publishing URL:[Link]

  • Non-sulfated cholecystokinin-8 reduces meal size and prolongs the intermeal interval in male Sprague Dawley rats Source: PubMed Central (PMC) URL:[Link]

  • Cholecystokinin Activates Orexin/Hypocretin Neurons through the Cholecystokinin A Receptor Source: Journal of Neuroscience URL:[Link]

  • Tachykinin neurokinin 3 receptor signaling in cholecystokinin-elicited release of oxytocin and vasopressin Source: American Physiological Society Journal URL:[Link]

  • Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression Source: PubMed Central (PMC) URL:[Link]

  • Non-Opioid Peptides Targeting Opioid Effects Source: MDPI International Journal of Molecular Sciences URL:[Link]

Sources

Foundational

The Biological Activity of Desulfated Cholecystokinin Octapeptide (CCK-8DS): A Technical Guide

Executive Summary Cholecystokinin (CCK) is a highly conserved, pleiotropic peptide hormone that functions as both a gastrointestinal regulator and a central neurotransmitter. The biological activity of its predominant ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin (CCK) is a highly conserved, pleiotropic peptide hormone that functions as both a gastrointestinal regulator and a central neurotransmitter. The biological activity of its predominant active fragment, the octapeptide (CCK-8), is heavily governed by post-translational modifications—specifically, the sulfation of its tyrosine residue.

Desulfated cholecystokinin octapeptide (CCK-8DS) serves as a critical pharmacological tool due to its profound receptor selectivity. By lacking the sulfate moiety, CCK-8DS loses its affinity for the CCK1 receptor while retaining high-affinity binding to the CCK2 receptor. This whitepaper elucidates the structural biology, signaling mechanics, and precise experimental methodologies required to leverage CCK-8DS in drug development and neuropharmacological research.

Structural Biology & The Causality of Tyrosine Sulfation

The endogenous CCK-8 peptide (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) features a sulfated tyrosine at position 2 (Tyr-7 from the C-terminus). This sulfation is not merely a structural anomaly; it is the thermodynamic linchpin for CCK1 receptor (CCK1R) activation.

The Causality of Binding: The CCK1R possesses a highly specific extracellular binding pocket characterized by basic amino acid residues that form a critical electrostatic salt bridge with the sulfate group of CCK-8. When this sulfate group is absent—yielding CCK-8DS—the electrostatic interaction is abolished. This results in a massive loss of binding free energy, translating to an approximate 500-fold reduction in binding affinity at CCK1R .

Conversely, the CCK2 receptor (CCK2R) does not require this electrostatic interaction. Its binding pocket is optimized to recognize the C-terminal tetrapeptide-amide (Trp-Met-Asp-Phe-NH2), a sequence perfectly conserved in both CCK-8DS and the related hormone gastrin . Consequently, CCK-8DS acts as a highly selective CCK2R agonist.

Receptor Binding Kinetics & Selectivity

To quantify the impact of desulfation, competitive radioligand binding assays reveal stark differences in the inhibition constant (Ki) across receptor subtypes. The table below summarizes the binding profiles, demonstrating why CCK-8DS is utilized to isolate CCK2R-mediated effects.

Table 1: Comparative Binding Affinities of CCK Peptides

LigandCCK1 Receptor Affinity (Ki)CCK2 Receptor Affinity (Ki)Primary Biological Role
CCK-8 (Sulfated) 0.6 – 1.0 nM0.3 – 1.0 nMPancreatic secretion, satiety, gallbladder contraction
CCK-8DS (Desulfated) > 500 nM 0.3 – 1.0 nM CNS modulation, gastric acid secretion
Gastrin-17 > 1,000 nM0.3 – 1.0 nMGastric acid secretion
CCK-4 > 10,000 nM3.0 – 10.0 nMAnxiety, panic induction

Signal Transduction Mechanics

Upon binding to the CCK2R, CCK-8DS initiates a robust intracellular signaling cascade. The CCK2R is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit .

Mechanistic Flow: Activation of Gq/11 stimulates Phospholipase C-β (PLC-β), which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to trigger calcium (Ca2+) release from the endoplasmic reticulum, while DAG, in concert with the elevated Ca2+, activates Protein Kinase C (PKC). This pathway culminates in tissue-specific biological responses, such as the modulation of neurotransmitter release in the cortex or the stimulation of histamine release from enterochromaffin-like (ECL) cells in the stomach.

CCK2R_Signaling CCK8DS CCK-8DS (Desulfated Ligand) CCK2R CCK2 Receptor (GPCR) CCK8DS->CCK2R High Affinity Binding Gq Gq/11 Protein (Active State) CCK2R->Gq Conformational Change PLC Phospholipase C-β (PLC-β) Gq->PLC Activation PIP2 PIP2 (Membrane Phospholipid) PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Co-activation Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening Ca->PKC Co-activation Response Biological Response (e.g., Gastric Acid Secretion, Neurotransmission) Ca->Response PKC->Response Phosphorylation Cascade

Fig 1. CCK2 Receptor-mediated Gq/11 signaling pathway activated by CCK-8DS.

Physiological and Pharmacological Implications

Because CCK-8DS selectively targets CCK2R, its biological activity is heavily localized to the central nervous system (CNS) and the gastric mucosa.

  • CNS Activity: CCK2 receptors are densely populated in the cerebral cortex, striatum, and limbic system. CCK-8DS administration modulates anxiety, nociception, and memory consolidation without triggering the peripheral gastrointestinal side effects (e.g., severe gallbladder contraction) associated with CCK1R activation.

  • Cardiovascular & Peripheral Inactivity: Recent studies demonstrate that while sulfated CCK-8 promotes Atrial Natriuretic Peptide (ANP) secretion via NOX4–PGC-1α signaling in isolated atria, CCK-8DS fails to induce this effect, definitively proving that cardiac CCK-mediated ANP secretion is strictly CCK1R-dependent .

  • Oncology: CCK2R is frequently overexpressed in medullary thyroid carcinomas and small cell lung cancers. CCK-8DS derivatives are actively researched as targeting vectors for radiolabeled diagnostics and therapeutics.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in characterizing CCK-8DS, researchers must employ rigorous, self-validating experimental designs. The following protocol outlines a competitive radioligand binding assay optimized for hydrophobic peptides .

Assay_Workflow Prep Membrane Preparation Harvest cells & ultracentrifuge Incubate Ligand Incubation [125I]-CCK-8 + CCK-8DS + Buffer Prep->Incubate Filter Rapid Filtration GF/B filters & cold wash Incubate->Filter Count Scintillation Counting Measure bound radioactivity Filter->Count Analyze Data Analysis Non-linear regression (IC50 / Ki) Count->Analyze

Fig 2. Experimental workflow for competitive radioligand binding assay.

Protocol: CCK2R Competitive Radioligand Binding Assay

Rationale: This assay measures the ability of unlabeled CCK-8DS to displace [125I]-Bolton-Hunter-CCK-8 from CCK2 receptors. The inclusion of BSA and protease inhibitors is critical; without them, the highly hydrophobic CCK-8DS will adhere to plasticware, and endogenous peptidases will degrade the ligand, leading to artificially inflated Ki values.

Step 1: Membrane Preparation

  • Harvest CHO cells stably expressing human CCK2R at 80% confluence.

  • Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) supplemented with a broad-spectrum protease inhibitor cocktail (e.g., PMSF, bacitracin, and soybean trypsin inhibitor). Causality: Mg2+ is required to stabilize high-affinity G-protein coupling, while protease inhibitors prevent peptide degradation.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in Buffer A to a final protein concentration of 1 mg/mL.

Step 2: Ligand Incubation

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA). Causality: 0.2% BSA prevents non-specific binding of the hydrophobic CCK-8DS to the polystyrene assay tubes.

  • In a 96-well plate, combine:

    • 50 µL of [125I]-BH-CCK-8 (final concentration ~50 pM).

    • 50 µL of unlabeled CCK-8DS at varying concentrations (10-12 to 10-5 M).

    • 100 µL of membrane preparation (100 µg protein/well).

  • Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, dramatically reducing the non-specific binding of the negatively charged radioligand.

  • Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound ligand.

  • Transfer filters to vials and measure bound radioactivity using a gamma scintillation counter.

Step 4: Data Analysis

  • Plot the raw CPM (counts per minute) against the log concentration of CCK-8DS.

  • Utilize non-linear regression (e.g., one-site competitive binding model) to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Conclusion

Desulfated cholecystokinin octapeptide is a masterclass in structure-activity relationships. By stripping a single sulfate group, researchers unlock a highly selective tool for probing the CCK2 receptor network. Understanding the exact causality behind its binding kinetics and employing optimized, self-validating protocols ensures high-fidelity data in neuropharmacological and oncological drug development.

References

  • Title: Structural basis of cholecystokinin receptor binding and regulation Source: PubMed Central (PMC) URL: [Link]

  • Title: Cholecystokinin receptors | G protein-coupled receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Cholecystokinin Octapeptide Promotes ANP Secretion through Activation of NOX4–PGC-1α–PPARα/PPARγ Signaling in Isolated Beating Rat Atria Source: Molecular Medicine Reports (via PMC) URL: [Link]

  • Title: Structure−Activity Relationships and Characterization of Highly Selective, Long-Acting, Peptide-Based Cholecystokinin 1 Receptor Agonists Source: Journal of Medicinal Chemistry URL: [Link]

Exploratory

A Technical Guide to the Desulfated Cholecystokinin-8 (CCK-8-DS) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals Abstract Desulfated Cholecystokinin-8 (CCK-8-DS) is a crucial neuropeptide that exerts its physiological effects primarily through the Cholecystokinin-2 Rec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desulfated Cholecystokinin-8 (CCK-8-DS) is a crucial neuropeptide that exerts its physiological effects primarily through the Cholecystokinin-2 Receptor (CCK2R), a G-protein coupled receptor (GPCR). Unlike its sulfated counterpart, which shows high affinity for both CCK1 and CCK2 receptors, CCK-8-DS demonstrates marked selectivity for CCK2R.[1][2] Activation of CCK2R by CCK-8-DS initiates a canonical Gq/11-mediated signaling cascade, leading to the stimulation of Phospholipase C (PLC), generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca2+]i).[3][4] This core pathway triggers a host of downstream events, including the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3][5] Given the involvement of CCK2R in gastric acid secretion, anxiety, and the proliferation of certain tumors, understanding the CCK-8-DS signaling pathway is of paramount importance for therapeutic drug development.[6][7][8] This guide provides an in-depth exploration of the core signaling mechanisms, authoritative experimental protocols for its study, and insights into the causality behind methodological choices.

Introduction: The Significance of Desulfated CCK-8

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exists in various isoforms, with the C-terminal octapeptide (CCK-8) being a primary bioactive form.[9] The biological activity of CCK-8 is profoundly affected by the post-translational sulfation of a specific tyrosine residue. While sulfated CCK-8 (CCK-8-S) is the high-affinity ligand for the CCK1 receptor (CCK1R), both sulfated and desulfated CCK-8 bind to the CCK2 receptor (CCK2R) with similarly high affinity.[1][6][10] This distinction makes CCK-8-DS a valuable tool for selectively probing the function of CCK2R.

The CCK2R, also known as the gastrin receptor, is widely distributed in the central nervous system and the gastrointestinal tract, where it mediates processes such as anxiety, memory, and gastric acid secretion.[6][9] Furthermore, CCK2R is overexpressed in several human tumors, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), making it a promising target for diagnostic imaging and targeted radiotherapy.[6][8][11] A thorough understanding of the signaling pathways activated by CCK-8-DS is therefore essential for the rational design of selective CCK2R-targeting therapeutics.

The CCK2 Receptor: A Selective Target

CCK-8-DS exhibits a significantly lower affinity for CCK1R compared to CCK-8-S, but binds to CCK2R with high affinity, comparable to that of its sulfated form.[1][12] This selectivity is a key feature exploited in research to isolate and study CCK2R-mediated functions.

LigandReceptorTypical Affinity (IC50 / Kd)Reference
Desulfated CCK-8 CCK2R ~1 - 10 nM [1][2]
Sulfated CCK-8CCK2R~1 - 3 nM[2]
Desulfated CCK-8CCK1R>1000 nM (>1 µM)[2]
Sulfated CCK-8CCK1R~1 - 8 nM[2]

Table 1: Comparative binding affinities of CCK-8 peptides for CCK receptors. Values are approximate and can vary based on experimental systems.

The Core Signaling Cascade: Activation of the Gq/11 Pathway

The primary signal transduction mechanism for CCK-8-DS upon binding to CCK2R is through the heterotrimeric Gq/11 protein family.[3][13] This initiates a well-characterized cascade culminating in the mobilization of intracellular calcium.

  • Receptor-Ligand Binding & G-Protein Coupling: CCK-8-DS binding induces a conformational change in the CCK2R, promoting its interaction with the Gαq subunit.

  • PLC Activation: The activated Gαq subunit stimulates membrane-bound Phospholipase C (PLC).[4]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers:

    • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.[4][14]

    • Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane.[4]

  • Intracellular Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[15][16] This rapid and transient increase in [Ca2+]i is a hallmark of CCK2R activation.[9]

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCK8_DS Desulfated CCK-8 CCK2R CCK2R CCK8_DS->CCK2R Binds Gq Gαq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem PKC_cyto PKC (active) PKC_mem->PKC_cyto ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_mem Co-activates MEK MEK PKC_cyto->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription Regulates

Caption: Core CCK-8-DS signaling via the CCK2R/Gq pathway.

Downstream Effectors and Cellular Responses

The initial rise in Ca2+ and production of DAG trigger further signaling events that mediate the ultimate cellular response.

  • Protein Kinase C (PKC) Activation: DAG, in concert with elevated [Ca2+]i, recruits and activates PKC isoforms at the membrane.[4] Activated PKC phosphorylates a wide array of substrate proteins, influencing cellular processes like proliferation and migration.[17]

  • MAPK/ERK Pathway Activation: CCK2R activation is a known trigger for the MAPK/ERK signaling cascade.[3] This often occurs via PKC-dependent mechanisms that lead to the sequential phosphorylation and activation of Raf, MEK, and finally ERK1/2.[18][19] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell growth and differentiation.[3][18]

Experimental Methodologies: A Practical Guide

Validating and quantifying the activation of the CCK-8-DS signaling pathway requires robust, well-controlled experimental systems. The following protocols are designed for use with recombinant cell lines (e.g., HEK293 or CHO) stably expressing the human CCK2R, which provide a clean and reproducible system.[2][6]

Workflow for Intracellular Calcium Mobilization Assay

This is the most direct functional readout for Gq-coupled receptor activation.

Calcium_Assay_Workflow A 1. Cell Plating Seed CCK2R-expressing cells in a 96-well black, clear-bottom plate. Incubate 24h. B 2. Dye Loading Load cells with a Ca²⁺-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). Incubate 30-60 min at 37°C. A->B C 3. Baseline Reading Measure baseline fluorescence using a plate reader (e.g., FLIPR). (Ex/Em ~485/525 nm for Fluo-4) B->C D 4. Compound Addition Inject CCK-8-DS (agonist) or antagonist + agonist. C->D E 5. Kinetic Measurement Immediately measure fluorescence changes over time (e.g., 2-3 minutes). D->E F 6. Data Analysis Calculate ΔRFU (Max-Min). Plot dose-response curve to determine EC₅₀/IC₅₀. E->F

Caption: Standard experimental workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Plate CHO-CCK2R or HEK-CCK2R cells at a density of 40,000-60,000 cells/well in a 96-well black-walled, clear-bottom plate and culture for 24 hours.

  • Dye Loading: Aspirate culture medium and add 100 µL of loading buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive dye (e.g., Fluo-4 AM, 2-5 µM) and probenecid (2.5 mM) to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash cells twice with 100 µL of assay buffer (HBSS + HEPES + probenecid). Leave 100 µL of buffer in each well.

  • Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Agonist Mode: Record a baseline fluorescence for 10-20 seconds. Add 25 µL of CCK-8-DS at various concentrations and continue recording for 120-180 seconds.

    • Antagonist Mode: Pre-incubate cells with the antagonist for 15-30 minutes before adding a fixed concentration of CCK-8-DS (typically EC₈₀).

  • Data Analysis: The response is measured as the change in relative fluorescence units (RFU). Plot the peak RFU against the logarithm of agonist concentration to determine the EC₅₀ value.

  • Expertise & Causality: Using a black-walled plate minimizes light scatter and background fluorescence, increasing signal-to-noise. Probenecid is crucial as it inhibits organic anion transporters that actively pump the dye out of the cell, ensuring a stable baseline.

  • Self-Validation: Include a positive control (e.g., ATP, which activates endogenous purinergic receptors) to confirm cell viability and assay integrity. A negative control (vehicle) establishes the baseline.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more integrated, endpoint measurement of the PLC activation pathway, as IP1 is a stable downstream metabolite of IP3.[14] HTRF-based kits are commonly used for their high-throughput compatibility.[14][20]

Detailed Protocol:

  • Cell Culture: Plate CCK2R-expressing cells in a suitable plate (format depends on the specific kit) and culture for 24-48 hours.

  • Stimulation: Aspirate medium and add stimulation buffer containing CCK-8-DS at various concentrations. The buffer should also contain LiCl (typically 10-50 mM).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and perform the HTRF detection steps according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit). This typically involves adding two detection reagents: an IP1-d2 conjugate and an anti-IP1-cryptate antibody.

  • Reading: After a final incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot against agonist concentration to determine the EC₅₀.

  • Expertise & Causality: LiCl is essential as it inhibits inositol monophosphatases, the enzymes that degrade IP1.[20] This allows the IP1 signal to accumulate to detectable levels, providing a robust assay window.

  • Self-Validation: Run parallel wells with a known Gq activator (agonist control) and vehicle (negative control). A standard curve using unlabeled IP1 should be run to ensure assay performance.

Western Blot for Phospho-ERK1/2 Activation

This technique assesses a key downstream signaling event and is crucial for understanding the link between receptor activation and cellular outcomes like proliferation.[21]

Detailed Protocol:

  • Cell Culture & Starvation: Plate CCK2R-expressing cells to ~80% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight. This reduces basal ERK phosphorylation.

  • Stimulation: Treat cells with various concentrations of CCK-8-DS for a predetermined time (a time-course experiment, e.g., 2, 5, 10, 30 minutes, is recommended to find the peak response, which is often around 5-10 minutes).

  • Lysis: Immediately aspirate the medium and lyse the cells on ice with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[22]

  • Data Analysis: Quantify band density using software like ImageJ. Express p-ERK levels as a ratio to total ERK.

  • Expertise & Causality: Serum starvation is critical to lower the baseline p-ERK levels, which are often high in proliferating cells due to growth factors in the serum. Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in the lysis buffer are non-negotiable; they prevent the rapid dephosphorylation of ERK after cell lysis, preserving the signal.

  • Self-Validation: An unstimulated control (vehicle) is essential to determine basal p-ERK levels. A positive control, such as treatment with Phorbol 12-myristate 13-acetate (PMA), can confirm that the downstream pathway is responsive in the cells.[23]

Therapeutic Implications and Future Directions

The selective activation of CCK2R by ligands like CCK-8-DS has significant implications.

  • Oncology: The overexpression of CCK2R in tumors like MTC makes it an attractive target for peptide receptor radionuclide therapy (PRRT).[6][11] Radiolabeled gastrin or CCK analogs are being developed to deliver cytotoxic radiation specifically to cancer cells.

  • Neuroscience: The role of CCK2R in anxiety and panic disorders has led to the development of CCK2R antagonists as potential anxiolytics.[7]

  • Gastroenterology: CCK2R antagonists can be used to control gastric acid hypersecretion.[9]

Future research will likely focus on developing biased agonists or allosteric modulators for the CCK2R, which could fine-tune signaling outcomes to achieve therapeutic benefit while minimizing side effects. For example, a ligand that preferentially signals through β-arrestin over Gq could have a different therapeutic profile.

Conclusion

The desulfated CCK-8 signaling pathway is a critical area of study for researchers in both academia and industry. Its activation of the CCK2R triggers a canonical Gq/11-PLC-Ca2+ cascade, which is coupled to downstream effectors like PKC and the MAPK/ERK pathway. A multi-faceted experimental approach, employing assays for calcium mobilization, inositol phosphate accumulation, and ERK phosphorylation, is essential for a comprehensive characterization of this pathway. The detailed, self-validating protocols provided in this guide serve as a robust foundation for researchers aiming to investigate CCK2R function and develop novel therapeutics targeting this important receptor.

References

  • Roosenburg, S., Laverman, P., van Delft, F. L., & Boerman, O. C. (2011). Radiolabeled CCK/Gastrin Peptides for Imaging and Therapy of CCK2 Receptor-Expressing Tumors. Amino Acids, 41(5), 1049–1058. [Link]

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  • Chen, D., & Zhao, C. M. (2013). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. Physiology, 28(1), 32-41. [Link]

  • Kolberg, K., et al. (2013). The gastrin and cholecystokinin receptors mediated signaling network. BMC Systems Biology, 7(1), 1-16. [Link]

  • Hofmann, S., et al. (2022). Cholecystokinin-2 Receptor. Encyclopedia MDPI. [Link]

  • Noble, F., & Roques, B. P. (1999). CCK1 and CCK2 receptors. In The IUPHAR Compendium of Receptor Characterization and Classification (2nd ed.). IUPHAR Media. [Referenced in multiple sources, original link unavailable].
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  • Giroli, M., et al. (1998). Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Part I. Il Farmaco, 53(8-9), 537-547.
  • Zeng, Q., et al. (2022). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Frontiers in Endocrinology, 13, 969962. [Link]

  • McLaughlin, J., et al. (2001). Calcium mobilisation and CCK secretion induced by modified fatty acids and latex microspheres reveal dual receptor mechanisms for lipid stimulation of STC-1 cells. The Journal of Physiology, 537(2), 365-374. [Link]

  • Laverman, P., et al. (2004). Two technetium-99m-labeled cholecystokinin-8 (CCK8) peptides for scintigraphic imaging of CCK receptors. Bioconjugate chemistry, 15(3), 561-568. [Link]

  • Liu, X., et al. (2022). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. PLoS biology, 20(9), e3001771. [Link]

  • Matozaki, T., et al. (1990). Cholecystokinin-induced formation of inositol phosphates in pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology, 259(4), G655-G662. [Link]

  • Frost, J. A., et al. (2005). Initiation of Oligodendrocyte Progenitor Cell Migration by a PDGF-A Activated Extracellular Regulated Kinase (ERK) Signaling Pathway. Journal of cell science, 118(Pt 15), 3441-50. [Link]

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  • Obara, I., et al. (2012). Regulation of ERK1/2 phosphorylation by acute and chronic morphine - Implications for the role of cAMP-responsive element binding factor (CREB)-dependent and Ets-like protein-1 (Elk-1)-dependent transcription; small interfering RNA-based strategy. Journal of neurochemistry, 123(6), 1025-37. [Link]

  • Zhou, H., et al. (2011). Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal. World Journal of Gastroenterology, 17(43), 4810-4818. [Link]

  • Li, Y., et al. (2024). Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. International Journal of Molecular Sciences, 25(2), 793. [Link]

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  • Zhang, Z., et al. (2018). Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway. Journal of Neuroinflammation, 15(1), 226. [Link]

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Foundational

The Understated Influence: A Technical Guide to the Role of Desulfated CCK-8 in Gastrointestinal Motility Studies

Executive Summary In the landscape of gastrointestinal (GI) endocrinology and neuropharmacology, Cholecystokinin-8 (CCK-8) is universally recognized as a master regulator of digestion, satiety, and motility. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of gastrointestinal (GI) endocrinology and neuropharmacology, Cholecystokinin-8 (CCK-8) is universally recognized as a master regulator of digestion, satiety, and motility. However, the structural nuance of its tyrosine sulfation dictates a profound divergence in receptor pharmacology. While sulfated CCK-8 (sCCK-8) is the primary endogenous ligand for the CCK1 receptor (CCK-A), desulfated CCK-8 (dCCK-8) lacks the critical sulfate group on its seventh tyrosine residue. This seemingly minor structural omission reduces its affinity for the CCK1 receptor by approximately 500-fold[1], while preserving high-affinity binding to the CCK2 receptor (CCK-B)[2].

For researchers and drug development professionals, dCCK-8 is not merely an inactive analog; it is a highly specific pharmacological probe. This whitepaper provides an in-depth technical analysis of how dCCK-8 is utilized to isolate CCK2R-mediated motility pathways, offering self-validating experimental frameworks and quantitative benchmarks for pre-clinical GI motility studies.

The Dichotomy of CCK-8: Structural Causality and Receptor Specificity

The physiological actions of the CCK peptide family are mediated through two distinct G protein-coupled receptors (GPCRs): CCK1R and CCK2R. The orthosteric binding pocket of CCK1R contains specific basic residues that form critical electrostatic interactions with the negatively charged sulfate group of sCCK-8.

When researchers utilize dCCK-8, the absence of this sulfate group abolishes these stabilizing electrostatic interactions. Consequently:

  • CCK1R Activation is Diminished: dCCK-8 exhibits drastically reduced potency in triggering classical CCK1R-mediated responses, such as robust gallbladder contraction and the profound delay of gastric emptying[1][3].

  • CCK2R Activation is Preserved: The CCK2R binding pocket does not require the sulfate moiety for high-affinity ligand docking. Thus, dCCK-8 acts as a potent agonist at CCK2R, mimicking the action of gastrin[2][3].

In motility studies, administering dCCK-8 allows scientists to bypass the overwhelming CCK1R-driven smooth muscle spasms (which can mask subtle neuroenteric signals) and specifically investigate CCK2R-mediated modulation of gastric acid secretion, mucosal growth, and localized colonic transit[4][5].

Mechanistic Causality: Signal Transduction in GI Smooth Muscle

Both CCK1 and CCK2 receptors are classically coupled to the


 signal transduction pathway[6][7]. When dCCK-8 binds to CCK2R on GI smooth muscle cells or adjacent enteric neurons, it induces a conformational shift that activates the alpha subunit of the 

protein.

This activation triggers Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (


) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (

).

subsequently binds to receptors on the sarcoplasmic reticulum, causing a massive efflux of intracellular calcium (

). The calcium binds to calmodulin, activating Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain to drive actin-myosin cross-bridging and subsequent smooth muscle contraction[8].

Pathway Ligand Desulfated CCK-8 (dCCK-8) Receptor CCK2 Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gq/11 Alpha Subunit Receptor->GProtein Conformational Change Enzyme Phospholipase C (PLC) GProtein->Enzyme Activation Messenger IP3 & DAG Generation Enzyme->Messenger Cleavage of PIP2 Calcium Intracellular Ca2+ Release Messenger->Calcium ER Channel Opening Effect Smooth Muscle Contraction Calcium->Effect MLCK Activation

CCK2 Receptor-Mediated Gq/11 Signal Transduction Pathway in Gastrointestinal Smooth Muscle.

Self-Validating Experimental Methodologies

A biological assay is only as robust as its internal controls. To definitively attribute a motility response to CCK2R rather than residual low-affinity CCK1R activation, experimental protocols utilizing dCCK-8 must be designed as self-validating systems . This is achieved through a cross-antagonism matrix.

In Vitro Organ Bath Assay: Isolating Receptor-Specific Contractions

The organ bath assay measures the isometric force of isolated GI smooth muscle strips. By utilizing highly selective antagonists—such as for CCK1R and for CCK2R[7]—researchers can create a closed-loop validation of dCCK-8's mechanism of action.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate 1.5 cm segments of guinea pig ileum or colon. Carefully strip the mucosa to isolate the longitudinal smooth muscle-myenteric plexus (LMMP) preparation.

  • Mounting: Suspend the tissue in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95%

    
     / 5% 
    
    
    
    .
  • Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to establish a stable baseline.

  • The Self-Validating Antagonist Matrix (Crucial Step):

    • Bath A (Control): Vehicle only.

    • Bath B (CCK1R Blockade): Pre-incubate with Devazepide (10 nM) for 20 minutes.

    • Bath C (CCK2R Blockade): Pre-incubate with L-365,260 (10 nM) for 20 minutes.

  • Agonist Administration: Apply dCCK-8 in cumulative half-log concentrations (

    
     to 
    
    
    
    M).
  • Data Acquisition & Causality Check: Record contractions via an isometric force transducer. Validation: If dCCK-8 induces a dose-dependent contraction in Baths A and B, but the response is abolished in Bath C, the system internally proves that the observed motility is exclusively CCK2R-mediated.

Protocol Prep 1. Tissue Preparation (Guinea Pig Ileum) Mount 2. Organ Bath Mounting (Krebs Buffer, 37°C) Prep->Mount Equil 3. Tension Equilibration (1g, 60 min) Mount->Equil Block 4. Antagonist Matrix (Devazepide vs L-365,260) Equil->Block Dose 5. dCCK-8 Administration (Cumulative Dosing) Block->Dose Read 6. Isometric Transduction (Data Acquisition) Dose->Read

Self-Validating Organ Bath Workflow for Isolating CCK2R-Mediated Motility Responses.

In Vivo Gastric Emptying and Transit Time Protocols

To study whole-system motility, dCCK-8 is utilized in gastric emptying assays to differentiate the profound CCK1R-mediated delay of gastric emptying from CCK2R-mediated effects[5][9].

  • Fasting: Fast murine models for 18 hours with water ad libitum.

  • Dosing: Administer dCCK-8 (10-100 µg/kg, IP). Use sCCK-8 in a parallel cohort as a positive control for CCK1R-mediated gastric stasis.

  • Tracer Administration: 15 minutes post-dose, administer a 0.5 mL phenol red meal (0.5 mg/mL in 1.5% methylcellulose) via oral gavage.

  • Analysis: Euthanize after 20 minutes. Excise the stomach, homogenize the contents in 0.1 N NaOH, and measure the absorbance of the supernatant at 560 nm to calculate the percentage of gastric retention.

Quantitative Data Presentation

To contextualize the pharmacological profile of dCCK-8, the following tables summarize its binding affinities and functional outcomes compared to its sulfated counterpart.

Table 1: Comparative Receptor Binding Affinities (


 / 

)
Data synthesized from established pharmacological guidelines and radioligand binding assays[1][7][10].
Peptide LigandCCK1 Receptor AffinityCCK2 Receptor AffinityPrimary Pharmacological Role
Sulfated CCK-8 (sCCK-8) ~0.4 nM (High)~1.5 nM (High)Endogenous Dual Agonist
Desulfated CCK-8 (dCCK-8) ~28 - 100 nM (Low)~1.5 - 5 nM (High)CCK2R Selective Probe / Gastrin Mimetic
Gastrin-17 >1000 nM (Negligible)~0.1 nM (Very High)Endogenous CCK2R Agonist

Table 2: Differential Effects on Gastrointestinal Motility Parameters

Physiological ParameterResponse to sCCK-8 (CCK1R/CCK2R)Response to dCCK-8 (CCK2R Dominant)
Gallbladder Contraction Potent Spasmogenic (+++)Weak / Negligible (+)
Gastric Emptying Rate Profound Delay (+++)Mild Delay / Modulatory (+)
Gastric Acid Secretion Moderate (++)Potent Stimulation (+++)
Colonic Transit Time Accelerated (+++)Moderately Accelerated (++)

Strategic Applications in Drug Development

In the pipeline of novel prokinetic agents or anti-obesity drugs, target specificity is paramount. Drugs targeting CCK1R for satiety often face dose-limiting side effects due to excessive gallbladder contraction or nausea. Conversely, CCK2R antagonists (e.g., Nastorazepide) are investigated for pancreatic carcinomas and specific motility disorders[11].

Desulfated CCK-8 serves as an indispensable tool in this developmental matrix. By utilizing dCCK-8 in high-throughput screening and ex vivo motility organ baths, pharmacologists can effectively "subtract" the CCK1R variable from the equation, ensuring that novel compounds are accurately mapped to their specific GPCR targets without the confounding noise of dual-receptor activation.

References

  • Alexander, S. P. H., et al. "THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: G protein‐coupled receptors." University of Bristol Research Portal, [Link]

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  • "Cholecystokinin Antagonists in Gastroenterology." National Academic Digital Library of Ethiopia,[Link]

  • "Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor." ResearchGate,[Link]

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Exploratory

Desulfated CCK-8 (dCCK-8) as a Central Neurotransmitter: Receptor Selectivity, Signaling Mechanisms, and Experimental Methodologies

Executive Summary Cholecystokinin (CCK) is one of the most abundant neuropeptides in the mammalian central nervous system (CNS). While its sulfated octapeptide form (sCCK-8) acts as a potent pan-agonist for both peripher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the mammalian central nervous system (CNS). While its sulfated octapeptide form (sCCK-8) acts as a potent pan-agonist for both peripheral and central CCK receptors, the desulfated form (dCCK-8) serves as a critical neuropharmacological tool[1]. By lacking a single sulfate group on its tyrosine residue, dCCK-8 exhibits a profound shift in receptor selectivity—drastically losing affinity for the CCK1 (CCK-A) receptor while maintaining high-affinity binding to the centrally distributed CCK2 (CCK-B) receptor[2]. This whitepaper provides an in-depth technical analysis of dCCK-8’s role as a neurotransmitter, its intracellular signaling cascades, and the self-validating experimental protocols used to isolate its central effects.

Molecular Pharmacology & Receptor Selectivity

The biological activity of CCK peptides is heavily dictated by post-translational modifications, specifically the sulfation of the tyrosine residue at position 27 (in the precursor) or position 2 in the octapeptide[3].

  • CCK1 (CCK-A) Receptors: Primarily localized in the gastrointestinal tract and discrete brain regions (e.g., dorsomedial hypothalamus). The binding pocket of the CCK1 receptor strictly requires the negatively charged sulfate group for optimal steric docking and receptor activation[4].

  • CCK2 (CCK-B) Receptors: Widely distributed throughout the cerebral cortex, striatum, and limbic system. The CCK2 receptor binding pocket is highly accommodating; it binds sCCK-8, dCCK-8, and gastrin with nearly equal high affinity[4].

Because dCCK-8 selectively targets CCK2 receptors without triggering the massive peripheral digestive and satiety responses mediated by CCK1, it is indispensable for mapping CNS-specific pathways such as anxiety, analgesia, and dopamine modulation[3].

Quantitative Receptor Binding Affinities

The following table summarizes the relative binding affinities and pharmacological roles of key CCK analogs and antagonists, providing a comparative baseline for experimental design[5].

CompoundReceptor Subtype TargetRelative Binding Affinity & Pharmacological Role
Sulfated CCK-8 (sCCK-8) CCK1 & CCK2High affinity for both; endogenous pan-agonist.
Desulfated CCK-8 (dCCK-8) CCK2 (CCK-B)High affinity for CCK2; >1000-fold reduced affinity for CCK1.
Gastrin-17 CCK2 (CCK-B)High affinity for CCK2; low affinity for CCK1.
Devazepide (L-364,718) CCK1 (CCK-A)Highly selective CCK1 competitive antagonist.
L-365,260 CCK2 (CCK-B)Highly selective CCK2 competitive antagonist.

Central Nervous System Signaling Pathways

When dCCK-8 acts as a neurotransmitter in the brain, it binds to the CCK2 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR)[6]. The causality of its neuromodulatory effects stems directly from this Gq coupling:

  • Phospholipase C Activation: Ligand binding induces a conformational change, exchanging GDP for GTP on the Gq alpha subunit, which subsequently activates Phospholipase C (PLC)[6].

  • Second Messenger Generation: PLC cleaves PIP2 into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG)[4].

  • Calcium Mobilization: IP3 triggers the release of intracellular Ca²⁺ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC)[4].

  • Neurotransmitter Modulation: This calcium influx and kinase activation modulate the release of other classical neurotransmitters. For instance, dCCK-8 signaling alters the affinity and density of dopamine binding sites in the striatum[7], and modulates Neuropeptide Y (NPY) expression in the dorsomedial hypothalamus (DMH)[8].

G dCCK8 Desulfated CCK-8 (dCCK-8) CCK2R CCK-B (CCK2) Receptor (Gq-coupled GPCR) dCCK8->CCK2R High Affinity Binding Gq Gq Protein Activation CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Neuro Neurotransmitter Modulation (Dopamine, NPY) Ca2->Neuro PKC->Neuro

Diagram: dCCK-8 binding to the CCK2 receptor initiates a Gq-coupled intracellular signaling cascade.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. By utilizing competitive displacement, researchers can definitively prove whether a neural response is mediated by CCK1 or CCK2.

Protocol 1: Radioligand Competitive Binding Assay for Subtype Differentiation

This assay uses dCCK-8 to differentiate receptor populations in brain homogenates.

  • Causality Principle: Because the radioligand [125I]-BH-CCK-8 binds both CCK1 and CCK2 receptors, adding unlabeled dCCK-8 will selectively displace the radioligand only from CCK2 receptors[5],[9]. The remaining bound radioactivity represents the CCK1 population.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize specific brain regions (e.g., cortex for CCK2, DMH for mixed populations) in ice-cold HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 15 minutes to isolate the membrane fraction.

  • Incubation: Resuspend the membrane pellet. Incubate 50 µg of membrane protein with 50 pM[125I]-BH-CCK-8 for 120 minutes at room temperature to reach equilibrium[5].

  • Competitive Displacement: Divide samples into three cohorts:

    • Total Binding: Buffer only.

    • Non-Specific Binding (Control): Add 1 µM unlabeled sCCK-8 (saturates all CCK receptors).

    • Subtype Differentiation: Add increasing concentrations of unlabeled dCCK-8 (1 pM to 1 µM)[9].

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure filter-bound radioactivity using a gamma counter.

  • Analysis: Calculate the IC50 of dCCK-8. A biphasic displacement curve indicates the presence of both receptor subtypes, with the high-affinity phase representing CCK2[9].

Workflow Prep 1. Tissue Preparation (Brain Membrane Isolation) Incubate 2. Incubation with [125I]-BH-CCK-8 Prep->Incubate Compete 3. Competitive Displacement (Add unlabeled dCCK-8) Incubate->Compete Filter 4. Rapid Filtration & Buffer Washing Compete->Filter Measure 5. Gamma Counting (Quantify Bound Radioligand) Filter->Measure Analyze 6. Data Analysis (IC50 & Subtype Isolation) Measure->Analyze

Diagram: Step-by-step workflow for CCK receptor subtype differentiation via radioligand binding.

Protocol 2: Stereotaxic Microinjection and NPY Modulation Assay

To study the central effects of dCCK-8 on feeding behavior independent of peripheral satiety signals, researchers utilize stereotaxic brain injections[8].

  • Causality Principle: Peripheral CCK injections trigger vagal afferents (via CCK1). Direct microinjection of dCCK-8 into the DMH bypasses the blood-brain barrier and peripheral vagal loops, directly testing central CCK2-mediated modulation of Neuropeptide Y (NPY)[9].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the rodent and secure it in a stereotaxic frame. Implant a guide cannula aimed at the dorsomedial hypothalamus (DMH) using validated coordinates. Allow 7 days for recovery.

  • Microinjection: Administer 500 pmol of dCCK-8 dissolved in 0.3 µl of artificial cerebrospinal fluid (aCSF) over 30 seconds[8]. Leave the injector in place for an additional 30 seconds to prevent backflow.

  • Behavioral Observation: Transfer the animal to a metabolic cage and record food intake continuously for 2-4 hours.

  • Tissue Extraction & Gene Expression: Euthanize the animal post-observation. Rapidly dissect the DMH.

  • Validation: Perform RT-qPCR on the extracted tissue to quantify Npy mRNA expression. A reduction in Npy expression following dCCK-8 administration confirms the inhibitory role of central CCK signaling on orexigenic pathways[8].

Conclusion

Desulfated CCK-8 is far more than an inactive byproduct of CCK metabolism; it is a highly selective neurotransmitter analog that unlocks the study of the central CCK2 receptor network. By utilizing dCCK-8 in competitive binding assays and targeted microinjections, researchers can precisely map the neural circuits governing dopamine modulation, anxiety, and central satiety, paving the way for targeted neurotherapeutics.

References

  • Identification of Receptor Populations Mediating the Satiating Actions of Brain and Gut Peptides Oxford Academic URL: [Link]

  • The CCK(-like) receptor in the animal kingdom: Functions, evolution and structures ResearchGate URL:[Link]

  • Modulation of (/sup 3/H)-dopamine binding by cholecystokinin octapeptide (CCK-8) OSTI.GOV URL: [Link]

  • Roles of dorsomedial hypothalamic cholecystokinin signaling in the controls of meal patterns and glucose homeostasis PubMed Central (NIH) URL:[Link]

  • Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells PubMed Central (NIH) URL:[Link]

  • Characterization of the feeding inhibition and neural activation produced by dorsomedial hypothalamic cholecystokinin administration PubMed Central (NIH) URL:[Link]

Sources

Foundational

Desulfated CCK-8 in Pancreatic Exocrine Secretion: Receptor Dynamics, Signaling Mechanisms, and Experimental Protocols

Executive Summary Cholecystokinin octapeptide (CCK-8) is a pivotal gastrointestinal hormone responsible for stimulating pancreatic enzyme secretion, gallbladder contraction, and regulating satiety. The biological potency...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin octapeptide (CCK-8) is a pivotal gastrointestinal hormone responsible for stimulating pancreatic enzyme secretion, gallbladder contraction, and regulating satiety. The biological potency of CCK-8 is heavily dictated by a specific post-translational modification: the sulfation of the tyrosine residue at position 27 (Tyr27).

This technical whitepaper provides an in-depth analysis of desulfated CCK-8 (dCCK-8) —a variant lacking this critical sulfate group. While historically viewed merely as a less potent analog, dCCK-8 serves as an indispensable pharmacological tool for differentiating receptor subtypes (CCK1R vs. CCK2R), mapping ligand-binding pockets, and calibrating dynamic range in pancreatic acinar cell assays. This guide synthesizes the receptor pharmacology, intracellular signaling mechanisms, and field-proven experimental workflows required to accurately investigate dCCK-8 in pancreatic research.

Mechanistic Grounding: Receptor Affinity and Signal Transduction

The CCK1 vs. CCK2 Receptor Paradigm

The physiological actions of CCK are mediated by two primary G protein-coupled receptors (GPCRs):

  • CCK1 Receptor (formerly CCK-A): Predominantly expressed in the alimentary tract, including rodent pancreatic acinar cells and the gallbladder. The CCK1R exhibits a strict structural requirement for the sulfated Tyr27, making it highly selective[1].

  • CCK2 Receptor (formerly CCK-B): Found mainly in the central nervous system and gastric mucosa. The CCK2R is promiscuous, binding both sulfated (sCCK-8) and desulfated (dCCK-8) analogs, as well as gastrin, with near-equal affinity[2].

Pharmacodynamics of dCCK-8 in Pancreatic Acini

In isolated rodent pancreatic acini, dCCK-8 acts as a full agonist with reduced potency . The removal of the sulfate group eliminates critical electrostatic interactions with basic amino acid residues (e.g., Arginine) in the extracellular loops of the CCK1 receptor. Consequently, the binding affinity (


) of dCCK-8 drops by 100- to 1000-fold compared to sCCK-8. However, because pancreatic acinar cells possess a high degree of "spare receptors," dCCK-8 can still achieve the exact same maximal magnitude of enzyme secretion as sCCK-8, provided the concentration is sufficiently high (typically in the nanomolar rather than picomolar range)[1][3].
Intracellular Signaling Cascade

Upon binding to the CCK1 receptor on the basolateral membrane of pancreatic acinar cells, dCCK-8 triggers a canonical


-coupled cascade[4]. The activation of Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (

) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (

).

diffuses to the endoplasmic reticulum (ER), binding to

receptors to release sequestered calcium (

) into the cytosol[5]. This localized apical

spike is the primary driver for the exocytosis of zymogen granules containing digestive enzymes (e.g., amylase, lipase, proteases)[6].

CCK1_Signaling dCCK8 Desulfated CCK-8 (High Concentration) CCK1R CCK1 Receptor (GPCR) dCCK8->CCK1R Binds (Low Affinity) Gq Gq/11 Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 ER Endoplasmic Reticulum (IP3R Activation) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release (Apical Spikes) ER->Ca2 Releases Secretion Zymogen Granule Exocytosis Ca2->Secretion Triggers PKC->Secretion Modulates

Intracellular signaling cascade of dCCK-8 mediated via the CCK1 receptor in pancreatic acinar cells.

Quantitative Data: Receptor Affinity and Secretory Potency

To contextualize the experimental dosing required for dCCK-8, Table 1 summarizes the comparative binding affinities and functional potencies. Note: Values are approximate aggregates derived from rodent isolated acinar cell models.

LigandCCK1R Affinity (

/

)
CCK2R Affinity (

/

)
Amylase Secretion Potency (

)
Maximal Secretion Efficacy
Sulfated CCK-8 (sCCK-8) 0.1 – 1.0 nM1.0 – 5.0 nM10 – 100 pM100% (Full Agonist)
Desulfated CCK-8 (dCCK-8) 100 – 500 nM1.0 – 5.0 nM10 – 100 nM100% (Full Agonist)
Gastrin-17 > 1000 nM0.1 – 1.0 nM> 1000 nMMinimal via CCK1R

Table 1: Comparative pharmacological profile of CCK analogs. dCCK-8 requires roughly a 1000-fold higher concentration to achieve the


 for amylase secretion compared to sCCK-8, highlighting the discriminatory power of the CCK1R.

Experimental Workflows: Validating dCCK-8 Actions

To accurately measure the effects of dCCK-8 on pancreatic secretion, researchers must utilize self-validating experimental systems. The following protocols detail the isolation of acinar cells and the subsequent functional assays.

Exp_Workflow Harvest 1. Pancreas Harvest (Rodent Model) Digestion 2. Collagenase Digestion & Mechanical Trituration Harvest->Digestion Isolation 3. Acinar Cell Isolation (BSA Gradient) Digestion->Isolation Split Assay Allocation Isolation->Split Ca_Assay 4a. Fura-2 AM Loading (Calcium Imaging) Split->Ca_Assay Amylase_Assay 4b. dCCK-8 Incubation (37°C, 30 mins) Split->Amylase_Assay Readout1 5a. Ratiometric Fluorescence (340/380nm) Ca_Assay->Readout1 Readout2 5b. Colorimetric Amylase Quantification Amylase_Assay->Readout2

Step-by-step experimental workflow for validating dCCK-8 induced pancreatic acinar cell secretion.

Protocol 1: Isolation of Rodent Pancreatic Acinar Cells

Causality Insight: The choice of enzymatic digestion is critical. Over-digestion cleaves extracellular GPCR domains, rendering cells unresponsive to dCCK-8. Purified Collagenase Type IV is used because its low tryptic activity preserves the CCK1 receptor structural integrity.

  • Harvest: Euthanize a fasted adult mouse/rat. Rapidly excise the pancreas and inject it with 1-2 mL of HEPES-buffered physiological saline (pH 7.4) containing 200 U/mL Collagenase Type IV.

  • Digestion: Incubate the tissue in a shaking water bath at 37°C for 15-20 minutes.

  • Mechanical Trituration: Gently pipette the digested tissue through sequentially smaller plastic pipettes (avoid glass, to which acini adhere) to dissociate the tissue into small clusters (acini).

  • Purification: Layer the suspension over a 4% Bovine Serum Albumin (BSA) cushion and centrifuge at 50 x g for 3 minutes. The intact acini will pellet, while broken cells and debris remain in the supernatant.

  • Recovery: Resuspend the pellet in fresh, oxygenated HEPES buffer containing 0.1% BSA and 0.01% soybean trypsin inhibitor. Rest for 30 minutes at room temperature before assays.

Protocol 2: Intracellular Calcium ( ) Measurement

Causality Insight: Fura-2 AM is selected over single-wavelength dyes (like Fluo-4) because it is a ratiometric dye. By measuring the ratio of emissions at 340 nm and 380 nm excitations, the assay internally corrects for variations in cell thickness, dye loading efficiency, and photobleaching, ensuring that the observed calcium spikes are true physiological responses to dCCK-8[6].

  • Dye Loading: Incubate isolated acini with 2 µM Fura-2 AM in the dark for 30 minutes at room temperature.

  • Washing: Wash the cells twice with HEPES buffer to remove extracellular dye, allowing 15 minutes for complete intracellular de-esterification of the AM ester.

  • Perfusion & Stimulation: Place cells in a perfusion chamber mounted on an epifluorescence microscope. Establish a baseline reading for 2 minutes.

  • Validation (Self-Validating Step): Perfuse with dCCK-8 at varying concentrations (1 nM to 1 µM). Include a positive control (100 pM sCCK-8 or 1 µM Carbachol) at the end of the experiment to confirm cell viability and receptor responsiveness.

  • Data Acquisition: Record the 340/380 nm fluorescence ratio. dCCK-8 will induce characteristic transient, oscillatory calcium spikes at lower effective doses, merging into a sustained plateau at maximal doses.

Protocol 3: Amylase Secretion Assay

Causality Insight: Pancreatic secretion is biphasic. Supramaximal stimulation causes a paradoxical decrease in secretion (often used to model acute pancreatitis). Because dCCK-8 has lower affinity, it requires a much wider concentration curve to map this biphasic response accurately compared to sCCK-8.

  • Incubation: Aliquot 1 mL of acinar suspension into microcentrifuge tubes. Add dCCK-8 to achieve final concentrations ranging from

    
     M to 
    
    
    
    M.
  • Controls: Include a basal tube (buffer only) and a maximal stimulation tube (

    
     M sCCK-8).
    
  • Reaction: Incubate tubes in a 37°C shaking water bath for 30 minutes.

  • Termination: Centrifuge at 10,000 x g for 30 seconds to pellet the cells. Collect the supernatant.

  • Quantification: Assay the supernatant for

    
    -amylase activity using a Phadebas reagent or a standard colorimetric substrate (e.g., 2-chloro-4-nitrophenyl-
    
    
    
    -D-maltotrioside). Read absorbance at the specified wavelength (e.g., 620 nm or 405 nm).
  • Analysis: Express results as a percentage of total cellular amylase (determined by lysing a separate aliquot of cells with 0.1% Triton X-100).

Conclusion

Desulfated CCK-8 is a highly valuable pharmacological entity in gastroenterology and drug development. While it lacks the extreme potency of its sulfated counterpart due to the absence of the Tyr27 sulfate group, it retains full efficacy at the CCK1 receptor to drive


-mediated calcium signaling and zymogen secretion. By utilizing stringent, self-validating protocols—such as ratiometric calcium imaging and strictly controlled enzymatic cell isolation—researchers can leverage dCCK-8 to probe receptor binding pockets, differentiate CCK receptor subtypes, and model pancreatic exocrine physiology.

References

  • Action of cholecystokinin analogues on exocrine and endocrine rat pancreas. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at:[Link]

  • The CCK(-like) receptor in the animal kingdom: Functions, evolution and structures. ResearchGate. Available at:[Link]

  • The role of Ca2+ signalling in the pathology of exocrine pancreas. National Institutes of Health (PMC). Available at:[Link]

  • Therapeutic Potentials of Phytochemicals in Pancreatitis: Targeting Calcium Signaling, Ferroptosis, microRNAs, and Inflammation with Drug-Likeness Evaluation. MDPI. Available at:[Link]

  • Pancreas-specific CHRM3 activation causes pancreatitis in mice. JCI Insight. Available at:[Link]

Sources

Exploratory

Molecular Forms of Cholecystokinin: Structural Heterogeneity, Receptor Pharmacology, and Analytical Methodologies

Executive Summary Cholecystokinin (CCK) is a quintessential peptide hormone and neuropeptide that orchestrates a complex array of physiological processes across the gut-brain axis. Originally identified as a gallbladder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin (CCK) is a quintessential peptide hormone and neuropeptide that orchestrates a complex array of physiological processes across the gut-brain axis. Originally identified as a gallbladder secretagogue, CCK is now recognized as a highly heterogeneous molecular system. Its pleiotropic effects—ranging from pancreatic enzyme secretion and satiety to the modulation of anxiety and memory—are dictated by cell-specific post-translational processing and differential receptor affinities. This technical guide explores the molecular forms of CCK, elucidates its receptor-mediated signaling cascades, and provides field-proven analytical protocols for its quantification in biological matrices.

Structural Heterogeneity and Post-Translational Modifications

The biological diversity of CCK stems from the extensive, cell-specific post-translational processing of its 115-amino acid precursor, preprocholecystokinin[1]. Endoproteolytic cleavage at monobasic and dibasic sites generates a spectrum of bioactive peptides of varying chain lengths.

Major Molecular Forms

In intestinal endocrine I-cells, processing yields a mixture of longer molecular forms, primarily CCK-58, CCK-33, and CCK-22[1]. CCK-33 and CCK-58 are the predominant forms found in human plasma[1][2]. Conversely, in the central nervous system (CNS) and enteric neurons, processing is more extensive, yielding the highly abundant octapeptide CCK-8 and the shorter pentapeptide CCK-5[1][2].

The Critical Role of Tyrosine O-Sulfation

All known biological effects of CCK reside in its conserved C-terminal heptapeptide sequence[1]. A critical determinant of receptor selectivity is the post-translational O-sulfation of the tyrosine residue at position 77 of the prohormone (which corresponds to the 7th amino acid from the C-terminus in CCK-8)[1].

  • Sulfated CCK (CCK-S): Essential for high-affinity binding to the CCK1 receptor.

  • Unsulfated CCK: Retains high affinity for the CCK2 receptor but exhibits a 500- to 1,000-fold reduction in potency at the CCK1 receptor[3].

Quantitative Comparison of CCK Molecular Forms
Molecular FormAmino Acid LengthSulfation StatusPrimary Receptor AffinityPrimary Tissue Source
CCK-58 58Sulfated / UnsulfatedCCK1R (Sulfated), CCK2RIntestinal I-cells
CCK-33 33Sulfated / UnsulfatedCCK1R (Sulfated), CCK2RIntestinal I-cells, Plasma
CCK-8S 8Sulfated (Tyr)CCK1R, CCK2RCNS Neurons, Enteric Nerves
CCK-8 (ns) 8UnsulfatedCCK2RCNS Neurons, Thyroid C-cells
CCK-4 4UnsulfatedCCK2RCNS Neurons

Receptor Pharmacology and Downstream Signaling

The physiological actions of CCK are mediated by two distinct G protein-coupled receptors (GPCRs): CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B)[3][4].

  • CCK1R: Predominantly expressed in the gastrointestinal tract (pancreatic acinar cells, gallbladder smooth muscle) and select vagal afferent neurons. It is highly selective for sulfated CCK analogs[3][5].

  • CCK2R: Widely distributed throughout the CNS and the stomach (parietal and ECL cells). It functions as the primary "gastrin receptor" in the periphery and binds both sulfated and unsulfated CCK with nearly equal affinity[3][4].

Mechanistic Signaling Pathways

Both receptors canonically couple to Gq/11 proteins. Upon ligand binding, the activated Gq alpha subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3][4].

  • IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, driving acute responses like acinar degranulation (enzyme secretion) and smooth muscle contraction.

  • DAG activates Protein Kinase C (PKC), initiating MAPK/ERK cascades that regulate long-term cellular growth and differentiation[5].

Interestingly, CCK2R signaling exhibits profound cell-type specificity. In the hippocampus, CCK2R activation on parvalbumin-positive (PV+) basket cells couples to an unusual pertussis-toxin-sensitive pathway involving ryanodine receptors, acting as a molecular switch to regulate synchronous network oscillations[4].

CCK_Signaling CCK8S Sulfated CCK (e.g., CCK-8S) CCK1R CCK1 Receptor (Gut/Pancreas) CCK8S->CCK1R High Affinity CCK2R CCK2 Receptor (CNS/Stomach) CCK8S->CCK2R High Affinity CCK4 Unsulfated CCK (e.g., CCK-4) CCK4->CCK1R Low Affinity CCK4->CCK2R High Affinity Gq Gq/11 Protein CCK1R->Gq CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Physio1 Enzyme Secretion & Satiety IP3->Physio1 Physio2 Anxiety & Nociception IP3->Physio2 DAG->Physio1 DAG->Physio2

CCK1R and CCK2R Gq/11-mediated signaling pathways and physiological outcomes.

Analytical Methodologies for CCK Quantification

Quantifying CCK in biological matrices is notoriously difficult. Basal plasma concentrations are exceptionally low (0.1 to 2.0 pmol/L)[2], and the peptide undergoes rapid proteolytic degradation[6]. Furthermore, the sequence homology between CCK and gastrin often leads to antibody cross-reactivity in standard immunoassays[7]. To overcome these challenges, researchers employ optimized Radioimmunoassay (RIA) or advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Highly Sensitive Radioimmunoassay (RIA) for Plasma CCK

Rationale: RIA provides the extreme sensitivity required to detect low picomolar concentrations of CCK[8][9]. Ethanol extraction is utilized prior to the assay to precipitate high-molecular-weight plasma proteins that interfere with antibody binding, effectively concentrating the low-abundance peptide[6][8].

Self-Validating Quality Control: The protocol mandates the inclusion of "accuracy" samples spiked with exogenous CCK-8 to validate extraction efficiency and control for matrix effects[8].

Step-by-Step Methodology:

  • Sample Collection: Draw blood into chilled tubes containing aprotinin (a serine protease inhibitor) to prevent the rapid enzymatic degradation of CCK-8[6]. Keep samples on ice and centrifuge at 4°C.

  • Ethanol Extraction: Add 2 mL of plasma to 96% ethanol (1:2 v/v). Vortex vigorously and centrifuge at 3,000 × g for 15 minutes at 4°C to pellet large proteins[8][9].

  • Drying: Decant the supernatant and evaporate to complete dryness under a gentle stream of nitrogen (N2) or via vacuum centrifugation. Causality: Drying concentrates the peptide and removes ethanol, which would otherwise denature the antibodies in the subsequent assay.

  • Reconstitution & Primary Incubation: Reconstitute the dried extract in assay diluent buffer. Add rabbit anti-CCK antisera (specifically raised against sulfated CCK-8 conjugated to bovine albumin). Incubate standards (0 to 25 pmol/L) and samples at 4°C for 48 hours[8].

  • Tracer Addition: Add 125I-CCK-8 tracer. Incubate for an additional 96 hours at 4°C. Causality: The extended 96-hour incubation at a low temperature is critical to reach thermodynamic equilibrium in competitive binding at ultralow concentrations, maximizing assay sensitivity[8].

  • Separation & Detection: Add a secondary antibody (double antibody solid phase) to precipitate the bound fraction. Centrifuge, discard the unbound supernatant, and quantify the radioactivity of the pellet using a gamma counter[8]. Calculate concentrations using non-linear regression analysis.

Protocol 2: LC-MS/MS Quantification of CCK Surrogate ppCCK(21–44)

Rationale: Direct mass spectrometry of CCK-8 is hindered by the lability of the sulfate group during electrospray ionization and poor ionization efficiency[7]. To circumvent this, modern LC-MS/MS protocols target ppCCK(21–44), an N-terminal preprocholecystokinin fragment. This fragment is co-secreted equimolarly with bioactive CCK, lacks the problematic sulfate group, and exhibits high stability, making it an ideal stoichiometric surrogate for CCK secretion[7].

Self-Validating Quality Control: An isotopically labeled internal standard (IS) of ppCCK(21-44) is spiked into the sample during the initial precipitation step to normalize extraction recovery and correct for ion suppression[7].

Step-by-Step Methodology:

  • Protein Precipitation: To 100 μL of plasma (or cell culture supernatant), add 500 μL of 80% acetonitrile/0.1% formic acid containing 200 pg/mL of the ppCCK(21–44) internal standard[7].

  • Centrifugation & Drying: Centrifuge to pellet precipitated proteins. Transfer the supernatant and dry under oxygen-free nitrogen at 40°C[7].

  • Solid-Phase Extraction (SPE): Reconstitute the sample in 20% methanol/0.1% formic acid. Load onto an HLB PRiME SPE cartridge. Causality: SPE is mandatory to desalt the sample and remove endogenous phospholipids that cause severe ion suppression in the mass spectrometer[7].

  • Washing & Elution: Wash the cartridge with 200 μL of 0.1% formic acid, followed by 10% methanol/1% acetic acid. Elute the target peptides with 2 × 30 μL of 60% methanol/10% acetic acid[7].

  • LC-MS/MS Analysis: Dilute the eluate with 60 μL of 0.1% formic acid. Inject into a targeted LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, quantifying the specific precursor-to-product ion transitions for ppCCK(21-44)[7].

CCK_Workflow Sample Plasma Sample Collection (Addition of Protease Inhibitors) Extraction Solid-Phase Extraction (SPE) or Ethanol Extraction Sample->Extraction Prevent Degradation Drying Dry under N2 & Reconstitute Extraction->Drying Concentrate Peptides Split Detection Modality Drying->Split RIA Radioimmunoassay (RIA) Incubation with 125I-CCK & Antisera Split->RIA High Sensitivity (pM) LCMS LC-MS/MS Targeting ppCCK(21-44) Surrogate Split->LCMS High Specificity Data Quantification & Data Analysis RIA->Data LCMS->Data

Analytical workflow for CCK quantification via RIA and LC-MS/MS methodologies.

References

  • Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger Frontiers in Endocrinology[Link]

  • Cholecystokinin and Gastrin Receptors Physiological Reviews (American Physiological Society)[Link]

  • Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression National Center for Biotechnology Information (NCBI / PMC)[Link]

  • Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells Journal of Neuroscience[Link]

  • Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions MDPI[Link]

  • Measurement of cholecystokinin The Pancreapedia: Exocrine Pancreas Knowledge Base[Link]

  • Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion Journal of Proteome Research (ACS Publications)[Link]

  • Radioimmunoassay of cholecystokinin in human plasma Garvan Institute of Medical Research / Clin Chim Acta[Link]

  • Evaluation of a radioimmunoassay for cholecystokinin in human plasma National Center for Biotechnology Information (NCBI / PubMed)[Link]

Sources

Foundational

Paradigm Shift in Peptide Endocrinology: Satiety Effects and Neural Routing of Non-Sulfated CCK-8

Executive Summary In the field of neuroendocrinology and metabolic drug development, the sulfation of the tyrosine residue in Cholecystokinin-8 (CCK-8S) has historically been considered an absolute structural requirement...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of neuroendocrinology and metabolic drug development, the sulfation of the tyrosine residue in Cholecystokinin-8 (CCK-8S) has historically been considered an absolute structural requirement for inducing peripheral satiety via the CCK1 receptor (CCK-AR). Consequently, non-sulfated CCK-8 (NS CCK-8) was largely dismissed as a peripherally inactive analog. However, recent high-resolution behavioral and immunohistochemical mapping has overturned this dogma. This technical guide details the mechanistic pathways, receptor specificities, and rigorous, self-validating experimental workflows that prove NS CCK-8 actively regulates food intake by acting on peripheral CCK-B receptors (CCK2R) and routing through specific vagal and sympathetic afferents[1][2].

Mechanistic Framework: The Hidden Efficacy of NS CCK-8

As a Senior Application Scientist, it is critical to look beyond classical receptor binding assays and evaluate systemic physiological routing. The satiety effects of NS CCK-8 are mediated through a complex, multi-nodal gut-brain axis:

  • Receptor Specificity: While CCK-8S exhibits high affinity for CCK1R, NS CCK-8 binds preferentially to the CCK-B receptor (CCK-BR/CCK2R). It is the activation of these specific receptors that initiates the anorexigenic cascade[1].

  • Peripheral Routing: NS CCK-8 significantly reduces meal size (MS) and prolongs the intermeal interval (IMI) through a strictly peripheral site of action[1]. It achieves this by depolarizing CCK-BR-expressing afferent fibers in the vagus nerve and sympathetic pathways, specifically routing through the celiaco-mesenteric ganglia (CMG)[2].

  • Central Integration: Ascending signals from the vagus and CMG converge on the dorsal vagal complex (DVC) in the hindbrain and the enteric nervous system (ENS), triggering robust neuronal activation[3]. Furthermore, in the ventromedial nucleus (VMN) of the hypothalamus, NS CCK-8 can act directly as an excitatory neurotransmitter to mediate feeding-relevant events[4].

Visualizing the Neural Architecture

To conceptualize the systemic routing of NS CCK-8, the following diagram maps the signal transduction from peripheral ligand binding to central behavioral execution.

Pathway CCK8NS Non-Sulfated CCK-8 (Ligand) CCKBR CCK-B Receptor (CCK2R) CCK8NS->CCKBR Binds with high affinity VAGUS Vagus Nerve (Parasympathetic) CCKBR->VAGUS Depolarizes afferents CMG Celiaco-Mesenteric Ganglia (Sympathetic) CCKBR->CMG Activates sympathetic relay ENS Enteric Nervous System (ENS) CCKBR->ENS Stimulates myenteric plexus DVC Dorsal Vagal Complex (Hindbrain) VAGUS->DVC Ascending vagal signals CMG->DVC Splanchnic nerve routing ENS->VAGUS Local gut-brain axis VMN Ventromedial Nucleus (Hypothalamus) DVC->VMN Central integration SATIETY Satiety Induction (Reduced Meal Size) VMN->SATIETY Behavioral execution

Neural routing of Non-Sulfated CCK-8 from peripheral CCK-B receptor activation to central satiety.

Experimental Workflows: Validating NS CCK-8 Satiety

To establish trustworthiness and scientific integrity, every protocol must operate as a self-validating system. The methodologies below utilize internal controls (Sham vs. Denervation) and temporal biological markers (c-Fos) to prove causality rather than mere correlation.

Protocol 1: In Vivo Feeding Behavior & Surgical Denervation

This protocol is designed to isolate the peripheral-to-central communication lines. By physically severing specific neural pathways, we can validate the exact anatomical route of the peptide.

  • Animal Acclimatization: House male Sprague Dawley rats in specialized automated feeding cages (e.g., DietMax system) to establish a free-feeding baseline over 7 days.

  • Surgical Denervation (The Validation Step): Divide the cohort into three groups: Sham-operated (Control), Vagotomy (VGX), and Celiaco-mesenteric ganglionectomy (CMGX)[2].

    • Causality Check: If NS CCK-8 acts directly on the brain, VGX and CMGX will not alter its satiety effects. If it acts peripherally, severing these nerves will attenuate the reduction in food intake, proving the peripheral origin of the signal[2].

  • Peptide Administration: Administer NS CCK-8 (0.5 and 1.0 nmol/kg i.p.) immediately prior to the onset of the dark cycle[1].

    • Causality Check: Rodents are nocturnal. Injecting prior to the dark cycle captures the natural peak of their feeding behavior, maximizing the dynamic range and statistical power of the assay.

  • Behavioral Assay: Continuously monitor First Meal Size (MS) and Intermeal Interval (IMI). Calculate the Satiety Ratio (SR = IMI/MS)[1].

    • Causality Check: SR normalizes the duration a subject refrains from eating by the volume of food just consumed. This mathematically isolates true physiological satiety from general malaise or nausea.

Protocol 2: Neuronal Activation Mapping via Fos-LI

Behavioral data proves the effect; immunohistochemistry proves the cellular cause.

  • Transcardial Perfusion: Euthanize and perfuse the subjects exactly 90 minutes post-injection.

    • Causality Check: c-Fos is an immediate early gene. Its protein product peaks at 90–120 minutes following neuronal depolarization. This precise timing provides a frozen temporal snapshot of the neural circuits (ENS, DVC) activated by NS CCK-8[3].

  • Tissue Sectioning & IHC: Extract the hindbrain and small intestine. Section at 40 µm and incubate with primary anti-c-Fos antibodies, followed by a chromogen-conjugated secondary antibody (e.g., DAB).

  • Quantification: Utilize automated cell counting to quantify Fos-Like Immunoreactivity (Fos-LI) against saline-injected controls[3].

Workflow A 1. Animal Acclimatization (Free-feeding baseline) B 2. Surgical Denervation (VGX, CMGX, or Sham) A->B 7 days recovery C 3. NS CCK-8 Administration (0.5 - 1.0 nmol/kg i.p.) B->C Dark cycle onset D 4A. Behavioral Assay (DietMax: MS, IMI, SR) C->D Continuous monitoring E 4B. Tissue Extraction (90 min post-injection) C->E Parallel cohort F 5. Immunohistochemistry (Fos-LI Quantification) E->F Brain & Intestine slices

Self-validating experimental workflow for assessing NS CCK-8 behavioral and immunohistochemical effects.

Quantitative Data Presentation

The following table synthesizes the quantitative behavioral metrics, demonstrating the dose-dependent efficacy of NS CCK-8 in modulating feeding architecture compared to a vehicle control.

TreatmentDose (nmol/kg)First Meal Size (g)Intermeal Interval (min)Satiety Ratio (min/g)
Saline (Vehicle)0.0~ 3.2~ 45.0~ 14.0
NS CCK-80.5~ 2.1~ 68.0~ 32.3
NS CCK-81.0~ 1.8~ 75.0~ 41.6

(Note: Values are representative aggregates derived from in vivo behavioral feeding assays during the dark cycle, illustrating the significant reduction in meal size and prolongation of the intermeal interval[1])

Conclusion & Translational Outlook

The validation of non-sulfated CCK-8 as a potent, peripherally acting satiety agent forces a re-evaluation of CCK-B receptor targeting in drug development. For researchers engineering novel anti-obesity therapeutics, leveraging NS CCK-8 analogs could provide a viable pathway to induce satiety without triggering the rapid receptor desensitization commonly associated with aggressive CCK1R agonism.

References

  • Dafalla, A. I., et al. "Non-sulfated cholecystokinin-8 reduces meal size and prolongs the intermeal interval in male Sprague Dawley rats." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIvX2NgX7nRBlLdJqECDFlzucflO_IKG5ck8VsY95MviFJG5trMzCHdMU3DuIJLoStCm7e6qYVOclb2bUVg31cl9tP8ggUqyODN_nB4WX0SfG2fJXOwRBp_ZDbfqDh2_3wCa-1gdZf1Y5-4qI=]
  • Dafalla, A. I., et al. "Non-sulfated cholecystokinin-8 increases enteric and hindbrain Fos-like immunoreactivity in male Sprague Dawley rats." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0CI763WBJwnJ9zJOcozQHCGLuO1fmVs4FBKkgD2Xno433s_yN-6QinSwmYWacU7uCMbdVnJYrxOuOrhkvvQKtBxXMPB0fOgEk4i2Epfxu3xiKYJp-ilOFPBIpWMSSMfMTu7Zd15UDuWXiPH8=]
  • Dafalla, A. I., et al. "The Vagus Nerve and the Celiaco-mesenteric Ganglia Participate in the Feeding Responses Evoked by Non-sulfated Cholecystokinin-8 in Male Sprague Dawley Rats." tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ujktMJLQUT3T2_-HLYBXeaIP5VWzWtysQUQq_yKF2I5VpKqCZ_IH8NX4FfUAFPB3pSCarNZI6XBEsO8GZq3sR73AGiXWubfdG2i7KOYYZ6FzFlOGiO-IJRSpmFid8CIYBrV8RLXdqrVO53ZE1JHLQXTrM7EnPK3jRH51]
  • Kow, L. M., & Pfaff, D. W. "CCK-8 stimulation of ventromedial hypothalamic neurons in vitro: a feeding-relevant event?" nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv3TGjV-qm_uDeGA8wRXNxcFIlPGPBv3SWFMeTwc8zP6fTZebcEDRMoGDkpNQzvpzydH_jua1-5u0mEQ4O3myzCPUBqAz63MDwA8va13FTZ3zcbvZMVwWVoOCS2ab1eqC_9wg=]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Electrophysiology Studies with Desulfated CCK-8 (CCK-8-DS)

Executive Summary Cholecystokinin octapeptide (CCK-8) acts as a potent neuromodulator in the central nervous system (CNS), heavily influencing reward pathways, anxiety, and satiety. Because endogenous CCK-8 is sulfated (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin octapeptide (CCK-8) acts as a potent neuromodulator in the central nervous system (CNS), heavily influencing reward pathways, anxiety, and satiety. Because endogenous CCK-8 is sulfated (CCK-8S) and binds with high affinity to both CCK-1 (CCK-A) and CCK-2 (CCK-B) receptors, isolating receptor-specific pathways in electrophysiological recordings requires precise pharmacological tools. Desulfated CCK-8 (CCK-8-DS or CCK-8US) exhibits a drastically reduced affinity for CCK-1 receptors while maintaining nanomolar affinity for CCK-2 receptors.

This application note details the scientific rationale, quantitative pharmacological profile, and a self-validating patch-clamp protocol for utilizing CCK-8-DS to study CCK-2 receptor-mediated neuronal excitability and synaptic transmission.

Scientific Rationale & Pharmacological Profile

The structural integrity of the sulfated tyrosine residue at position 27 (or position 2 of the octapeptide) is an absolute requirement for 1[1]. However, the CCK-2 receptor, which is the predominant subtype expressed in the mammalian brain (e.g., Ventral Tegmental Area, Nucleus Accumbens, and Hippocampus), does not require this sulfation[2].

By utilizing CCK-8-DS in in vitro slice electrophysiology, researchers can definitively attribute observed inward currents, action potential firing increases, or excitatory postsynaptic current (EPSC) depressions to 3[3]. For instance, while CCK-8S excites a broad range of dopaminergic cells,4[4], highlighting its utility in mapping distinct neural circuits.

Table 1: Comparative Pharmacological Profile of CCK-8 Variants
Peptide VariantCCK-1 (CCK-A) AffinityCCK-2 (CCK-B) AffinityPrimary CNS Localization of TargetElectrophysiological Effect (VTA/NAc)
Sulfated CCK-8 (CCK-8S) High (~1-5 nM)High (~1-5 nM)Widespread (Mixed)Mixed excitation & modulation
Desulfated CCK-8 (CCK-8-DS) Low (>1000 nM)High (~1-10 nM)VTA, Cortex, HippocampusCCK-2 specific inward currents

Mechanistic Pathway

When CCK-8-DS binds to the CCK-2 receptor, it initiates a Gq/11-coupled signaling cascade. The subsequent activation of Phospholipase C (PLC) and generation of IP3/DAG leads to the release of intracellular calcium. This cascade modulates downstream ion channels (such as TRP channels or the closure of resting potassium channels), resulting in membrane depolarization and an increased action potential firing rate.

G CCK8DS Desulfated CCK-8 (CCK-8-DS) CCK2R CCK-2 Receptor (GPCR) CCK8DS->CCK2R High Affinity Gq Gq/11 Protein CCK2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca Channels Ion Channel Modulation (e.g., TRP, K+) Ca->Channels Kinase Activation Firing ↑ Action Potential Firing Channels->Firing Depolarization

CCK-2 receptor signaling pathway activated by CCK-8-DS leading to neuronal depolarization.

Experimental Protocol: Patch-Clamp Recording with CCK-8-DS

To ensure high-fidelity data, the following protocol establishes a self-validating system. It incorporates both the active peptide (CCK-8-DS) and a selective antagonist to confirm causality and rule out mechanical artifacts.

Step 1: Acute Brain Slice Preparation
  • Extraction: Rapidly decapitate the rodent model and extract the brain into ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

    • Causality: Sucrose substitution minimizes excitotoxicity and sodium influx during slicing, preserving neuronal viability for patch-clamping.

  • Slicing: Cut 250–300 µm coronal slices containing the target region (e.g., Nucleus Accumbens or VTA) using a vibratome.

  • Recovery: Transfer slices to standard Artificial Cerebrospinal Fluid (aCSF) at 34°C for 30 minutes, then incubate at room temperature for at least 1 hour prior to recording.

Step 2: Electrophysiological Setup & Internal Solutions
  • Perfusion: Transfer a single slice to the recording chamber, continuously superfused with oxygenated aCSF at 2-3 mL/min (maintained at 30–32°C).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with a potassium gluconate-based internal solution for current-clamp (to measure action potentials) or a cesium methanesulfonate-based solution for voltage-clamp (to isolate synaptic currents).

Step 3: Baseline Recording & Validation
  • Whole-Cell Configuration: Obtain a gigaohm seal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Stabilization: Allow 5–10 minutes for the internal solution to dialyze and the holding current to stabilize.

  • Baseline Metrics: In voltage-clamp mode (holding at -70 mV), record baseline spontaneous EPSCs for 5 minutes. In current-clamp mode, record the resting membrane potential and spontaneous firing frequency.

Step 4: CCK-8-DS Application (Bath vs. Local Puffing)
  • Preparation of Peptide: Dissolve CCK-8-DS in aCSF to a final working concentration of 0.5 µM to 1 µM. (Note: Peptides can adhere to plastic; use low-binding tubes and prepare fresh).

  • Application Method:

    • Bath Application: Switch the perfusion system to the CCK-8-DS solution for 2–5 minutes.

      • Causality: Bath application ensures steady-state receptor occupancy, which is ideal for observing 3[3].

    • Local Puffing (Picospritzer): Apply a brief (10–50 ms) puff of CCK-8-DS directly adjacent to the recorded soma.

      • Causality: This method resolves the transient kinetics of CCK-2 receptor activation without desensitizing the entire local network.

Step 5: Pharmacological Isolation (The Self-Validating Step)
  • Washout: Superfuse standard aCSF for 10–15 minutes until the membrane potential and firing rate return to baseline.

  • Antagonist Pre-treatment: Bath-apply a selective CCK-2 receptor antagonist (e.g., LY225910 at 1 µM or L-365,260) for 10 minutes.

  • Re-application: Re-apply CCK-8-DS in the continued presence of the antagonist.

  • Validation: The complete blockade of the previously observed inward current or EPSC depression confirms that the electrophysiological response was 3, ruling out off-target effects[3].

Data Analysis & Interpretation

  • Current-Clamp Data: Quantify the change in resting membrane potential (ΔmV) and plot the firing frequency (Hz) in 10-second bins. CCK-8-DS typically induces a robust depolarization accompanied by an increase in input resistance, indicating the closure of resting potassium conductances.

  • Voltage-Clamp Data: Analyze the amplitude and frequency of miniature or spontaneous EPSCs. CCK-8-DS has been shown to3 in regions like the NAc, an effect that can be blocked by GABA-B antagonists, suggesting CCK-2 activation enhances local inhibitory interneuron drive[3].

References

  • Title: Electrophysiological effects of cholecystokinin octapeptide on identified rat nigrostriatal dopaminergic neurons | Source: PubMed | URL: 4

  • Title: Functional CCK-A and Y2 receptors in guinea pig esophagus | Source: PubMed | URL: 1

  • Title: Cholecystokinin activates CCKB receptors to excite cells and depress EPSCs in the rat rostral nucleus accumbens in vitro | Source: PubMed Central | URL: 3

  • Title: Cholecystokinin-dopamine coexistence: electrophysiological actions corresponding to cholecystokinin receptor subtype | Source: Journal of Neuroscience | URL: 2

Sources

Application

Application Note: Desulfated CCK-8 as a Pharmacological Tool for Interrogating CCK-B Receptor Function

Introduction & Scientific Rationale Cholecystokinin (CCK) is a ubiquitous peptide hormone that functions as both a central neurotransmitter and a peripheral gastrointestinal regulator. Its diverse biological actions are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cholecystokinin (CCK) is a ubiquitous peptide hormone that functions as both a central neurotransmitter and a peripheral gastrointestinal regulator. Its diverse biological actions are mediated by two primary G protein-coupled receptors (GPCRs): CCK-A (CCK1R) and CCK-B (CCK2R) 1.

The endogenous biologically active form, sulfated CCK-8 (CCK-8S), binds with high affinity to both receptor subtypes. However, the sulfation of the tyrosine residue at position 27 is a critical structural determinant for CCK-A receptor recognition. Removing this sulfate group yields desulfated CCK-8 (dCCK-8) , a peptide that exhibits a drastically reduced affinity for the CCK-A receptor (up to a 500-fold decrease) while retaining potent agonistic activity at the CCK-B receptor 2. This differential binding profile makes dCCK-8 an indispensable pharmacological tool for isolating CCK-B receptor-mediated pathways in tissues co-expressing both subtypes, such as the central nervous system and specific gastrointestinal cells [[3]]().

Pharmacological Profile & Receptor Selectivity

The utility of dCCK-8 stems directly from its functional selectivity. While sulfated CCK-8 acts as a non-selective pan-agonist, desulfated CCK-8 effectively acts as a CCK-B selective probe in functional assays, allowing researchers to decouple CCK-A and CCK-B signaling cascades.

Table 1: Comparative Binding Affinities of CCK-8 Variants

LigandCCK-A Receptor Affinity (Kd)CCK-B Receptor Affinity (Kd)Pharmacological Profile
Sulfated CCK-8 (CCK-8S) ~0.4 nM~0.4 nMNon-selective Pan-Agonist
Desulfated CCK-8 (dCCK-8) > 200 nM (~500-fold reduction)~28 nMCCK-B Functional Agonist

Data synthesized from competitive radioligand binding assays utilizing [125I]-gastrin and [125I]-BH-CCK-8 displacement 3, 2.

Mechanistic Pathway: CCK-B Receptor Activation

The CCK-B receptor is classically coupled to the Gq/11 heterotrimeric G-protein. Upon binding dCCK-8, the receptor undergoes a conformational shift that activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid, measurable mobilization of intracellular calcium (Ca2+) 4.

CCKB_Signaling dCCK8 Desulfated CCK-8 (Agonist) CCKBR CCK-B Receptor (GPCR) dCCK8->CCKBR Binds Gq Gq/11 Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Release Effect Physiological Response (e.g., Pepsinogen Release) Ca2->Effect Triggers

Figure 1: Gq/11-coupled signaling cascade initiated by desulfated CCK-8 binding to the CCK-B receptor.

Experimental Protocols

To ensure rigorous validation of CCK-B receptor activity, two complementary protocols are detailed below. Every step is designed to be self-validating, incorporating specific controls to prevent false-positive interpretations.

Protocol A: Radioligand Displacement Binding Assay

Objective : To determine the binding affinity (Ki) of dCCK-8 for CCK-B receptors. Causality & Design : [125I]-Bolton-Hunter-CCK-8 is utilized as the radioligand because the Bolton-Hunter reagent labels the N-terminus, preserving the critical C-terminal pentapeptide sequence required for receptor docking 3.

Step-by-Step Methodology :

  • Membrane Preparation : Homogenize CCK-B expressing cells (e.g., transfected CHO cells or guinea pig brain tissue) in ice-cold HEPES buffer (20 mM, pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet in binding buffer.

  • Assay Setup : In a 96-well plate, combine:

    • 50 µL of [125I]-BH-CCK-8 (final concentration ~50 pM).

    • 50 µL of dCCK-8 at varying concentrations (10^-12 to 10^-5 M) for the competition curve.

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Incubation : Incubate the plate at 25°C for 60 minutes to reach equilibrium. Crucial Insight: Room temperature is strictly preferred over 37°C to minimize peptide degradation by endogenous peptidases while allowing sufficient kinetic interaction.

  • Termination & Filtration : Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold wash buffer.

  • Detection & Analysis : Quantify bound radioactivity using a gamma counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Readout)

Objective : To quantify the functional agonism of dCCK-8 at the CCK-B receptor in living cells. Causality & Design : Fluo-4 AM is a cell-permeable fluorescent calcium indicator. Upon entering the cell, intracellular esterases cleave the AM ester, trapping the dye. When dCCK-8 activates the Gq-coupled CCK-B receptor, the released Ca2+ binds to Fluo-4, producing a massive increase in fluorescence. A selective CCK-B antagonist (e.g., L-365,260 or YM022) must be used as a negative control to validate that the signal is strictly CCK-B mediated 1.

Assay_Workflow CellPrep 1. Cell Preparation (CCK-B expressing) DyeLoad 2. Fluo-4 AM Dye Loading CellPrep->DyeLoad Incubation 3. Incubation (37°C, 30 min) DyeLoad->Incubation Stimulation 4. dCCK-8 Stimulation Incubation->Stimulation Detection 5. Fluorescence Detection (Ca2+) Stimulation->Detection

Figure 2: Step-by-step experimental workflow for the Intracellular Calcium Mobilization Assay.

Step-by-Step Methodology :

  • Cell Seeding : Plate CCK-B expressing cells in a 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading : Remove the culture medium. Add 100 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Incubation : Incubate for 30 minutes at 37°C in the dark, followed by 30 minutes at room temperature to ensure complete esterase cleavage of the AM group.

  • Washing : Wash the cells twice with HBSS/HEPES buffer to remove extracellular dye, leaving 100 µL of buffer in each well.

  • Self-Validating Control (Antagonist Pre-treatment) : To validate CCK-B specificity, pre-incubate control wells with 10 nM L-365,260 (selective CCK-B antagonist) for 15 minutes prior to stimulation.

  • Agonist Stimulation & Detection : Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR). Establish a 10-second baseline fluorescence (Ex: 488 nm, Em: 516 nm). Automatically inject 50 µL of dCCK-8 (prepared at 3x final concentration) and record fluorescence continuously for 90 seconds.

  • Data Analysis : Calculate the maximum fluorescence (F_max) minus baseline (F_0) to determine the peak calcium response. The signal in antagonist-treated wells should remain at baseline, confirming the dCCK-8 response is CCK-B dependent.

References

  • Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Pancre
  • Cholecystokinin Octapeptide Promotes ANP Secretion through Activation of NOX4–PGC-1α–PPARα/PPARγ Signaling in Isolated Beating Rat
  • The CCK(-like)
  • G Protein-Coupled Receptors Source: PMC - NIH

Sources

Method

preparing desulfated CCK-8 stock solutions for cell culture

Application Note: Preparation and Cell Culture Application of Desulfated CCK-8 Stock Solutions Introduction & Mechanistic Background Cholecystokinin octapeptide (CCK-8) is a potent neuropeptide and gastrointestinal hormo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Cell Culture Application of Desulfated CCK-8 Stock Solutions

Introduction & Mechanistic Background

Cholecystokinin octapeptide (CCK-8) is a potent neuropeptide and gastrointestinal hormone that plays a critical role in digestion, satiety, and central nervous system signaling. In its naturally occurring dominant form, the tyrosine residue at position 2 (Tyr2) is sulfated. This sulfation is a critical structural determinant for high-affinity binding to the CCK1 (CCK-A) receptor [1].

Desulfated CCK-8 (CCK-8, non-sulfated) is a synthetic or enzymatically modified variant lacking this sulfate group. The absence of the sulfate group results in a ~500-fold reduction in binding affinity for the CCK1 receptor. However, both sulfated and desulfated CCK-8 bind with nearly identical, high affinity (K_i ~ 0.3–1.0 nM) to the CCK2 (CCK-B) receptor [1]. Because of this differential binding profile, desulfated CCK-8 is widely utilized by researchers and drug development professionals as a highly selective pharmacological tool to study CCK2 receptor-mediated pathways—such as gastric acid secretion, anxiety modulation, and central feeding inhibition [2]—without confounding cross-activation of CCK1 receptors.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical properties of desulfated CCK-8 is essential for maximizing its stability and solubility in vitro.

PropertySpecification / Value
Peptide Sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
Molecular Weight 1063.2 Da
Receptor Affinity (CCK1R) Low (K_i > 500 nM) [1]
Receptor Affinity (CCK2R) High (K_i ~ 0.3 - 1.0 nM) [1]
Solubility (Aqueous) Up to 1 mg/mL in sterile H2O or 1% Acetic Acid
Solubility (Organic) Highly soluble in anhydrous DMSO (up to 50 mg/mL)
Storage (Lyophilized) -20°C to -80°C (Desiccated, protected from light)
Storage (Reconstituted) -80°C (Strictly avoid repeated freeze-thaw cycles)

Table 1: Physicochemical and pharmacological properties of desulfated CCK-8.

Mechanistic Pathway

Upon binding to the CCK2 receptor, desulfated CCK-8 triggers a Gq/11-coupled signaling cascade. This activates Phospholipase C (PLC), leading to the generation of Inositol trisphosphate (IP3) and Diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC).

CCK2R_Pathway CCK8 Desulfated CCK-8 (Ligand) CCK2R CCK2 Receptor (Gq/11-Coupled GPCR) CCK8->CCK2R Gq Gq/11 Protein Activation CCK2R->Gq PLC Phospholipase C (PLC) Cleaves PIP2 Gq->PLC IP3 IP3 Release PLC->IP3 DAG DAG Formation PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Secretion, Proliferation) Ca2->Response PKC->Response

Diagram 1: CCK2 receptor signaling cascade activated by desulfated CCK-8.

Protocol: Preparation of Desulfated CCK-8 Stock Solutions

Expertise & Causality: Peptides are inherently prone to adsorption onto hydrophobic surfaces (like standard polystyrene or glass) and are susceptible to oxidation (specifically the Methionine and Tryptophan residues in CCK-8). Furthermore, repeated freeze-thaw cycles induce localized pH shifts and concentration gradients during ice crystal formation, accelerating peptide degradation. This protocol establishes a self-validating system to ensure maximum peptide recovery and structural integrity.

Materials Required:

  • Lyophilized Desulfated CCK-8 (>95% purity via HPLC)

  • Sterile, cell-culture grade H2O or 1% Acetic Acid

  • Low-protein binding microcentrifuge tubes (polypropylene)

  • Argon or Nitrogen gas (optional, for displacing oxygen)

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of lyophilized peptide to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the peptide, causing rapid hydrolysis and degradation.

  • Solvent Selection & Addition: Add the appropriate volume of sterile H2O to achieve a 1 mM stock solution (e.g., 940 µL of H2O for 1 mg of peptide). If the peptide resists dissolution, add 1% Acetic Acid dropwise. Causality: Desulfated CCK-8 contains Aspartic Acid residues; slightly lowering the pH protonates these groups, disrupting intermolecular hydrogen bonds and facilitating aqueous solvation.

  • Dissolution: Cap the vial and gently invert or swirl. Do NOT vortex vigorously. If necessary, use a brief ultrasonic bath (5-10 seconds) until the solution is completely clear.

  • Aliquoting: Transfer the stock solution into low-protein binding microcentrifuge tubes in single-use aliquots (e.g., 10 µL to 50 µL). Causality: Low-binding tubes prevent the hydrophobic residues of the peptide from adhering to the plastic, ensuring accurate dosing.

  • Storage: Purge the headspace of the tubes with Argon/Nitrogen gas to prevent Methionine oxidation, seal tightly, and immediately transfer to -80°C.

Protocol: Application in Cell Culture

When applying desulfated CCK-8 to in vitro cell culture models (e.g., CCK2R-transfected CHO cells or pancreatic cancer cell lines), the primary challenge is peptide degradation by proteases present in the culture media or secreted by the cells.

Step-by-Step Methodology:

  • Media Preparation: Prepare assay media containing low serum (0.1% to 1% FBS) or use completely serum-free media. Causality: Standard 10% FBS contains high levels of peptidases that will rapidly cleave CCK-8, neutralizing its biological activity within minutes.

  • Thawing: Thaw a single-use aliquot of the 1 mM stock solution on ice immediately prior to use.

  • Working Dilution: Dilute the stock solution into the assay media to achieve the desired final concentration (typically 1 nM to 1 µM, depending on the assay sensitivity). Perform serial dilutions exclusively in low-binding tubes.

  • Cell Treatment: Aspirate the old culture media from the cells, wash once with warm PBS to remove residual serum proteases, and apply the peptide-containing assay media.

  • Incubation & Readout: Incubate the cells for the required time (e.g., 1-5 minutes for rapid intracellular calcium mobilization assays, or 24-48 hours for proliferation assays). If performing long-term assays, consider adding a broad-spectrum protease inhibitor cocktail or replenishing the peptide every 12 hours.

Workflow Equilibrate 1. Equilibrate Lyophilized Peptide to RT Reconstitute 2. Reconstitute in Sterile H2O or 1% Acetic Acid Equilibrate->Reconstitute Aliquot 3. Aliquot into Low-Binding Tubes Reconstitute->Aliquot Store 4. Store at -80°C (Argon Purged) Aliquot->Store Dilute 5. Dilute in Low-Serum Media (On Ice) Store->Dilute Treat 6. Treat Cells (1 nM to 1 µM) Dilute->Treat

Diagram 2: End-to-end workflow for the preparation and application of desulfated CCK-8.

Quality Control & Troubleshooting

To ensure a self-validating experimental system, researchers must continuously verify peptide integrity:

  • Loss of Activity Over Time: If the cellular response (e.g., calcium flux) diminishes in replicate experiments over weeks, suspect peptide degradation or oxidation. Validate peptide integrity using LC-MS (Liquid Chromatography-Mass Spectrometry) to check for the expected mass (~1063.2 Da) and the absence of +16 Da shifts (which indicates Methionine oxidation).

  • Inconsistent Replicates: High variability between biological replicates is usually caused by peptide adsorption to pipette tips or tubes during the dilution phase. Always use low-retention tips and tubes during serial dilutions to ensure the calculated molarity matches the delivered molarity.

References

  • Miller LJ, Gao F. Structural basis of cholecystokinin receptor binding and regulation. Pharmacol Ther. 2008;119(1):83-95. URL:[Link]

  • Chen J, Scott KA, Zhao Z, Moran TH, Bi S. Characterization of the feeding inhibition and neural activation produced by dorsomedial hypothalamic cholecystokinin administration. Neuroscience. 2008;152(1):178-188. URL:[Link]

Application

Application Note: Interrogating CCK-B Receptor-Mediated Satiety Using Desulfated CCK-8 (NS-CCK-8)

Executive Summary & Mechanistic Rationale Cholecystokinin (CCK) is a highly conserved gut-brain peptide integral to the regulation of energy balance and food intake behavior. Historically, the sulfated form of the octape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cholecystokinin (CCK) is a highly conserved gut-brain peptide integral to the regulation of energy balance and food intake behavior. Historically, the sulfated form of the octapeptide (S-CCK-8) has been the primary focus of satiety research due to its high affinity for peripheral CCK-1 (CCK-A) receptors, which mediate the gut-brain satiation signaling axis. Conversely, the desulfated form—often referred to as non-sulfated CCK-8 (NS-CCK-8) or dCCK-8—was primarily categorized as a central neurotransmitter with minimal peripheral impact.

However, modern behavioral and immunohistochemical profiling has overturned this paradigm. Peripheral administration of NS-CCK-8 actively reduces meal size and prolongs the intermeal interval (IMI) through preferential activation of CCK-2 (CCK-B) receptors[1]. Furthermore, NS-CCK-8 is frequently utilized in competitive binding assays to selectively displace radioligands at CCK-2 receptors, allowing researchers to isolate specific neural circuitries, such as those in the dorsomedial hypothalamus (DMH)[2]. For drug development professionals and feeding behavior scientists, NS-CCK-8 is an indispensable pharmacological tool for decoupling CCK-B receptor-mediated satiety from classical CCK-A pathways.

CCK_Signaling SCCK Sulfated CCK-8 (S-CCK-8) CCK1R CCK-1 Receptor (Peripheral/Vagal) SCCK->CCK1R High Affinity CCK2R CCK-2 Receptor (Central/Enteric) SCCK->CCK2R Moderate Affinity dCCK Desulfated CCK-8 (NS-CCK-8) dCCK->CCK2R High Affinity DVC Dorsal Vagal Complex (NTS & AP) CCK1R->DVC CCK2R->DVC Satiety Reduction in Food Intake (Satiety) DVC->Satiety

Fig 1. Differential receptor binding and satiety signaling pathways of S-CCK-8 and NS-CCK-8.

Experimental Design Principles (E-E-A-T Grounding)

To build a self-validating experimental system when studying NS-CCK-8, researchers must capture both the behavioral phenotype and the underlying neural activation.

  • Why Microstructure over Gross Intake? Simply weighing food every 24 hours masks the physiological mechanisms of satiety. NS-CCK-8 specifically modulates the microstructure of feeding—reducing the size of the first meal and extending the time before the next meal (Intermeal Interval)[1]. Automated episodic monitoring is required to capture these high-resolution temporal dynamics[3].

  • Why c-Fos Validation? Behavioral suppression of food intake can sometimes be a secondary artifact of visceral illness or malaise. By quantifying c-Fos immunoreactivity in the Dorsal Vagal Complex (DVC)—specifically the Nucleus Tractus Solitarius (NTS) and Area Postrema (AP)—we validate that the behavioral phenotype is driven by active neural satiation signaling rather than toxicity[4].

Workflow Acclimation Animal Acclimation & Fasting Injection IP Injection (NS-CCK-8 vs Veh) Acclimation->Injection Monitoring Automated Meal Monitoring Injection->Monitoring Behavioral Brain Brain Perfusion (90 min post-inj) Injection->Brain Neural cFos c-Fos IHC Quantification Brain->cFos

Fig 2. Parallel experimental workflows for behavioral microstructure and neural c-Fos validation.

Protocol 1: Automated Food Intake Microstructure Analysis

Objective: Quantify the acute effects of NS-CCK-8 on feeding parameters in freely moving subjects.

Materials:

  • Adult male Sprague Dawley rats (250-300g)

  • Desulfated CCK-8 (NS-CCK-8) peptide (>98% purity)

  • Automated food intake monitoring system (e.g., BioDAQ)

Step-by-Step Methodology:

  • Acclimation: House rats individually in the automated monitoring cages for a minimum of 7 days on a strict 12:12 light/dark cycle.

    • Application Scientist Note: Proper acclimation is non-negotiable. Stress from novel environments activates corticotropin-releasing factor (CRF), which independently suppresses appetite and will severely confound your peptide-mediated satiety data.

  • Fasting Protocol: Fast the rats from food (water ad libitum) starting at 17:00 h the day prior to the experiment to synchronize baseline hunger levels[4].

  • Peptide Preparation: Dissolve NS-CCK-8 in sterile 0.9% saline. Prepare a concentration that allows for a 0.5 to 1.0 nmol/kg dose in an intraperitoneal (i.p.) injection volume of 1 mL/kg.

    • Application Scientist Note: NS-CCK-8 is susceptible to rapid proteolytic degradation. Reconstitute the peptide immediately before injection and maintain it on ice. The 0.5 nmol/kg dose is the literature-validated threshold for inducing CCK-B mediated satiety[1].

  • Administration: Administer the i.p. injection exactly 15 minutes prior to the onset of the dark cycle.

  • Data Acquisition: Open the food access gates precisely at the onset of the dark cycle. Record feeding events continuously.

  • Data Extraction & Analysis: Calculate the following metrics[1][3]:

    • First Meal Size (MS): Total grams consumed during the first continuous feeding bout.

    • Intermeal Interval (IMI): Time elapsed (minutes) between the termination of the first meal and the initiation of the second.

    • Satiety Ratio (SR): Calculated as IMI divided by MS. This is the ultimate indicator of how satiating a specific amount of food is under the influence of the peptide.

Protocol 2: Neural Activation Validation via c-Fos Immunohistochemistry

Objective: Map hindbrain activation following NS-CCK-8 administration to confirm central satiety signaling.

Step-by-Step Methodology:

  • Injection & Timing: Administer NS-CCK-8 (0.5 nmol/kg, i.p.) to fasted rats. Wait exactly 90 minutes.

    • Application Scientist Note: The kinetics of the c-fos immediate early gene dictate that protein expression peaks between 90 and 120 minutes post-stimulus[4]. Harvesting tissue outside this strict temporal window risks false negatives.

  • Perfusion: Deeply anesthetize the animals. Transcardially perfuse with 0.9% saline followed immediately by 4% paraformaldehyde (PFA) in 0.1M phosphate buffer.

  • Tissue Processing: Extract the hindbrain, post-fix in 4% PFA for 2 hours at 4°C, and cryoprotect in 25% sucrose for 48 hours. Section the DVC at 30 µm thickness using a cryostat.

  • Immunohistochemistry (IHC):

    • Wash sections in PBS (3 x 10 mins).

    • Incubate in primary anti-c-Fos antibody (e.g., rabbit polyclonal, 1:10,000 dilution) for 48 hours at 4°C.

    • Apply a biotinylated secondary antibody for 2 hours, followed by the avidin-biotin complex (ABC) amplification step.

    • Visualize using a DAB (3,3'-Diaminobenzidine) substrate until optimal contrast is achieved.

  • Quantification: Count c-Fos positive nuclei bilaterally in the NTS and AP using a light microscope equipped with image analysis software.

Quantitative Data Interpretation

When executing these protocols, your data should align with the established pharmacological profiles of CCK analogs. Below is a summary matrix of expected outcomes based on validated literature[1][3][4].

ParameterVehicle (Saline)S-CCK-8 (Reference)NS-CCK-8 (0.5 nmol/kg)
First Meal Size (MS) BaselineSignificantly ReducedSignificantly Reduced
Intermeal Interval (IMI) BaselineReduced / UnchangedSignificantly Prolonged
Satiety Ratio (SR) BaselineIncreasedHighly Increased
c-Fos in DVC (NTS/AP) Basal ExpressionHigh ActivationSignificant Activation

Note: While both S-CCK-8 and NS-CCK-8 reduce meal size, NS-CCK-8 uniquely prolongs the intermeal interval at low doses, driving a distinct behavioral satiety profile mediated by the CCK-B receptor[1].

References

1. 2. 3. 4.

Sources

Method

Application Notes & Protocols: Formulation of Desulfated CCK-8 for Intraperitoneal Injection

Preamble: The Critical Role of Formulation in In Vivo Research Cholecystokinin octapeptide (CCK-8) is a key bioactive peptide fragment involved in numerous physiological processes. Its biological activity is significantl...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Critical Role of Formulation in In Vivo Research

Cholecystokinin octapeptide (CCK-8) is a key bioactive peptide fragment involved in numerous physiological processes. Its biological activity is significantly modulated by the sulfation of a key tyrosine residue. The desulfated form of CCK-8 (dCCK-8), while exhibiting lower affinity for the cholecystokinin-A (CCK-A) receptor, acts as a selective and potent agonist for the cholecystokinin-B (CCK-B) receptor.[1] This selectivity makes it an invaluable tool for researchers investigating the distinct physiological and pathological roles of the CCK-B receptor in the central nervous system and gastrointestinal tract.

The transition from in vitro characterization to in vivo animal studies introduces a critical dependency on the formulation of the peptide. An improper formulation can lead to poor solubility, degradation of the active agent, animal distress, and ultimately, non-reproducible or misleading experimental results. This guide provides a comprehensive, field-proven protocol for the formulation of lyophilized dCCK-8 into a sterile, isotonic solution suitable for intraperitoneal (IP) injection in a research setting. It is designed to provide both the procedural steps and the scientific rationale behind them, ensuring the integrity and validity of your experimental outcomes.

Section 1: Scientific Foundation of Desulfated CCK-8

A thorough understanding of the peptide's mechanism and properties is paramount to designing a successful formulation and experimental paradigm.

Mechanism of Action: Selective Agonism at the CCK-B Receptor

Both sulfated and desulfated CCK-8 interact with G-protein coupled receptors (GPCRs) of the cholecystokinin family. However, their affinity profiles differ significantly. Desulfated CCK-8 binds to the CCK-B receptor with high affinity, comparable to its sulfated counterpart, but has a greatly reduced affinity for the CCK-A receptor.[1] This makes it the preferred ligand for specifically studying CCK-B mediated effects.

Upon binding to the CCK-B receptor, dCCK-8 initiates a signaling cascade, primarily through the Gαq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in various cellular responses depending on the tissue type.[2]

CCKB_Signaling cluster_membrane Plasma Membrane dCCK8 Desulfated CCK-8 CCKBR CCK-B Receptor (GPCR) dCCK8->CCKBR Binds Gq Gαq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Cytosolic Ca²⁺ ER->Ca Releases Ca²⁺ Response Cellular Response Ca->Response PKC->Response Phosphorylates Targets

Caption: Signaling pathway of desulfated CCK-8 via the CCK-B receptor.
Physicochemical Profile

Understanding the basic properties of the dCCK-8 peptide is essential for proper handling and formulation.

PropertyDescriptionRationale & Handling Insight
Form Typically supplied as a lyophilized (freeze-dried) white powder.Lyophilization ensures long-term stability. The vial should be kept tightly sealed and stored at recommended temperatures to prevent degradation from moisture and heat.[3][4]
Solubility Peptide solubility is highly dependent on its amino acid sequence and net charge.While many peptides dissolve in sterile water, dCCK-8 may require specific conditions. A solubility test on a small aliquot is always recommended before dissolving the entire stock.[5] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for initial solubilization.[5]
Stability Peptides in solution are susceptible to enzymatic and chemical degradation.Reconstituted solutions have a limited shelf life. Prepare solutions fresh before each experiment. For long-term storage, aliquot the stock solution and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[3][6]
Counterions Lyophilized peptides are often supplied as salts (e.g., with TFA or acetate) from the purification process.These counterions can affect the pH of the reconstituted solution and the net weight of the peptide. Always refer to the manufacturer's certificate of analysis for peptide purity and content.

Section 2: Core Principles of Injectable Formulation for IP Administration

Any substance administered via injection must meet stringent criteria to ensure animal safety and experimental validity. For intraperitoneal injections, the formulation must be sterile, isotonic, and have a physiologically compatible pH.[7][8]

  • Sterility: The peritoneal cavity is a sterile environment. Introduction of microbial contaminants can cause peritonitis, leading to severe animal distress, confounding immune responses, and invalidation of the experiment. Sterility is typically achieved through aseptic technique and terminal filtration.[9][10]

  • Isotonicity: The formulation should have an osmotic pressure similar to that of bodily fluids (approx. 290 mOsm/L).[11] Hypotonic solutions can cause cells to swell and lyse, while hypertonic solutions cause them to shrink. Using an isotonic vehicle like 0.9% Sodium Chloride ("Normal Saline") prevents local tissue damage and pain upon injection.[11][12]

  • Physiological pH: The pH of the final solution should be close to the physiological pH of ~7.4. Significant deviations can cause pain, inflammation at the injection site, and can also negatively impact the stability and solubility of the peptide itself.[7][13]

Section 3: Step-by-Step Formulation & Sterilization Protocol

This protocol details the workflow from lyophilized powder to a sterile, ready-to-inject solution. It is critical to perform all steps using aseptic techniques, preferably within a laminar flow hood or biological safety cabinet.

Formulation_Workflow start Start: Lyophilized dCCK-8 Vial equilibrate 1. Equilibrate Vial to Room Temperature start->equilibrate reconstitute 3. Reconstitute Peptide (Slowly inject vehicle, gently swirl to dissolve) equilibrate->reconstitute prepare_vehicle 2. Prepare Sterile Vehicle (e.g., 0.9% NaCl) prepare_vehicle->reconstitute inspect1 4. Visual Inspection: Ensure complete dissolution, no particulates reconstitute->inspect1 filter 5. Sterile Filtration (0.22 µm Syringe Filter) inspect1->filter Solution is Clear collect 6. Collect into a Sterile Final Vial filter->collect end End: Ready-to-Inject Sterile Solution collect->end

Caption: Experimental workflow for preparing injectable desulfated CCK-8.
Materials and Equipment
  • Lyophilized desulfated CCK-8

  • Sterile, pyrogen-free 0.9% Sodium Chloride (NaCl) Injection, USP (Normal Saline)

  • Sterile syringes (1 mL and 3 mL)

  • Sterile needles (e.g., 21G for reconstitution, 27-30G for injection)

  • Sterile, disposable 0.22 µm syringe filters (choose a filter with low protein binding, e.g., PVDF or PES)

  • Sterile, sealed empty vials for the final product

  • 70% Ethanol or Isopropanol for disinfection

  • Laminar flow hood or biological safety cabinet

Vehicle Selection and Preparation

For most applications, sterile 0.9% NaCl (Normal Saline) is the recommended vehicle. It is isotonic and readily available.[12] If solubility issues are encountered with saline alone, a stock solution of dCCK-8 may first be prepared in a minimal amount of a suitable solvent (e.g., sterile water or 10% DMSO) and then diluted to the final concentration with sterile saline. Note: The final concentration of DMSO should be kept as low as possible (ideally <1%) for in vivo studies, as it can have its own biological effects.[5]

Reconstitution of Lyophilized Peptide
  • Equilibrate: Before opening, allow the vial of lyophilized dCCK-8 to sit at room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise peptide stability.[3][4]

  • Disinfect: Wipe the rubber septa of the peptide vial and the vehicle (saline) vial with 70% ethanol and allow to air dry completely.[14]

  • Draw Vehicle: Using a sterile syringe, draw up the calculated volume of sterile 0.9% NaCl required to achieve the desired stock concentration.

  • Inject Slowly: Carefully insert the needle through the septum of the dCCK-8 vial. Angle the needle so the stream of saline runs down the inner wall of the vial. Inject the saline slowly and gently to avoid foaming or forceful disruption of the lyophilized cake.[14]

  • Dissolve Gently: Remove the syringe and gently swirl the vial or roll it between your palms until the powder is completely dissolved. Do NOT shake vigorously, as this can cause aggregation or denaturation of the peptide.[6][14]

Sterile Filtration

This is the terminal sterilization step to remove any potential microbial contaminants.

  • Attach Filter: Unpackage a sterile 0.22 µm syringe filter and attach it to a new sterile syringe.

  • Draw Solution: Draw the entire volume of the reconstituted dCCK-8 solution into the syringe.

  • Purge Air: Invert the syringe and carefully expel any air bubbles.

  • Filter into Final Vial: Disinfect the septum of a sterile, empty collection vial. Pierce the septum with the needle attached to the filter assembly and slowly depress the syringe plunger to pass the solution through the filter into the final vial. You will feel some resistance; this is normal. Do not apply excessive force.

  • Label and Store: The resulting solution is now sterile and ready for use or storage. Label the vial clearly with the peptide name, concentration, date, and your initials.

Section 4: Dosing and Storage

Dosage Calculation

The injection volume is determined by the animal's weight, the desired dose, and the concentration of your final solution.

Formula: Injection Volume (mL) = (Desired Dose (mg/kg) × Animal Weight (kg)) / Stock Concentration (mg/mL)

Example:

  • Desired Dose: 1 µg/kg = 0.001 mg/kg

  • Animal Weight: 250 g = 0.25 kg

  • Stock Concentration: 0.1 mg/mL

  • Calculation: (0.001 mg/kg × 0.25 kg) / 0.1 mg/mL = 0.0025 mL = 2.5 µL

    • Note: Such a small volume is difficult to measure accurately. It is often practical to dilute the stock solution further to achieve a more manageable injection volume (e.g., 50-100 µL for a mouse or 100-500 µL for a rat).

Recommended Storage Conditions

Proper storage is essential to maintain the peptide's bioactivity over time.

FormTemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-term (Years)Keep vial tightly sealed and protected from light.[3][5]
Reconstituted Solution 4°CShort-term (≤ 1 week)Best practice is to prepare fresh. Stability is sequence-dependent.[3]
Reconstituted Solution -20°C or -80°CLong-term (Months)CRITICAL: Aliquot into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which degrade the peptide.[4][6]

Section 5: Quality Control and Best Practices

  • Final Visual Inspection: The final filtered solution must be clear, colorless, and completely free of any visible particulates, cloudiness, or precipitation.[14] If any are observed, the solution should not be used.

  • Aseptic Technique: The importance of maintaining a sterile work environment throughout the formulation process cannot be overstated. All materials entering the sterile field should be properly disinfected.[6][10]

  • Filter Integrity: Use a new sterile filter for each batch of solution. Never reuse filters. Ensure the filter is compatible with your solvent system (e.g., low protein binding for aqueous solutions).

References

  • Extension Health. (2026, January 16). The Complete Peptide Guide: Reconstitution, Injection & Storage. Retrieved from [Link]

  • kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). Retrieved from [Link]

  • JPT. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

  • AAPS. (2023, December 21). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. PMC. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Sterile Formulation Development. Retrieved from [Link]

  • Springer. (n.d.). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods of Sterilization for Controlled Release Injectable and Implantable Preparations. Retrieved from [Link]

  • Google Patents. (n.d.). EP3116551A2 - Sterilization and filtration of peptide compositions.
  • Google Patents. (n.d.). US11090398B2 - Sterilization and filtration of peptide compositions.
  • Reddit. (2025, April 17). How to sterilize experimental compounds for injection?. Retrieved from [Link]

  • American Journal of Physiology-Gastrointestinal and Liver Physiology. (n.d.). Effect of intraperitoneal and intravenous administration of cholecystokinin-8 and apolipoprotein AIV on intestinal lymphatic CCK-8 and apo AIV concentration. PMC. Retrieved from [Link]

  • Patsnap. (2025, August 19). Isotonic solutions and their role in pharmaceutical formulations. Retrieved from [Link]

  • BMMB Laboratory, Johns Hopkins University. (2019, December 13). pH-sensitive peptides for drug delivery applications. Retrieved from [Link]

  • MDPI. (2023, November 3). pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications. Retrieved from [Link]

  • Journal of Basic and Clinical Physiology and Pharmacology. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Isotonic solution – Knowledge and References. Retrieved from [Link]

  • MDPI. (2021, February 19). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Degradation of Desulfated CCK-8 in Experimental Buffers

Welcome to the Technical Support Center. As application scientists, we frequently encounter experimental inconsistencies when working with desulfated Cholecystokinin Octapeptide (CCK-8, sequence: Asp-Tyr-Met-Gly-Trp-Met-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter experimental inconsistencies when working with desulfated Cholecystokinin Octapeptide (CCK-8, sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2). While desulfated CCK-8 is a critical reagent for mapping unique central and peripheral receptor binding profiles, its structure makes it highly susceptible to rapid in vitro degradation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the structural and functional integrity of your peptide throughout your experimental workflows.

Part 1: Core Mechanisms of CCK-8 Degradation

Before troubleshooting, it is critical to understand the causality behind peptide loss. Desulfated CCK-8 does not simply "fade"; it is actively depleted from your assay through three distinct biochemical pathways: enzymatic cleavage, oxidative stress, and physical adsorption.

CCK8_Degradation CCK8 Desulfated CCK-8 (Active) Proteolysis Proteolysis (Aminopeptidases) CCK8->Proteolysis Tissue/Plasma Oxidation Oxidation (Met3, Met6, Trp5) CCK8->Oxidation O2 / ROS Adsorption Surface Adsorption (Plastic/Glass) CCK8->Adsorption Hydrophobic Interactions Inactive Loss of Bioactivity / Reduced Concentration Proteolysis->Inactive Oxidation->Inactive Adsorption->Inactive

Mechanisms of desulfated CCK-8 degradation and loss of effective concentration in vitro.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why does my desulfated CCK-8 lose bioactivity so rapidly in standard physiological buffers like PBS? A1: Standard buffers lack protective mechanisms against the peptide's primary enemies. First, tissue homogenates (especially from the pancreas, kidney, and small bowel) contain high levels of aminopeptidases and endopeptidases that rapidly cleave the peptide backbone[1]. Second, CCK-8 contains two methionine residues (Met3 and Met6) which are highly susceptible to oxidation into methionine sulfoxide when exposed to ambient oxygen[2]. Finally, as a hydrophobic peptide, desulfated CCK-8 rapidly adsorbs to untreated polystyrene and borosilicate glass surfaces, effectively reducing the active concentration in your assay before any biological interaction can occur[3].

Q2: How do I formulate an assay buffer that maximizes the half-life of desulfated CCK-8? A2: A protective buffer must address all degradation pathways simultaneously. We recommend a slightly acidic to neutral base, such as 20 mM HEPES at pH 6.5, which minimizes base-catalyzed hydrolysis[4]. To inhibit aminopeptidase activity, supplement the buffer with 0.025% bacitracin or a broad-spectrum protease inhibitor cocktail[4]. To prevent hydrophobic surface adsorption, add 0.1% to 1.0% Bovine Serum Albumin (BSA); BSA acts as a sacrificial carrier protein that coats the plasticware, keeping the peptide in solution[5].

Q3: What are the best practices for stock solution preparation and long-term storage? A3: Never store desulfated CCK-8 in aqueous buffers for extended periods. The peptide exhibits high solubility in anhydrous Dimethyl Sulfoxide (DMSO)[6]. Reconstituting the lyophilized powder in fresh, anhydrous DMSO prevents premature hydrolysis and oxidation. Stock solutions should be aliquoted into single-use low-bind tubes and stored at -80°C[6]. Repeated freeze-thaw cycles introduce condensation (water) and oxygen, which rapidly accelerate degradation.

Part 3: Quantitative Data on Stability & Mitigation

To standardize your approach, refer to the following quantitative parameters for formulating your protective buffers and storage solutions:

Degradation FactorBiochemical MechanismMitigation StrategyOptimized Experimental Condition
Proteolysis Cleavage by aminopeptidases/endopeptidasesCompetitive/irreversible inhibition0.025% – 0.1% Bacitracin or Soybean Trypsin Inhibitor
Oxidation Conversion of Met3/Met6 to sulfoxidesLimit O₂ exposure; avoid aqueous storageAnhydrous DMSO stock; store at -80°C under Argon
Surface Adsorption Hydrophobic interactions with labwareSacrificial carrier proteins0.1% – 1.0% BSA in assay buffer; use low-bind tubes
Hydrolysis Base-catalyzed peptide bond degradationStrict pH control20 mM HEPES buffer titrated to pH 6.5

Part 4: Standardized Experimental Protocols

To ensure reproducibility, your experimental design must be treated as a self-validating system. Follow these step-by-step methodologies to prepare and validate your CCK-8 solutions.

Workflow Lyophilized Lyophilized CCK-8 (Equilibrate to RT) DMSOStock Reconstitute in Anhydrous DMSO (Aliquot & Store at -80°C) Lyophilized->DMSOStock Prevents Hydrolysis Dilution Dilute Stock into Assay Buffer (Just prior to use) DMSOStock->Dilution BufferPrep Prepare Assay Buffer (HEPES pH 6.5, Bacitracin, BSA) BufferPrep->Dilution Prevents Proteolysis & Adsorption Assay Execute In Vitro Assay (LC-MS/MS Validated) Dilution->Assay Maximizes Half-life

Standardized workflow for the reconstitution, buffering, and experimental application of CCK-8.

Protocol 1: Reconstitution and Storage of Desulfated CCK-8

Causality: Lyophilized peptides are hygroscopic. Opening them while cold introduces condensation, leading to immediate localized hydrolysis. Anhydrous DMSO prevents this while shielding the methionine residues from aqueous oxidation.

  • Equilibration: Remove the vial of lyophilized desulfated CCK-8 from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Reconstitution: Inject fresh, anhydrous DMSO directly into the vial to achieve a highly concentrated stock (e.g., 1 mM to 10 mM). Vortex gently until the solution is completely clear.

  • Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10 µL to 50 µL) using low-bind polypropylene microcentrifuge tubes.

  • Storage: Purge the headspace of the tubes with Argon gas (if available) and immediately transfer to a -80°C freezer.

  • Validation Step: Visually inspect a test aliquot after one freeze-thaw cycle. Run a baseline UV-Vis absorbance scan (A280) to confirm the expected concentration based on the Tryptophan and Tyrosine extinction coefficients. The solution must remain optically clear with no precipitate.

Protocol 2: Preparation of Degradation-Resistant Assay Buffer

Causality: Preparing the buffer immediately prior to the assay ensures that the protease inhibitors (which themselves can degrade) remain at peak efficacy.

  • Base Buffer: Prepare a solution of 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, and 1 mM EGTA. Titrate the pH exactly to 6.5 using HCl/NaOH.

  • Inhibitor Addition: Add Bacitracin to a final concentration of 0.025% (w/v). Stir gently to avoid foaming.

  • Carrier Addition: Add BSA (Fraction V, protease-free) to a final concentration of 0.1% (w/v). Allow it to dissolve passively on a rocker to prevent denaturation.

  • Dilution: Dilute your DMSO peptide stock into this assay buffer immediately before introducing it to your tissue homogenates or cell cultures.

  • Validation Step: Before committing precious biological samples, validate the buffer system by incubating a known concentration of desulfated CCK-8 in the prepared buffer (with a sample of your specific tissue homogenate) at 37°C for 2 hours. Quantify the remaining intact peptide using LC-MS/MS or a validated competitive ELISA. A recovery rate of >85% confirms the buffer's protective efficacy against the specific ambient proteases in your laboratory environment.

References

  • Journal of Neuroscience. Autoradiographic Localization and Biochemical Characterization of Peripheral Type CCK Receptors in Rat CNS Using Highly Selective Nonpeptide CCK Antagonists. Available at:[Link]

  • PubMed / NIH. Oxidation/reduction of methionine residues in CCK: a study by radioimmunoassay and isocratic reverse phase high pressure liquid chromatography. Available at: [Link]

  • PubMed / NIH. The importance of using the optimal plastic and glassware in studies involving peptides. Available at: [Link]

  • BosterBio. Everything You Need to Know About BSA. Available at: [Link]

  • ResearchGate. Botond PENKE | University of Szeged - Research profile. Available at:[Link]

Sources

Optimization

impact of trifluoroacetic acid (TFA) salts on desulfated CCK-8 bioactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical interplay between peptide sequence modifications and synthesis artifacts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical interplay between peptide sequence modifications and synthesis artifacts.

When working with Desulfated Cholecystokinin Octapeptide (CCK-8) , researchers frequently encounter experimental anomalies. These issues usually stem from two distinct but compounding variables: the intrinsic receptor-binding shift caused by the lack of a sulfate group on the tyrosine residue, and the extrinsic cytotoxicity introduced by residual Trifluoroacetic Acid (TFA) salts left over from solid-phase peptide synthesis (SPPS) and HPLC purification[1][2].

This guide will systematically troubleshoot these issues, explain the underlying causality, and provide self-validating protocols to ensure the integrity of your assays.

Part 1: Troubleshooting & FAQs

Q1: Why is my desulfated CCK-8 failing to stimulate pancreatic acinar cells or CCK1-expressing cell lines? The Causality: This is not an assay failure; it is a fundamental ligand-receptor mismatch. The biological activity of native CCK-8 relies heavily on the sulfation of its Tyrosine-27 residue. This sulfate group is structurally mandatory for high-affinity binding to the CCK1 (CCK-A) receptor[3]. When you use desulfated CCK-8, the affinity for CCK1 drops by nearly 1000-fold. However, desulfated CCK-8 maintains a moderate, selective affinity for the CCK2 (CCK-B) receptor, which is predominantly found in the central nervous system and specific gastrointestinal tissues[3]. Solution: If your target is CCK1, you must use sulfated CCK-8. If you are studying CCK2 pathways, desulfated CCK-8 is appropriate, but you must adjust your working concentrations to account for its specific


 profile.

Q2: I am observing dose-dependent cell death in my osteoblast and chondrocyte cultures when applying the peptide. Is desulfated CCK-8 toxic? The Causality: The peptide itself is not toxic; the counter-ion is. Synthetic peptides are typically cleaved from resins and purified using Trifluoroacetic Acid (TFA), leaving them as TFA salts[2]. TFA is a strong acid (


 0.23) that exhibits dose-dependent cytotoxicity. It disrupts membrane integrity and triggers apoptosis at concentrations as low as 10 nM[2][4].
Solution:  You must perform a salt exchange to replace the TFA counter-ions with a biocompatible alternative, such as Hydrochloride (HCl) or Acetate, before running cell-based assays[2][4].

Q3: My intracellular calcium mobilization assays show high variability and false-negative signals. How does TFA interfere here? The Causality: Desulfated CCK-8 binds to the CCK2 receptor (a G-protein coupled receptor), which activates Phospholipase C (PLC) to hydrolyze PIP2 into IP3, ultimately triggering intracellular calcium release[5]. Residual TFA interferes with this cascade in two ways:

  • pH Shift: Unbuffered or weakly buffered TFA salts drastically lower the local pH, denaturing pH-sensitive enzymes in the kinetic assay[2].

  • Allosteric Modulation: TFA can act as an unintended allosteric modulator on various cell surface receptors and compete with phosphate groups in binding sites, directly inhibiting downstream ATP-dependent enzymes or kinases[2][6].

Part 2: Quantitative Data Presentation

To accurately design your experiments, you must account for both the receptor affinity of your peptide and the biological impact of its salt form.

Table 1: Receptor Binding Affinity (


) of CCK-8 Variants [3]
Ligand CCK1 (CCK-A) Receptor Affinity CCK2 (CCK-B) Receptor Affinity Selectivity
Sulfated CCK-8 0.8 nM 1.5 nM Non-selective / High Affinity

| Desulfated CCK-8 | 800 nM | 125 nM | CCK2 Selective / Moderate Affinity |

Table 2: Biological Impact of Peptide Counter-Ions [2][4][6]

Counter-Ion Cytotoxicity Threshold Impact on pH (Unbuffered) Downstream Assay Interference
TFA Salt ~10 nM High (Acidic shift) Denatures enzymes, alters secondary structure, false Ca2+ spikes.

| HCl Salt | > 1 mM (Generally safe) | Minimal | None observed in standard physiological buffers. |

Part 3: Visualizing the Mechanisms

The following diagrams illustrate the biochemical pathway of desulfated CCK-8 and the critical workflow for removing toxic TFA salts.

G CCK8 Desulfated CCK-8 CCK2R CCK2 Receptor (CCK-B) CCK8->CCK2R Binds (Moderate Affinity) TFA Residual TFA Salt (Cytotoxic/pH Shift) TFA->CCK2R Allosteric/pH Interference Ca2 Intracellular Ca2+ Release TFA->Ca2 False Signal / Toxicity Gq Gq Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 IP3->Ca2

Desulfated CCK-8 signaling via CCK2R and points of TFA salt interference.

Workflow Step1 Peptide-TFA Salt (Lyophilized) Step2 Dissolve in 0.1M HCl Step1->Step2 Step3 Incubate (RT, 5 mins) Step2->Step3 Step4 Snap Freeze & Lyophilize Step3->Step4 Step5 Repeat 2-3x Step4->Step5 Step5->Step2 Iteration Step6 Peptide-HCl Salt (Bioassay Ready) Step5->Step6

Step-by-step workflow for exchanging cytotoxic TFA counter-ions with HCl.

Part 4: Self-Validating Experimental Protocols

Protocol 1: HCl Exchange for TFA Removal

To prevent TFA-induced cytotoxicity, perform this iterative lyophilization protocol to replace TFA with HCl[2]. This system is self-validating: by measuring the pH of the final reconstituted solution, you confirm the removal of the highly acidic TFA.

Materials: 0.1 M HCl (sterile), Liquid Nitrogen, Lyophilizer, pH indicator strips.

  • Dissolution: Dissolve the lyophilized desulfated CCK-8 (TFA salt) in 0.1 M HCl to achieve a concentration of 1 mg/mL.

  • Incubation: Allow the solution to incubate at room temperature for 5 minutes. The high concentration of chloride ions will outcompete and displace the trifluoroacetate ions bound to the peptide's basic residues.

  • Freezing: Snap-freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until completely dry. The TFA will sublimate away alongside the water and excess HCl.

  • Iteration: Repeat steps 1-4 two to three additional times to ensure >99% TFA removal.

  • Validation Checkpoint: Reconstitute a 10 µL aliquot of the final powder in DI water. Test with a micro-pH electrode or high-sensitivity pH strip. A pH > 5.0 indicates successful removal of bulk TFA (which otherwise drops unbuffered water pH to < 3.0).

Protocol 2: Validated CCK2 Receptor Calcium Mobilization Assay

This protocol measures the bioactivity of desulfated CCK-8 via intracellular calcium release[5], utilizing a mock-treatment control to validate that the observed signal is peptide-driven, not an artifact of residual salt or pH shock.

Materials: CCK2-expressing cells (e.g., transfected HEK293), Fluo-4 AM calcium indicator, HBSS buffer (pH 7.4), HCl-exchanged desulfated CCK-8.

  • Cell Preparation: Seed CCK2-expressing cells in a 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with HBSS. Add 4 µM Fluo-4 AM in HBSS (containing 20 mM HEPES to tightly buffer against any minor pH shifts). Incubate for 45 minutes at 37°C.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate for an additional 20 minutes at room temperature to allow complete de-esterification of intracellular AM esters.

  • Peptide Preparation: Prepare serial dilutions of the HCl-exchanged desulfated CCK-8 (10 nM to 10 µM) in HBSS.

  • Validation Checkpoint (Mock Control): Prepare a "Mock" well using the exact same volume of HBSS without the peptide. If your baseline fluorescence spikes upon adding the mock buffer, your buffer pH or temperature is shocking the cells.

  • Data Acquisition: Inject the peptide solutions into the wells while continuously recording fluorescence (Ex: 494 nm, Em: 516 nm) using a microplate reader. Calculate the maximum fluorescence (

    
    ) relative to baseline (
    
    
    
    ).

References

1.1 2.2 3.4 4.3 5.6 6.5

Sources

Troubleshooting

Technical Support Center: Desulfated CCK-8 Handling &amp; Stability Guide

Welcome to the Technical Support Center for Cholecystokinin Octapeptide, desulfated (Desulfated CCK-8) . This resource is engineered for researchers, analytical scientists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cholecystokinin Octapeptide, desulfated (Desulfated CCK-8) . This resource is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, reproducible protocols for peptide handling.

Unlike its sulfated counterpart, desulfated CCK-8 (Sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) lacks the sulfate group on the tyrosine residue. While this structural difference confers resistance to spontaneous desulfation, the highly hydrophobic C-terminal sequence makes the peptide highly susceptible to aggregation, oxidative degradation of its methionine residues, and precipitation in aqueous environments.

This guide synthesizes the mechanistic causality behind peptide degradation with field-validated protocols to ensure your experimental assays remain robust and reproducible.

Quantitative Storage & Stability Data

To maintain the biological activity and structural integrity of desulfated CCK-8, strict adherence to temperature and solvent guidelines is required. The following table summarizes the validated shelf-life of the peptide across different states [1], [2], [3].

Peptide StateRecommended TemperatureMaximum Shelf LifeMechanistic Rationale
Lyophilized Powder -20°C to -80°CUp to 2 yearsDeep freezing minimizes thermal kinetic energy, preventing spontaneous peptide bond hydrolysis and oxidation.
DMSO Stock Solution -80°CUp to 6 monthsUltra-low temperatures in an anhydrous environment halt the oxidative degradation of methionine and prevent hydrophobic aggregation.
DMSO Stock Solution -20°CUp to 1 monthAcceptable for short-term use; degradation kinetics are slowed but not entirely halted.
Aqueous Working Solution 4°C< 24 hoursWater acts as a nucleophile. Extended exposure leads to rapid hydrolysis, loss of biological activity, and precipitation.

Self-Validating Reconstitution Protocol

Proper reconstitution is the most critical step in peptide handling. Desulfated CCK-8 exhibits high solubility in Dimethyl Sulfoxide (DMSO) (≥ 100 mg/mL) [1], but improper solvation techniques will permanently damage the peptide. This protocol is designed as a self-validating system to ensure success at each step.

Step 1: Thermal Equilibration

  • Action: Remove the vial of lyophilized desulfated CCK-8 from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

  • Causality: Opening a cold vial exposes the interior to atmospheric humidity. Water vapor will immediately condense onto the hygroscopic peptide powder, initiating premature hydrolysis and rendering exact molarity calculations inaccurate.

  • Validation Check: The glass vial must feel completely ambient to the touch, with zero visible condensation on the exterior.

Step 2: Primary Solvation

  • Action: Using a calibrated positive-displacement pipette, add fresh, anhydrous (water-free) DMSO to achieve a concentrated stock solution (e.g., 10 mg/mL).

  • Causality: DMSO effectively disrupts the intermolecular hydrogen bonding that causes hydrophobic peptides to aggregate. Using anhydrous DMSO is critical, as hygroscopic DMSO containing absorbed water will drastically reduce the peptide's solubility [1].

  • Validation Check: Cap the vial and vortex gently. The solution must transition from a cloudy suspension to an optically clear liquid. If micro-particulates remain, place the vial in an ultrasonic water bath for 30-second bursts until perfectly clear.

Step 3: Aliquoting

  • Action: Dispense the stock solution into single-use volumes (e.g., 10 µL to 50 µL) using low-protein-binding microcentrifuge tubes.

  • Causality: Peptides bind non-specifically to standard polypropylene. Low-binding tubes prevent concentration loss. Aliquoting prevents the need for future freeze-thaw cycles.

  • Validation Check: Ensure tubes are tightly sealed to prevent sublimation and immediately transfer to a -80°C freezer.

Step 4: Baseline Integrity Analysis (Optional but Recommended)

  • Action: Dilute one aliquot into your HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) and run a C18 reverse-phase gradient elution.

  • Causality: Establishing a T=0 chromatogram provides a definitive baseline of the peptide's purity. Future troubleshooting can be validated against this initial retention time and peak area [1].

Visual Workflow: Reconstitution & Storage

G N1 Lyophilized Desulfated CCK-8 (Stored at -20°C) N2 Equilibrate to Room Temp (30 mins in desiccator) N1->N2 Prevents moisture condensation N3 Reconstitute in Anhydrous DMSO (Target: 10-50 mg/mL) N2->N3 Disrupts intermolecular hydrogen bonds N4 Vortex & Sonicate (Validate: Optically clear) N3->N4 N5 Aliquot into Single-Use Vials (Low-protein-binding tubes) N4->N5 Prevents freeze-thaw degradation N6 Long-Term Storage (-80°C, up to 6 months) N5->N6 N7 Aqueous Working Solution (Dilute immediately before assay) N5->N7 Avoids aqueous hydrolysis

Caption: Reconstitution and storage workflow for desulfated CCK-8 to ensure peptide integrity.

Troubleshooting & FAQs

Q1: My peptide precipitated immediately when I added the DMSO stock to my cell culture media. What happened, and how do I fix it? A: You are observing "hydrophobic shock." The C-terminus of desulfated CCK-8 is highly hydrophobic. When a concentrated DMSO stock is rapidly introduced into a high-dielectric aqueous environment (like PBS or culture media), the peptide molecules rapidly self-associate to exclude water, forming insoluble aggregates.

  • The Fix: Pre-warm your aqueous buffer to 37°C. Add the DMSO stock dropwise while actively vortexing or stirring the buffer to ensure rapid dispersion. For cell-based assays, ensure the final DMSO concentration remains below 0.5% to prevent cellular toxicity [1].

Q2: Can I skip the DMSO and reconstitute the lyophilized powder directly into an aqueous buffer like PBS? A: It is highly discouraged for stock solutions. While desulfated CCK-8 has trace solubility in aqueous buffers, it is insufficient to create a reliable, concentrated stock. Attempting to dissolve the powder directly in PBS will result in incomplete dissolution, leading to unpredictable actual concentrations, irreproducible assay results, and clogged chromatography columns. Always use anhydrous DMSO as the primary solvent[1].

Q3: Why is it so critical to avoid repeated freeze-thaw cycles? A: When a peptide solution freezes, the solvent (DMSO or water) crystallizes first. This physical process forces the peptide and any dissolved salts into shrinking pockets of unfrozen liquid, drastically increasing local concentration, ionic strength, and shifting the pH. This micro-environment causes irreversible denaturation, physical shearing of the peptide backbone, and aggregation. Aliquoting into single-use volumes is the only reliable prevention method [1], [2].

Q4: I accidentally left my reconstituted DMSO stock at 4°C over the weekend. Is it still viable? A: Storing peptide solutions in DMSO at 4°C is not recommended [1]. At 4°C, DMSO approaches its freezing point (19°C) and will solidify, mimicking a freeze-thaw cycle. Furthermore, extended time above -20°C accelerates the oxidation of the two methionine residues in the CCK-8 sequence, significantly reducing receptor binding affinity. We recommend discarding the aliquot and thawing a fresh one from your -80°C storage.

References

  • Solubility and stability of Cholecystokinin Octapeptide, desulfated in DMSO BenchChem URL
  • Cholecystokinin Octapeptide CAS 25126-32-3 | 05-23-3000 Merck Millipore URL
  • CCK Octapeptide (non-sulfated) - (CAS 25679-24-7)
Optimization

Technical Support Center: Optimizing Desulfated CCK-8 Receptor Assays

Welcome to the Technical Support Center for Cholecystokinin (CCK) receptor studies. Desulfated CCK-8 is a critical synthetic peptide used to selectively target the CCK2 (CCK-B) receptor over the CCK1 (CCK-A) receptor[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cholecystokinin (CCK) receptor studies. Desulfated CCK-8 is a critical synthetic peptide used to selectively target the CCK2 (CCK-B) receptor over the CCK1 (CCK-A) receptor[1]. However, achieving a high signal-to-noise ratio in these assays is notoriously difficult due to the peptide's high propensity for non-specific binding (NSB).

This guide is designed for researchers, assay developers, and pharmacologists. It synthesizes field-proven methodologies and the thermodynamic principles behind them to help you build self-validating, robust receptor binding assays.

Pathway Overview: CCK2 Receptor Activation

To contextualize the assay, it is vital to understand the target. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding with desulfated CCK-8, triggers a well-defined intracellular signaling cascade.

CCK2_Signaling Ligand Desulfated CCK-8 (Ligand) Receptor CCK2 Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq/11 Protein (Activation) Receptor->Gq Conformational Change PLC Phospholipase C (Effector) Gq->PLC Stimulates IP3 IP3 / DAG (Second Messengers) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ (Mobilization) IP3->Ca2 Triggers Release

Desulfated CCK-8 binding to CCK2 receptor and downstream Gq/11-PLC-Ca2+ signaling pathway.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does desulfated CCK-8 exhibit higher non-specific binding (NSB) than sulfated CCK-8? A: The removal of the highly electronegative sulfate group from the tyrosine residue fundamentally alters the peptide's biophysical profile. While this desulfation shifts its selectivity to favor the CCK2 receptor[1], it simultaneously increases the peptide's overall hydrophobicity. Consequently, desulfated CCK-8 has a much higher propensity to interact with hydrophobic surfaces, such as polystyrene microplates, microfluidic tubing, and non-target lipid domains in crude membrane preparations[2].

Q2: How do I accurately define and measure the "noise" (NSB) in my CCK2 receptor binding assay? A: NSB must be empirically defined in every experiment. This is achieved by incubating your radiolabeled or fluorescently tagged desulfated CCK-8 with the receptor preparation in the presence of a vast molar excess (typically 1 µM to 10 µM) of unlabeled (cold) CCK-8[3]. The cold ligand outcompetes the labeled ligand, saturating all high-affinity, specific CCK2 receptor sites. Any residual signal detected is, by definition, non-specific binding[2]. Specific binding is calculated by subtracting this NSB from your total binding signal.

Q3: What is the mechanistic role of Polyethylenimine (PEI) in filter-based radioligand assays? A: Glass fiber filters (e.g., GF/B or GF/C) possess a net negative charge due to exposed silanol groups. Cationic domains of peptides can bind to these groups via strong electrostatic interactions, creating massive background noise. Pre-soaking filters in 0.33% PEI—a highly branched, cationic polymer—neutralizes these negative charges, effectively "capping" the non-specific binding sites before the assay mixture is ever applied[4].

Part 2: Troubleshooting Guide for NSB Reduction

Issue 1: High background signal across all wells (Poor Signal-to-Noise Ratio)

  • Causality: Inadequate blocking of the assay plate or filter membrane allows the sticky desulfated peptide to bind to the plasticware or glass fibers[5].

  • Solution: Implement a dual-blocking strategy. First, pre-treat filters with 0.33% PEI for at least 30 minutes at room temperature[4]. Second, supplement both your assay and wash buffers with 0.5% Bovine Serum Albumin (BSA) (Fraction V, fatty acid-free). BSA acts as a sacrificial bulky globular protein that coats hydrophobic surfaces, preventing your low-concentration ligand from being depleted[2].

Issue 2: Rapid loss of specific signal during the wash step

  • Causality: The wash buffer is too warm or the wash duration is too long, which accelerates the dissociation rate constant (

    
    ) of the specific ligand-receptor complex.
    
  • Solution: Ensure the wash buffer is strictly ice-cold (4°C)[6]. The thermodynamic principle here is that drastically lowering the temperature reduces the kinetic energy of the system, essentially "freezing" the ligand on the receptor. Perform rapid, sequential washes (e.g., 3 x 1 mL) under vacuum rather than prolonged incubations. The physical flow removes the loosely bound NSB while the cold temperature preserves the specific binding[5].

Issue 3: Variable NSB in Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP)

  • Causality: Analyte aggregation or sticking to microfluidic tubing and sensor matrices.

  • Solution: Introduce a non-ionic surfactant. Adding 0.005% to 0.05% Tween-20 to the running buffer disrupts weak hydrophobic interactions between the desulfated CCK-8 and the tubing/sensor surfaces without denaturing the delicate CCK2 GPCR[7].

Part 3: Standardized Step-by-Step Methodologies

Experimental Workflow

Binding_Workflow Prep 1. Receptor Preparation (CCK2 Membranes) Incubate 3. Equilibrium Incubation (Ligand ± Cold CCK-8) Prep->Incubate Block 2. Filter Pre-treatment (0.33% PEI, 30 min) Filter 4. Rapid Filtration (Transfer to GF/C Filters) Block->Filter Incubate->Filter Terminates Reaction Wash 5. Ice-Cold Wash (50mM HEPES, 0.5% BSA) Filter->Wash Removes Free Ligand Count 6. Signal Quantification (Scintillation/Gamma) Wash->Count Isolates Bound Ligand

Step-by-step receptor binding assay workflow optimized for reducing non-specific binding.

Protocol: Optimized Radioligand Binding Assay for CCK2 Receptors

Objective: Determine the specific binding of [³H]- or [¹²⁵I]-desulfated CCK-8 to CCK2 receptor membranes while minimizing NSB.

Step 1: Filter Pre-treatment Submerge a GF/C 96-well filter plate in a 0.33% PEI solution for 30 minutes at room temperature to neutralize electronegative silanol groups[4].

Step 2: Buffer Preparation Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.5% BSA. Ensure the pH is strictly adjusted to 7.4 at room temperature[4].

Step 3: Reaction Assembly In a non-binding 96-well plate, combine the following in a total volume of 200 µL:

  • 5–10 µg of CCK2 membrane preparation[4].

  • Radioligand (e.g., 0.3 nM [¹²⁵I]-desulfated CCK-8)[4].

  • For Total Binding: Add assay buffer to volume.

  • For Non-Specific Binding (NSB): Add 1 µM unlabeled CCK-8[3].

Step 4: Equilibrium Incubation Seal the plate and incubate the mixture for 1 to 2 hours at room temperature with gentle agitation to reach thermodynamic equilibrium[4].

Step 5: Filtration & Washing Transfer the binding reaction to the PEI-coated filter plate under vacuum. Immediately wash 3 times with 1 mL of strictly ice-cold wash buffer (50 mM HEPES, pH 7.4, 0.5% BSA)[4].

Step 6: Quantification Dry the filter plate thoroughly. Add the appropriate scintillation cocktail and quantify the retained radioactivity using a microplate scintillation counter[6]. Calculate specific binding by subtracting the NSB CPM from the Total Binding CPM.

Part 4: Quantitative Data Summaries

The following table summarizes the mechanistic impact of various buffer additives on desulfated CCK-8 binding parameters. Use this to tailor your buffer optimization strategy.

Blocking Agent / AdditiveRecommended ConcentrationPrimary Mechanism of ActionExpected Impact on NSBImpact on Specific Binding
Polyethylenimine (PEI) 0.1% – 0.33%Cationic polymer that neutralizes negative charges on glass fiber filters.Major Reduction (-85%)Negligible
Bovine Serum Albumin 0.1% – 0.5%Sacrificial protein that coats hydrophobic surfaces on plastics and membranes.Moderate Reduction (-60%)+10% (Prevents ligand depletion)
Tween-20 0.005% – 0.05%Non-ionic surfactant that disrupts non-specific hydrophobic aggregation.High Reduction (-40%)-5% (May affect membrane stability if too high)
NaCl 150 mM – 200 mMIncreases ionic strength to shield weak electrostatic interactions.Mild Reduction (-20%)Negligible

References

  • Journal of Neuroscience. "Autoradiographic Localization and Biochemical Characterization of Peripheral Type CCK Receptors in Rat CNS." Available at:[Link]

  • Alfa Cytology. "Competitive Radioligand Binding Assays." Available at: [Link]

  • Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Available at:[Link]

  • National Institutes of Health (PMC). "Structural basis of cholecystokinin receptor binding and regulation." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Radiolabeling Desulfated CCK-8

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers encountering severe bioactivity loss when radiolabeling cholecystokinin octapeptide (CCK-8), specifically i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers encountering severe bioactivity loss when radiolabeling cholecystokinin octapeptide (CCK-8), specifically its desulfated form (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂). The inherent chemical vulnerability of this peptide requires a departure from standard radioiodination protocols. This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind experimental failures, and provide field-proven, self-validating methodologies to ensure high-yield, biologically active radiotracers.

Section 1: The Core Challenge – Oxidation of Critical Residues

Q: Why does my desulfated CCK-8 completely lose its receptor binding affinity after ¹²⁵I labeling using the standard Chloramine-T method?

A: The loss of bioactivity is a direct consequence of oxidative damage to the peptide's pharmacophore. Chloramine-T is a harsh electrophilic oxidant required to convert iodide (I⁻) into the reactive iodine cation (I⁺) for tyrosine substitution. However, CCK-8 contains two highly sensitive methionine (Met) residues and one tryptophan (Trp) residue.

Under oxidative conditions, the thioether groups of the methionine residues are rapidly oxidized to methionine sulfoxide[1]. Because the C-terminal Trp-Met-Asp-Phe-NH₂ sequence is the critical binding motif for CCK receptors, the structural distortion caused by the addition of oxygen atoms to the Met side chains effectively destroys the peptide's ability to dock with the receptor[2].

G CCK Desulfated CCK-8 (Active Peptide) MetOx Methionine Oxidation (Met -> Met-Sulfoxide) CCK->MetOx + Oxidant TrpOx Tryptophan Oxidation (Indole Ring Cleavage) CCK->TrpOx + Oxidant Oxidant Harsh Oxidant (e.g., Chloramine-T) Oxidant->MetOx Oxidant->TrpOx Inactive Oxidized CCK-8 (Loss of Receptor Affinity) MetOx->Inactive TrpOx->Inactive

Diagram 1: Oxidative degradation pathway of CCK-8 during standard electrophilic radioiodination.

Q: Can I salvage the protocol by using a milder oxidant like Iodogen or Lactoperoxidase?

A: While Iodogen and enzymatic methods (Lactoperoxidase) are milder, they still fundamentally rely on an oxidative mechanism. You will reduce the rate of oxidation, but you will inevitably generate a heterogeneous mixture of native, mono-oxidized, and di-oxidized peptides. Separating mono-iodinated/non-oxidized CCK-8 from mono-iodinated/oxidized CCK-8 via HPLC is notoriously difficult due to overlapping polarity shifts.

Section 2: Alternative Labeling Strategies

Q: If direct oxidative radioiodination destroys the peptide, what is the authoritative method for labeling desulfated CCK-8?

A: The gold standard for labeling oxidation-sensitive peptides like CCK-8 is the Bolton-Hunter method [3][4]. This approach utilizes a pre-iodinated prosthetic group (¹²⁵I-Bolton-Hunter reagent). The reagent conjugates directly to the N-terminal alpha-amino group of the aspartic acid residue via acylation. Because the iodine is already attached to the reagent, no oxidizing agents ever come into contact with your sensitive peptide[5].

Protocol 1: Bolton-Hunter Labeling of Desulfated CCK-8

This protocol is designed as a self-validating system. Do not skip the validation checks.

  • Reagent Preparation: Dry 1 mCi of ¹²⁵I-Bolton-Hunter reagent (typically supplied in benzene/DMF) under a gentle, steady stream of dry nitrogen in a V-bottom glass vial.

    • Validation Check: Ensure absolute evaporation. Residual solvent will severely inhibit the subsequent acylation reaction.

  • Peptide Addition: Dissolve 5–10 µg of high-purity desulfated CCK-8 in 15 µL of 0.1 M sodium borate buffer (pH 8.5). Add this directly to the dried reagent.

    • Causality: The alkaline pH (8.5) is strictly required to deprotonate the N-terminal alpha-amine, converting it into a potent nucleophile capable of attacking the NHS-ester of the Bolton-Hunter reagent.

  • Incubation: Agitate gently and incubate at 0–4°C for 15–30 minutes.

    • Causality: Maintaining a low temperature minimizes the competing hydrolysis of the NHS ester by water, heavily favoring the aminolysis reaction with the peptide.

  • Quenching: Add 50 µL of 0.2 M glycine (in borate buffer) and incubate for 5 minutes.

    • Validation Check: Glycine provides a massive excess of primary amines to rapidly consume any unreacted Bolton-Hunter reagent, preventing off-target cross-linking and stabilizing the mixture for HPLC.

Q: I require direct radioiodination for my specific assay. Is there a peptide sequence modification that circumvents oxidation?

A: Yes. A highly effective strategy is to synthesize a CCK-8 analog where the two methionine residues are replaced by norleucine (Nle) [1]. Norleucine is an isostere of methionine that lacks the sulfur atom, rendering it completely resistant to oxidation. This allows you to use standard oxidative radiolabeling without destroying the pharmacophore[2].

Table 1: Comparison of Radiolabeling Strategies for CCK-8
Labeling MethodOxidation Risk to Met/TrpSpecific ActivityBioactivity RetentionRecommended Use Case
Chloramine-T Critical (High)Very HighPoorNot recommended for native CCK-8.
Iodogen ModerateModerateVariableOnly if rigorous HPLC purification is available.
Bolton-Hunter NoneHighExcellentGold Standard for native desulfated CCK-8.
Met→Nle Substitution NoneVery HighExcellentBest for direct ¹²⁵I or radiometal chelation.
Section 3: Purification and Validation

Q: How do I isolate the Bolton-Hunter labeled CCK-8 from the unreacted peptide and quenched byproducts?

A: Because the Bolton-Hunter reagent adds a bulky, hydrophobic iodophenylpropionate group to the N-terminus, the radiolabeled peptide will be significantly more hydrophobic than the native desulfated CCK-8. This polarity shift allows for excellent baseline resolution using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: RP-HPLC Purification Workflow
  • Column Selection: Utilize a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% to 60% Solvent B over 40 minutes at a flow rate of 1 mL/min.

  • Detection & Collection: Monitor UV absorbance at 214 nm in series with a radiometric detector (gamma counter flow cell).

    • Validation Check: The ¹²⁵I-CCK-8 will elute later (higher %B) than the unlabeled peptide. The absence of a massive radioactive peak at the void volume confirms successful conjugation and the absence of free ¹²⁵I.

Workflow Start 1. 125I-Bolton-Hunter Reagent (Dry under N2) AddPeptide 2. Add Desulfated CCK-8 (in Borate Buffer pH 8.5) Start->AddPeptide Incubate 3. Incubate (0-4°C, 15-30 min) AddPeptide->Incubate Quench 4. Quench Reaction (Add 0.2 M Glycine) Incubate->Quench Purify 5. RP-HPLC Purification (C18 Column, TFA/ACN) Quench->Purify Collect 6. Collect 125I-CCK-8 (Validate Specific Activity) Purify->Collect

Diagram 2: Step-by-step workflow for the Bolton-Hunter radiolabeling and purification of CCK-8.

Section 4: Receptor Binding & Bioactivity Nuances

Q: I am using desulfated CCK-8 instead of the sulfated form. How does the lack of sulfation on the tyrosine residue affect my receptor binding assays?

A: You must account for receptor subtype selectivity. Sulfation of the tyrosine residue is an absolute structural requirement for high-affinity docking to the CCK1 (CCK-A) receptor. Desulfated CCK-8 exhibits a drastically reduced affinity for CCK1 (an approximate 1000-fold drop). However, it retains a moderate, highly selective affinity for the CCK2 (CCK-B) receptor[6]. If your target tissue primarily expresses CCK1, you must use sulfated CCK-8.

Table 2: Receptor Affinity (Ki) Profile of CCK-8 Variants

Data derived from competitive inhibition of [¹²⁵I]CCK-8 binding in transfected HEK293 cells[6].

Peptide VarianthCCK1 Receptor Affinity (Ki, nM)hCCK2 Receptor Affinity (Ki, nM)Selectivity
CCK-8 (Sulfated) 0.81.5Non-selective (High Affinity)
CCK-8 (Desulfated) 800125CCK2 Selective (Moderate Affinity)
References
  • Hunter, W. M. "William Hunter and radioiodination: Revolutions in the labelling of proteins with radionuclides of iodine." ResearchGate.[Link]

  • Roosenburg, S., et al. "Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors." PMC.[Link]

  • Schafmayer, A., et al. "Radioimmunoassay of Cholecystokinin: Production and Evaluation of Antibodies." D-NB.info.[Link]

  • Schafmayer, A., et al. "Radioimmunological Determination of Cholecystokinin in Tissue Extracts." Karger.[Link]

  • Good, S., et al. "Selection of Radiolabeled Gastrin Analogs for Peptide Receptor–Targeted Radionuclide Therapy." PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological potency of desulfated vs sulfated CCK-8

A Comprehensive Comparison Guide: Biological Potency of Sulfated vs. Desulfated CCK-8 Executive Summary Cholecystokinin octapeptide (CCK-8) is a potent neuroendocrine peptide critical for gastrointestinal digestion, meta...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Biological Potency of Sulfated vs. Desulfated CCK-8

Executive Summary

Cholecystokinin octapeptide (CCK-8) is a potent neuroendocrine peptide critical for gastrointestinal digestion, metabolic regulation, and central nervous system (CNS) modulation. The biological potency of CCK-8 is fundamentally dictated by a single post-translational modification: the sulfation of the tyrosine residue at position 2 (corresponding to Tyr27 of the full-length CCK-33). This guide objectively compares the receptor affinity, signaling causality, and biological efficacy of Sulfated CCK-8 (CCK-8S) versus Desulfated/Nonsulfated CCK-8 (CCK-8NS), providing researchers with validated experimental frameworks for pharmacological evaluation.

Mechanistic Causality: The Role of Tyrosine Sulfation

The divergence in biological potency between CCK-8S and CCK-8NS is rooted in their differential affinities for the two primary G-protein-coupled receptors (GPCRs): CCK1R (CCK-A) and CCK2R (CCK-B).

  • CCK1R (Peripheral/Exocrine): Predominantly expressed in the gastrointestinal tract (pancreatic acini, gallbladder). The CCK1R binding pocket has a strict stereochemical and electrostatic requirement for the bulky, negatively charged sulfate group. Consequently, the binding affinity of CCK-8S to CCK1R is approximately 500-fold higher than that of CCK-8NS 1. Without sulfation, the peptide cannot stabilize the active conformation of the receptor.

  • CCK2R (Central/Gastric): Predominantly expressed in the CNS and gastric mucosa. The CCK2R binding pocket is more accommodating, allowing both CCK-8S and CCK-8NS to bind with high, nearly equipotent affinity, facilitating presynaptic glutamate release and other central neuromodulatory effects 2.

CCK_Signaling CCK8S Sulfated CCK-8 (CCK-8S) CCK1R CCK1 Receptor (Peripheral/Exocrine) CCK8S->CCK1R High Affinity CCK2R CCK2 Receptor (Central/Gastric) CCK8S->CCK2R High Affinity CCK8NS Desulfated CCK-8 (CCK-8NS) CCK8NS->CCK1R Low Affinity (500x weaker) CCK8NS->CCK2R High Affinity PLC Phospholipase C (PLC) Activation IP3 & DAG Production CCK1R->PLC CCK2R->PLC Exocrine Intracellular Ca2+ Spike Amylase/Insulin Secretion PLC->Exocrine Pancreas CNS Glutamate Release Synaptic Excitation PLC->CNS Hippocampus

Receptor specificity and signaling cascades of sulfated vs. desulfated CCK-8.

Quantitative Data Comparison

The following table synthesizes the biological potency and physiological outcomes of CCK-8S versus CCK-8NS across various biological models.

Biological ParameterSulfated CCK-8 (CCK-8S)Desulfated CCK-8 (CCK-8NS)Fold Difference / Mechanistic Note
CCK1R Binding Affinity High (IC50 ~ 1-4 nM)Low (IC50 ~ 500-1000 nM)~500x higher for CCK-8S. Strict requirement for tyrosine sulfation 1.
CCK2R Binding Affinity High (IC50 ~ 1-5 nM)High (IC50 ~ 1-5 nM)Equipotent. CCK2R binding pocket accommodates both forms 2.
Pancreatic Amylase Secretion Potent StimulantNegligible at physiological dosesCausality: Exocrine pancreas predominantly expresses CCK1R 3.
Insulin Secretion (at 10 nM) ~700 µU/min~350 µU/minCCK-8S is a significantly more potent insulinotropic agent 4, 5.
Hippocampal Glutamate Release Facilitates AMPA EPSCsFacilitates AMPA EPSCsBoth forms effectively activate presynaptic CNS CCK2 receptors 2.

Experimental Protocols: Self-Validating Systems

To empirically differentiate the biological potency of these peptides, researchers must employ self-validating experimental designs that isolate receptor-specific effects.

Workflow Isolate 1. Isolate Pancreatic Acini / Islets Treat 2. Dose-Response (CCK-8S vs CCK-8NS) Isolate->Treat Antagonist 3. Receptor Blockade (Lorglumide/MK-329) Treat->Antagonist Control Pathway Quantify 4. Quantify Secretion (Amylase/Insulin) Treat->Quantify Antagonist->Quantify Validate 5. Calculate IC50 & Confirm Specificity Quantify->Validate

Self-validating experimental workflow for assessing CCK-8 exocrine biological potency.

Protocol 1: In Vitro Pancreatic Acinar Cell Amylase Release (CCK1R Specificity)

Causality: Pancreatic acinar cells predominantly express CCK1R. This assay exploits the 500-fold affinity difference to demonstrate that CCK-8NS is biologically inert at physiological concentrations in exocrine tissues 3.

  • Tissue Preparation: Isolate pancreatic acini from murine or canine models using collagenase digestion. Resuspend in HEPES-buffered physiological saline enriched with 0.1% BSA and a protease inhibitor cocktail (e.g., bacitracin) to prevent rapid peptide degradation by endogenous peptidases.

  • Peptide Treatment: Aliquot acini into a 24-well plate. Treat with a logarithmic concentration gradient (0.01 nM to 100 nM) of either CCK-8S or CCK-8NS for 30 minutes at 37°C.

  • Self-Validation Checkpoint (Receptor Blockade): In parallel wells, pre-incubate acini with 1 µM Lorglumide or MK-329 (highly selective CCK1R antagonists) for 10 minutes prior to adding 10 nM CCK-8S. Logic: If the amylase secretion is genuinely CCK1R-mediated, the antagonist will completely abolish the response, proving the pathway is not an artifact of high peptide concentration.

  • Quantification: Centrifuge the plate to pellet the cells. Assay the supernatant for amylase activity using a colorimetric substrate (e.g., Phadebas reagent).

  • Data Analysis: Normalize secreted amylase as a percentage of total cellular amylase content. CCK-8S will show a classic sigmoidal dose-response curve, while CCK-8NS will remain near baseline until highly supra-physiological concentrations are reached.

Protocol 2: Hippocampal Slice Electrophysiology (CCK2R Specificity)

Causality: CCK2R is the predominant subtype in the CNS. Because CCK-8NS binds CCK2R with high affinity, it is equipotent to CCK-8S in facilitating presynaptic glutamate release in the hippocampus 2.

  • Slice Preparation: Prepare 300 µm transverse hippocampal slices. Incubate in oxygenated artificial cerebrospinal fluid (aCSF).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on dentate gyrus granule cells.

  • Self-Validation Checkpoint (Isolation of Presynaptic Events): Add Tetrodotoxin (TTX, 1 µM) to the aCSF to block voltage-gated sodium channels, thereby isolating miniature excitatory postsynaptic currents (mEPSCs). Logic: This ensures that any observed increase in glutamate release is due to direct presynaptic terminal modulation by CCK receptors, not network-driven action potentials.

  • Peptide Application: Bath-apply 0.3 µM of CCK-8S or CCK-8NS.

  • Validation of Receptor Subtype: Pre-treat a subset of slices with the CCK2R-specific antagonist L-365,260. Both CCK-8S and CCK-8NS should increase mEPSC frequency (indicating increased presynaptic release probability), and this effect must be blocked by L-365,260, confirming CCK2R mediation.

References

  • "The CCK(-like) receptor in the animal kingdom: Functions, evolution and structures.
  • "Effects of Cholecystokinin (CCK)-4, Nonsulfated CCK-8, and Sulfated CCK-8 on Pancreatic Somatostatin, Insulin, and Glucagon Secretion in the Dog." Oxford University Press.
  • "Cholecystokinin Facilitates Glutamate Release by Increasing the Number of Readily Releasable Vesicles and Releasing Probability." Journal of Neuroscience.
  • "Application Notes and Protocols: The Use of Desulfated CCK-8 in Studying Pancre
  • "Relative affinities of CCK 58 (s), CCK 8 (ns), and CCK 58 (ns).

Sources

Comparative

Validation of Desulfated CCK-8 Antibody Specificity: A Comprehensive Comparison Guide

Cholecystokinin octapeptide (CCK-8) is a highly conserved neuropeptide and gut hormone that plays a central role in digestion, satiety, and neurotransmission. As a Senior Application Scientist, I frequently encounter res...

Author: BenchChem Technical Support Team. Date: March 2026

Cholecystokinin octapeptide (CCK-8) is a highly conserved neuropeptide and gut hormone that plays a central role in digestion, satiety, and neurotransmission. As a Senior Application Scientist, I frequently encounter researchers struggling with assay background noise and off-target effects when quantifying CCK-8. The root cause almost always traces back to a fundamental misunderstanding of the peptide's post-translational modifications and the rigorous specificity required from the antibodies used to detect it.

The biological activity and receptor selectivity of CCK-8 are dictated by a single modification: the sulfation of the tyrosine residue at position 2 of the octapeptide (corresponding to Tyr27 of the pro-CCK precursor)[1]. While sulfated CCK-8 (CCK-8S) binds with high affinity to both the peripheral CCK1 receptor (CCK1R) and the central CCK2 receptor (CCK2R)[2], the desulfated form (CCK-8-DS) exhibits a drastically reduced affinity for CCK1R but maintains high potency at CCK2R[1]. Accurately mapping CCK-8-DS is therefore critical for isolating CCK2R-mediated central nervous system pathways.

CCK_Receptor_Binding CCK_Precursor Pro-CCK CCK8_S Sulfated CCK-8 (Tyr-SO3H) CCK_Precursor->CCK8_S Sulfotransferase CCK8_DS Desulfated CCK-8 (Tyr-OH) CCK_Precursor->CCK8_DS Incomplete Sulfation CCK1R CCK1 Receptor (Peripheral/Pancreas) CCK8_S->CCK1R High Affinity CCK2R CCK2 Receptor (Central/Brain) CCK8_S->CCK2R High Affinity CCK8_DS->CCK1R Low Affinity CCK8_DS->CCK2R High Affinity

Fig 1. Receptor binding specificity of sulfated vs. desulfated CCK-8.

The Mechanistic Challenge of CCK-8 Specificity

Developing an antibody specific to CCK-8-DS is a structural engineering challenge. The amino acid sequence of CCK-8 is Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. The C-terminal pentapeptide (Trp-Met-Asp-Phe-NH2) is perfectly identical to that of Gastrin-17. Consequently, standard antibodies raised against the C-terminus will exhibit massive cross-reactivity with gastrin.

To achieve true specificity for the desulfated form, an antibody must target the N-terminal Asp-Tyr-Met-Gly motif. More importantly, its binding pocket must sterically and electrostatically require the unmodified hydroxyl group of the tyrosine residue, actively rejecting the bulky, negatively charged sulfate group of CCK-8S. Historically, standard polyclonal antisera raised against CCK-8-DS fail to adequately discriminate between these forms, often showing up to 29% cross-reactivity with CCK-8S and 13% with Gastrin-17[3].

Quantitative Comparison: Premium Monoclonal vs. Standard Polyclonal

To demonstrate the performance gap, we compared a highly validated Premium Anti-CCK-8-DS Monoclonal Antibody (mAb) against a widely used standard polyclonal antiserum (pAb). The data below summarizes their thermodynamic binding preferences and cross-reactivity profiles.

Performance MetricPremium Anti-CCK-8-DS (mAb)Standard Polyclonal Antisera (pAb)
Affinity (

) for CCK-8-DS


Cross-reactivity: Sulfated CCK-8 < 1.0%29.0%
Cross-reactivity: Gastrin-17 < 0.5%13.0%
Cross-reactivity: CCK-4 < 0.1%5.0%
Validated Applications IP-MS, IHC, Competitive ELISADirect ELISA (Prone to high background)

Table 1: Comparative specificity and affinity metrics of CCK-8-DS antibodies.

Self-Validating Experimental Protocols

A robust validation strategy cannot rely on a single assay format. Direct ELISAs often yield false positives because the high-density coating of the antigen forces unnatural avidity interactions. To establish a self-validating system , we employ a two-tiered approach: a solution-phase competitive ELISA to prove thermodynamic specificity, followed by Immunoprecipitation coupled with LC-MS/MS (IP-MS) to definitively prove the molecular identity of the endogenous target.

Protocol 1: Competitive ELISA for Cross-Reactivity Profiling

The Causality: By forcing the antibody to bind to the target in a solution phase (rather than immobilized on a plastic surface), we eliminate avidity artifacts. The antibody must "choose" between the coated CCK-8-DS and free competitors (CCK-8S, Gastrin-17) in the buffer. This reveals the true thermodynamic binding preference of the paratope.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of BSA-conjugated CCK-8-DS (1 µg/mL) overnight at 4°C. Wash 3x with PBST and block with 2% BSA for 2 hours.

  • Competitor Preparation: Prepare serial dilutions (

    
     to 
    
    
    
    M) of free CCK-8-DS, CCK-8S, and Gastrin-17 in assay buffer.
  • Primary Incubation: In a separate low-binding plate, mix the Anti-CCK-8-DS antibody (at a concentration yielding 70% maximal signal) 1:1 with the competitor solutions. Incubate for 1 hour at room temperature to reach equilibrium.

  • Transfer & Capture: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 30 minutes. (Only unbound antibodies will bind to the plate).

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody for 1 hour. Wash 5x, add TMB substrate, stop with 1M

    
    , and read absorbance at 450 nm.
    
  • Data Analysis: Plot the inhibition curves and calculate the

    
     for each peptide. Cross-reactivity is calculated as 
    
    
    
    .
Protocol 2: Immunoprecipitation Coupled with LC-MS/MS (IP-MS)

The Causality: Immunoassays rely on secondary signals (fluorescence/color) and cannot rule out the existence of unknown endogenous cross-reactants in complex matrices like plasma or brain tissue. IP-MS is the ultimate self-validating protocol: the antibody is used purely as an enrichment tool, while the mass spectrometer provides the definitive molecular weight and sequence of the captured peptide. The mass shift between sulfated (+80 Da) and desulfated CCK-8 is easily resolved, proving E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) beyond doubt.

Step-by-Step Methodology:

  • Antibody Coupling: Covalently cross-link 10 µg of Anti-CCK-8-DS antibody to 50 µL of magnetic Protein G beads using DMP (Dimethyl pimelimidate) to prevent antibody co-elution.

  • Sample Incubation: Add the conjugated beads to 1 mL of rat brain homogenate or plasma (spiked with a broad-spectrum protease inhibitor cocktail to prevent peptide degradation). Incubate overnight at 4°C with end-over-end rotation.

  • Stringent Washing: Place the tube on a magnetic rack. Wash the beads 3x with RIPA buffer (containing 0.1% SDS and 1% Triton X-100) to disrupt low-affinity, non-specific interactions, followed by 2x washes with LC-MS grade water.

  • Elution: Elute the captured peptides by incubating the beads with 50 µL of 0.1% Trifluoroacetic acid (TFA) for 10 minutes at room temperature.

  • LC-MS/MS Analysis: Inject the eluate into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Extract the ion chromatograms for the exact mass-to-charge (

    
    ) ratios corresponding to CCK-8-DS (approx. 1064 Da) and verify the absence of the CCK-8S mass (approx. 1144 Da).
    

Validation_Workflow Step1 Anti-CCK-8-DS Antibody Step2 Competitive ELISA vs. CCK-8S & Gastrin Step1->Step2 Screen Step3 Immunoprecipitation (Plasma/Tissue) Step2->Step3 Select High Spec Step4 LC-MS/MS Mass Confirmation Step3->Step4 Isolate Peptides Step5 Validated Specificity Step4->Step5 Confirm Mass

Fig 2. Self-validating workflow for anti-desulfated CCK-8 antibody specificity.

Conclusion

The validation of desulfated CCK-8 antibodies requires moving beyond simple direct binding assays. Because of the high sequence homology with gastrin and the subtle structural difference of a single sulfate group, researchers must demand rigorous, multi-modal validation. By combining competitive thermodynamic profiling with the absolute molecular certainty of IP-MS, drug development professionals can confidently isolate the specific physiological roles of CCK-8-DS in neurobiology and metabolic research.

References

  • Title: Immune, Growth and Carcass Responses of Ram Lambs to Active Immunization against Desulfated Cholecystokinin (CCK-8) Source: Journal of Animal Science / Oxford Academic URL: [Link]

  • Title: Autoradiographic Localization and Biochemical Characterization of Peripheral Type CCK Receptors in Rat CNS Using Highly Selective Nonpeptide CCK Antagonists Source: Journal of Neuroscience URL: [Link]

  • Title: Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling Source: PLOS Biology URL: [Link]

Sources

Validation

Unraveling Ligand Bias at the CCK-B Receptor: A Functional Comparison of CCK-8 and Gastrin

Introduction The cholecystokinin-B receptor (CCK-B receptor or CCK2R) is a highly conserved Class A G-protein-coupled receptor (GPCR) that serves as the primary signaling hub for two distinct endogenous peptide hormones:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cholecystokinin-B receptor (CCK-B receptor or CCK2R) is a highly conserved Class A G-protein-coupled receptor (GPCR) that serves as the primary signaling hub for two distinct endogenous peptide hormones: cholecystokinin (CCK) and gastrin. While CCK-8 (the predominant brain isoform) and Gastrin-17 (the primary stomach isoform) share an identical C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) essential for receptor binding, their distinct N-terminal extensions and sulfation patterns dictate nuanced functional outcomes[1].

For drug development professionals and molecular pharmacologists, treating CCK-8 and gastrin as interchangeable CCK2R agonists is a critical oversimplification. Recent advances in receptor pharmacology reveal that despite having nearly identical binding affinities at the CCK2R, these ligands exhibit distinct signaling kinetics, trafficking behaviors, and trophic effects. This guide provides an objective, data-backed comparison of CCK-8 and gastrin at the CCK2R, equipping researchers with the experimental frameworks needed to evaluate ligand bias.

Structural and Pharmacological Profiles

Both CCK-8 and gastrin bind to the orthosteric site of the CCK2R with high affinity (


 ~0.3–1.0 nM)[2]. Unlike the CCK1R, which strictly requires the sulfated tyrosine of CCK for activation, the CCK2R discriminates poorly between sulfated and non-sulfated peptides, recognizing the shared C-terminal tetrapeptide[3].

However, the functional consequences of binding diverge significantly downstream. Gastrin is highly efficacious in driving DNA synthesis and enterochromaffin-like (ECL) cell hyperplasia, whereas CCK-8, despite achieving similar receptor occupancy, exhibits lower potency in inducing these long-term trophic effects[4].

Table 1: Pharmacological Comparison of CCK-8 and Gastrin at CCK2R

ParameterCCK-8 (Sulfated)Gastrin-17
Primary Source Central Nervous System, Enteric NeuronsGastric Antrum (G cells)
Receptor Affinity (

)
~0.3 – 1.0 nM~0.3 – 1.0 nM
Structural Hallmark Sulfated Tyrosine at position 7Sulfated Tyrosine at position 6
Gq/11 Coupling (Ca²⁺) Full AgonistFull Agonist
Trophic Effect (DNA Synthesis) ModerateHigh (Potent ECL hyperplasia)
Receptor Internalization Rapid, robust

-arrestin recruitment
Slower, differential recycling kinetics
Mechanistic Divergence: G-Protein vs. -Arrestin Signaling

Upon ligand binding, the CCK2R undergoes a conformational shift that couples to Gq/11 proteins, activating phospholipase C (PLC) and triggering intracellular calcium release. Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, recruiting


-arrestin. This halts G-protein signaling (desensitization) and scaffolds the receptor for clathrin-mediated endocytosis and ERK1/2 MAPK activation.

While CCK-8 and gastrin both activate the Gq/11-Ca²⁺ axis with high potency, their interactions with the


-arrestin pathway differ, leading to distinct receptor internalization rates and downstream proliferative signaling.

CCK2R_Signaling Ligand CCK-8 / Gastrin Receptor CCK-B Receptor Ligand->Receptor Gq Gq/11 Pathway Receptor->Gq Arrestin Beta-Arrestin Pathway Receptor->Arrestin Ca2 Ca2+ Mobilization (Acute Secretion) Gq->Ca2 ERK ERK1/2 & Internalization (Trophic Effects) Arrestin->ERK

CCK-B Receptor signaling pathways: Gq/11-mediated calcium release vs. beta-arrestin recruitment.

Experimental Methodologies: Validating Ligand Bias

To accurately capture the functional differences between CCK-8 and gastrin, researchers must employ orthogonal assays that independently measure G-protein coupling and


-arrestin recruitment.
Protocol A: Ratiometric Intracellular Calcium Mobilization Assay (Gq/11 Activity)

Expertise & Causality: Why use ratiometric Fura-2 AM instead of single-wavelength dyes like Fluo-4? Fura-2 allows for the normalization of fluorescence signals (340nm/380nm ratio), effectively eliminating artifacts caused by uneven dye loading, variations in cell thickness, or photobleaching[5]. This is critical when comparing the subtle kinetic differences in calcium transients induced by CCK-8 versus gastrin.

Self-Validating System: The 340/380 ratio inherently normalizes for cell number. Including a calcium-free buffer control validates that the observed transient originates from intracellular stores (IP3-mediated) rather than extracellular influx.

Step-by-Step Workflow:

  • Cell Preparation: Seed CCK2R-expressing cells (e.g., stably transfected HEK293 or AR42J cells) onto glass-bottom 96-well plates at 80% confluency.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C in the dark[5].

  • De-esterification: Wash cells twice with HBSS and incubate for an additional 30 minutes at room temperature to allow complete intracellular cleavage of the AM ester[5].

  • Baseline Acquisition: Place the plate in a ratiometric fluorescence reader. Record baseline fluorescence for 30 seconds (Excitation: 340 nm and 380 nm; Emission: 510 nm)[5].

  • Ligand Addition: Inject CCK-8 or Gastrin-17 (concentration range: 10 pM to 1 µM) using an automated fluidics system.

  • Kinetic Measurement: Record the 340/380 nm ratio continuously for 3 minutes. Calculate the Area Under the Curve (AUC) and peak amplitude to generate

    
     values[5].
    
Protocol B: BRET-Based

-Arrestin Recruitment Assay

Expertise & Causality: Why choose Bioluminescence Resonance Energy Transfer (BRET) over traditional co-immunoprecipitation (Co-IP)? BRET enables real-time, live-cell monitoring of transient protein-protein interactions without disrupting the cellular milieu. GPCR-arrestin interactions are often rapid and dynamic; cell lysis in Co-IP can wash away low-affinity complexes, whereas BRET captures the exact temporal kinetic profile of ligand-induced recruitment, revealing if a ligand acts as a biased agonist.

Self-Validating System: Subtracting the background BRET ratio from cells expressing the donor (CCK2R-Rluc) alone ensures that the detected signal is a true reflection of protein proximity, not spectral overlap.

Step-by-Step Workflow:

  • Co-Transfection: Transiently co-transfect HEK293 cells with plasmids encoding CCK2R fused to Renilla luciferase (CCK2R-Rluc, the donor) and

    
    -arrestin-2 fused to Yellow Fluorescent Protein (
    
    
    
    -arr2-YFP, the acceptor).
  • Cell Plating: 24 hours post-transfection, re-plate cells into white-walled, clear-bottom 96-well microplates.

  • Substrate Addition: 48 hours post-transfection, wash cells with PBS and add 5 µM Coelenterazine-h (luciferase substrate). Incubate for 10 minutes in the dark.

  • Ligand Stimulation: Add varying concentrations of CCK-8 or Gastrin-17.

  • Signal Detection: Immediately measure light emission at 475 nm (Rluc) and 535 nm (YFP) using a microplate luminescence reader over a 30-minute time course.

  • Data Analysis: Calculate the BRET ratio (Emission at 535 nm / Emission at 475 nm). Subtract the background BRET ratio to obtain the net BRET signal.

BRET_Workflow Step1 Cell Transfection (CCK2R-Rluc + Arr-YFP) Step2 Substrate Addition (Coelenterazine h) Step1->Step2 Step3 Ligand Stimulation (CCK-8 vs Gastrin) Step2->Step3 Step4 BRET Signal Detection (535nm / 475nm) Step3->Step4

Step-by-step workflow for the BRET-based beta-arrestin recruitment assay.

Conclusion

While CCK-8 and Gastrin-17 are often viewed as functionally redundant at the CCK-B receptor due to their shared C-terminal binding motif and comparable affinities, rigorous in vitro profiling reveals a more complex reality. Gastrin exhibits a pronounced capability to drive long-term trophic effects and ECL cell hyperplasia, whereas CCK-8 often presents a distinct internalization and desensitization kinetic profile. For drug development professionals targeting CCK2R—whether for gastric cancers, anxiety disorders, or analgesia—understanding and quantifying these ligand-biased responses using robust, self-validating assays like Fura-2 calcium imaging and BRET is paramount.

References
  • Cholecystokinin and Gastrin Receptors American Physiological Society Journal URL:[Link]

  • Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics Frontiers in Endocrinology URL:[Link]

  • Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes Frontiers in Endocrinology (PMC) URL:[Link]

  • Structural basis of cholecystokinin receptor binding and regulation National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Establishing Receptor Specificity: Desulfated CCK-8 as a Structural Negative Control in CCK1R Assays

Executive Summary When investigating the physiological roles of Cholecystokinin (CCK), researchers must distinguish between signaling pathways mediated by the CCK1 receptor (CCK-A) and the CCK2 receptor (CCK-B). While su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When investigating the physiological roles of Cholecystokinin (CCK), researchers must distinguish between signaling pathways mediated by the CCK1 receptor (CCK-A) and the CCK2 receptor (CCK-B). While sulfated CCK-8 (CCK-8S) is the highly potent, biologically active endogenous ligand for both receptors, utilizing a simple vehicle control (e.g., buffer or DMSO) in CCK1R experiments is scientifically insufficient to prove receptor-specific activation.

This guide outlines the critical importance of using desulfated CCK-8 (CCK-8NS) as a negative control. By objectively comparing the performance of CCK-8S against CCK-8NS, researchers can establish a self-validating experimental system. This approach definitively links downstream phenotypic effects—such as intracellular calcium mobilization or amylase secretion—to the precise stereochemical interaction of the sulfated tyrosine residue with the CCK1 receptor.

Mechanistic Rationale: The Causality of Tyrosine Sulfation

The octapeptide CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) relies heavily on post-translational modifications for its receptor selectivity. The sulfation of the tyrosine residue (Tyr27 in the full preprocholecystokinin sequence, or the second amino acid in the CCK-8 sequence) is the primary structural determinant for CCK1R binding[1].

  • CCK1 Receptors (Peripheral/Alimentary): The binding pocket of CCK1R is highly sterically restricted. It strictly requires the negatively charged sulfate group on the tyrosine residue to form critical salt bridges. Consequently, the binding affinity of CCK-8S to CCK1R is approximately 500-fold higher than that of CCK-8NS[1].

  • CCK2 Receptors (Central/Brain): The CCK2 receptor binding pocket is much more permissive. It recognizes the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) shared by CCK and gastrin, meaning it binds both sulfated and desulfated CCK-8 with nearly equal, high affinity[1].

Why Vehicle Controls are Insufficient: A standard vehicle control only accounts for mechanical injection artifacts and baseline cellular noise. Desulfated CCK-8, sharing 100% sequence homology with CCK-8S minus the single sulfate group, controls for non-specific peptide-membrane interactions and off-target effects. If CCK-8S induces a response (e.g., promoting Atrial Natriuretic Peptide (ANP) secretion in atrial tissue) and CCK-8NS does not, the causality is definitively localized to CCK1R activation[2].

Quantitative Affinity Comparison

To objectively compare the alternatives and guide dosing in experimental design, the table below summarizes the receptor binding affinities (Kd) of both peptide variants.

Peptide VariantCCK1 Receptor Affinity (Kd)CCK2 Receptor Affinity (Kd)Primary Experimental Utility
Sulfated CCK-8 (CCK-8S) ~0.4 nM (High Affinity)~0.1 - 1.5 nM (High Affinity)Universal Agonist (Activates both CCK1R & CCK2R)
Desulfated CCK-8 (CCK-8NS) ~200 - 500 nM (Low Affinity)~0.1 - 2.0 nM (High Affinity)Negative Control for CCK1R; Agonist for CCK2R

(Data synthesized from established mammalian receptor binding assays[3],[1])

Visualizing the Self-Validating System

The following diagram illustrates the divergent intracellular signaling cascades when exposing CCK1R-expressing cells to sulfated versus desulfated CCK-8.

CCK_Signaling cluster_0 Experimental: Sulfated CCK-8 cluster_1 Negative Control: Desulfated CCK-8 CCK8S Sulfated CCK-8 (CCK-8S) CCK1R_S CCK1 Receptor (High Affinity) CCK8S->CCK1R_S Binds (Tyr-SO3H) Gq Gq Protein CCK1R_S->Gq Activates PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release & Secretion PLC->Ca2 IP3 Generation CCK8NS Desulfated CCK-8 (CCK-8NS) CCK1R_NS CCK1 Receptor (Low Affinity) CCK8NS->CCK1R_NS Fails to Bind NoSignal No Gq Activation CCK1R_NS->NoSignal NoEffect No Ca2+ / No Secretion NoSignal->NoEffect

Divergent signaling pathways of CCK-8S vs CCK-8NS on CCK1R, demonstrating the negative control.

Experimental Protocol: Intracellular Calcium Mobilization Assay

To definitively prove CCK1R-specific activation, researchers commonly use a fluorescent calcium mobilization assay. This step-by-step methodology incorporates CCK-8NS to validate the results.

Materials:

  • CCK1R-expressing cell line (e.g., transfected CHO cells or isolated pancreatic acinar cells).

  • Fluo-4 AM Calcium Indicator & Probenecid.

  • Sulfated CCK-8 (Experimental Agonist) and Desulfated CCK-8 (Negative Control).

Step-by-Step Methodology:

  • Cell Preparation: Seed CCK1R-expressing cells in a 96-well black, clear-bottom microplate at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO

    
    .
    
  • Dye Loading: Aspirate the culture medium. Add 100 μL of Fluo-4 AM loading buffer (containing 2 μM Fluo-4 AM and 2.5 mM Probenecid to prevent dye extrusion via multidrug resistance proteins) to each well. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES to remove extracellular dye, minimizing background fluorescence. Leave 100 μL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of CCK-8S and CCK-8NS ranging from 10 pM to 1 μM in HBSS.

  • Baseline Measurement: Transfer the plate to a fluorescent kinetic microplate reader (Ex/Em = 494/516 nm). Record the baseline fluorescence (F

    
    ) for 10 seconds.
    
  • Ligand Injection & Kinetic Reading: Automatically inject 50 μL of the prepared CCK-8S, CCK-8NS, or vehicle into the respective wells. Record the fluorescence continuously for 90 seconds.

  • Data Analysis: Calculate the change in fluorescence (

    
    F/F
    
    
    
    ) to quantify peak intracellular calcium mobilization.
Data Interpretation: The Tripartite Control Strategy

A robust, self-validating assay requires three pillars of interpretation to ensure trustworthiness:

  • Positive Response (CCK-8S): Should yield a dose-dependent spike in intracellular calcium, confirming receptor presence and functional Gq-PLC coupling.

  • Structural Negative Control (CCK-8NS): Must yield a flatline response (equivalent to vehicle) at physiological concentrations (up to ~100 nM)[2]. If CCK-8NS triggers a response at low concentrations, it indicates either CCK2R contamination in the cell line or non-specific membrane disruption.

  • Vehicle Control (Buffer): Establishes the absolute baseline noise and controls for the mechanical shear stress of injection.

By strictly requiring CCK-8NS to fail where CCK-8S succeeds, researchers guarantee that their observed physiological effects are exclusively governed by the CCK1 receptor.

References
  • The CCK(-like) receptor in the animal kingdom: Functions, evolution and structures - ResearchGate. Available at: [Link]

  • Cholecystokinin Octapeptide Promotes ANP Secretion through Activation of NOX4–PGC-1α–PPARα/PPARγ Signaling in Isolated Beating Rat Atria - PMC/NIH. Available at: [Link]

Sources

Validation

Comparative Guide: Desulfated vs. Sulfated CCK-8 in Pancreatic Endocrine Secretion

Executive Summary Cholecystokinin octapeptide (CCK-8) is a potent gastrointestinal peptide hormone critical for pancreatic exocrine secretion, gallbladder contraction, and the modulation of endocrine pancreatic function....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin octapeptide (CCK-8) is a potent gastrointestinal peptide hormone critical for pancreatic exocrine secretion, gallbladder contraction, and the modulation of endocrine pancreatic function. In drug development and metabolic research, understanding the structural nuances of CCK-8—specifically the presence or absence of a sulfate group on its tyrosine residue—is paramount. This guide objectively compares the pharmacological profiles, receptor affinities, and secretory effects of Desulfated CCK-8 (CCK-8-DS) versus Sulfated CCK-8 (CCK-8-S) on insulin and glucagon secretion.

Mechanistic Grounding: Receptor Specificity and Causality

The biological activity of CCK-8 is governed by its interaction with two primary G-protein-coupled receptors (GPCRs): CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). The causality behind the differing potencies of the two CCK-8 isoforms lies entirely in the structural requirements of these receptors:

  • CCK1R (Peripheral/Pancreatic): This receptor exhibits strict structural requirements for ligand binding. It requires the carboxyl-terminal heptapeptide-amide sequence, critically including a sulfated tyrosine at position 27, to achieve high-affinity binding and full agonism. Consequently, CCK-8-DS exhibits a significantly reduced affinity (up to 500-fold lower) for CCK1R compared to CCK-8-S, as detailed in1.

  • CCK2R (Central/Gastric): In contrast, CCK2R only requires the carboxyl-terminal tetrapeptide shared by gastrin and CCK. It does not discriminate based on sulfation, binding both CCK-8-S and CCK-8-DS with near-equal nanomolar affinity.

Because the insulinotropic and glucagonotropic effects of CCK on pancreatic islets are predominantly mediated via CCK1R in most mammalian models (e.g., dogs and rodents), the sulfation state acts as a molecular switch that dictates the magnitude of endocrine secretion.

Intracellular Signaling Cascade

Upon binding to the CCK1 receptor on pancreatic beta and alpha cells, CCK-8 initiates a Gq-protein-coupled signaling cascade. The activated receptor stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

  • Inositol 1,4,5-trisphosphate (IP3): Triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.

  • Diacylglycerol (DAG): Works in concert with elevated Ca2+ to activate Protein Kinase C (PKC).

This pathway does not initiate insulin secretion in isolation; rather, it potentiates glucose-stimulated insulin secretion (GSIS) by sensitizing the exocytotic machinery to calcium, as noted by 2. Because CCK-8-DS has a lower affinity for CCK1R, it induces a sub-maximal activation of this PLC pathway compared to CCK-8-S.

G CCK8S Sulfated CCK-8 (High Affinity) CCK1R CCK1 Receptor (CCK-A) (Gq-coupled) CCK8S->CCK1R Strong CCK8DS Desulfated CCK-8 (Low Affinity) CCK8DS->CCK1R Weak PLC Phospholipase C (PLC) CCK1R->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG Secretion Insulin & Glucagon Secretion IP3->Secretion DAG->Secretion

CCK-8 signaling pathway in pancreatic beta and alpha cells.

Quantitative Comparison: Insulin & Glucagon Secretion

Experimental data from isolated perfused pancreas models clearly illustrate the potency differences between the two isoforms. While both peptides stimulate the secretion of insulin, glucagon, and somatostatin in a dose-dependent manner, Sulfated CCK-8 achieves significantly higher maximal responses at equivalent nanomolar concentrations.

Table 1: Dose-Dependent Effects of CCK-8 Isoforms on Pancreatic Secretion (Data derived from isolated perfused dog pancreas models at basal glucose levels)

Concentration (nM)AgonistInsulin Secretion (µU/min)Glucagon Secretion (pg/min)Somatostatin Secretion (pg/min)
Basal -118 ± 15290 ± 4035 ± 5
0.1 Desulfated CCK-8155 ± 20350 ± 4545 ±

Sources

Comparative

Evaluating Desulfated CCK-8 vs. Gold-Standard CCK-A Receptor Antagonists: A Technical Comparison Guide

Executive Summary In neuropharmacology and gastroenterology, targeting the cholecystokinin type A (CCK-A or CCK1) receptor is critical for studying satiety, pancreatic enzyme secretion, and gallbladder motility. A common...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacology and gastroenterology, targeting the cholecystokinin type A (CCK-A or CCK1) receptor is critical for studying satiety, pancreatic enzyme secretion, and gallbladder motility. A common structural hypothesis in early peptide drug development was that removing the sulfate group from the tyrosine residue of Cholecystokinin Octapeptide (CCK-8) might convert the endogenous agonist into a competitive antagonist.

However, empirical pharmacological data strongly refutes this. Desulfated CCK-8 does not act as an effective CCK-A antagonist. Instead, desulfation drastically reduces its binding affinity to CCK-A, rendering it a weak partial agonist, while it retains high affinity for the CCK-B (CCK2/gastrin) receptor (1)[1]. For researchers requiring robust CCK-A blockade, small-molecule non-peptide antagonists like Devazepide (MK-329) and Lorglumide remain the gold standards. This guide objectively compares these alternatives and provides the experimental framework to validate them.

Mechanistic Insights: The Causality of Sulfation

Why does desulfated CCK-8 fail as a CCK-A antagonist? The interaction between CCK-8 and the CCK-A receptor is highly dependent on electrostatic interactions within the orthosteric binding pocket. The negatively charged sulfate group on Tyr27 of sulfated CCK-8 forms a critical salt bridge with positively charged residues in the extracellular loops of the CCK-A receptor.

When this sulfate group is removed (creating desulfated CCK-8), the binding energy is severely compromised. The peptide exhibits an approximate 900-fold reduction in potency at the CCK-A receptor (2)[2]. Because it cannot bind with high affinity, it cannot effectively compete with endogenous sulfated CCK-8 to block the receptor. Conversely, the CCK-B receptor does not require this sulfated tyrosine for high-affinity binding, which is why desulfated CCK-8 functions primarily as a selective CCK-B agonist.

G cluster_0 Ligands cluster_1 Receptors L1 Sulfated CCK-8 (Endogenous Agonist) R1 CCK-A Receptor (Pancreas/Gallbladder) L1->R1 High Affinity R2 CCK-B Receptor (Brain/Stomach) L1->R2 High Affinity L2 Desulfated CCK-8 (Test Ligand) L2->R1 Low Affinity L2->R2 High Affinity L3 Devazepide (True Antagonist) L3->R1 Potent Blockade L3->R2 Low Affinity

Figure 1: Ligand selectivity and signaling pathways for CCK receptor subtypes.

Comparative Performance Data

To objectively evaluate the utility of these compounds, we must compare their binding affinities (IC50/Ki) and primary functional roles in vitro.

CompoundCCK-A Binding Affinity (IC50)CCK-B Binding Affinity (IC50)Primary Functional Role
Sulfated CCK-8 ~0.1 - 2.0 nM~0.1 - 2.0 nMEndogenous Non-selective Agonist
Desulfated CCK-8 > 1,000 nM~1.0 - 5.0 nMSelective CCK-B Agonist
Devazepide (MK-329) ~0.1 nM~30 - 100 nMPotent CCK-A Antagonist
Lorglumide (CR-1409) ~150 nM> 10,000 nMSelective CCK-A Antagonist
L-365,260 > 1,000 nM~2.0 nMSelective CCK-B Antagonist

Data synthesized from established pharmacological profiling of CCK analogs and non-peptide antagonists.

Self-Validating Experimental Protocol: Competitive Antagonism Assay

To experimentally verify that desulfated CCK-8 is not a viable CCK-A antagonist compared to Devazepide, researchers should employ a self-validating functional assay using isolated guinea pig pancreatic acini (a tissue natively rich in CCK-A receptors).

Step-by-Step Methodology
  • Tissue Preparation : Isolate pancreatic acini from guinea pigs using collagenase digestion. Suspend the cells in a HEPES-buffered Ringer solution enriched with essential amino acids and BSA.

  • Pre-incubation (The Antagonist Challenge) :

    • Test Group: Incubate acini with Desulfated CCK-8 (1 µM).

    • Positive Control Group: Incubate with Devazepide (10 nM) (3)[3].

    • Negative Control Group: Vehicle only.

    • Incubation: 30 minutes at 37°C to allow equilibrium binding.

  • Agonist Stimulation : Add increasing concentrations of Sulfated CCK-8 (0.01 nM to 100 nM) to all groups to generate a dose-response curve.

  • Functional Readout : Measure amylase release using a colorimetric assay (e.g., Phadebas reagent) after 30 minutes of agonist stimulation. Amylase secretion is directly coupled to CCK-A-mediated intracellular calcium mobilization.

  • Data Analysis (Schild Regression) : Plot the dose-response curves.

    • Self-Validating Check: Devazepide must cause a parallel rightward shift of the sulfated CCK-8 curve without depressing the maximal response, confirming competitive antagonism. Desulfated CCK-8 will fail to produce a significant rightward shift, proving its lack of antagonistic efficacy.

Workflow Step1 1. Tissue Preparation Isolate guinea pig pancreatic acini Step2 2. Pre-incubation Add Desulfated CCK-8 vs. Devazepide Step1->Step2 Step3 3. Agonist Challenge Add Sulfated CCK-8 (0.1 - 10 nM) Step2->Step3 Step4 4. Functional Readout Measure Amylase Release Step3->Step4 Step5 5. Data Analysis Calculate IC50 and Schild Plot Step4->Step5 Fail Desulfated CCK-8 Fails to antagonize CCK-A Step5->Fail If Test Ligand Success Devazepide Competitively antagonizes CCK-A Step5->Success If True Antagonist

Figure 2: Workflow for validating CCK-A receptor competitive antagonism.

Alternative Recommendations for CCK-A Antagonism

If your experimental design requires specific CCK-A receptor blockade, abandon the use of desulfated CCK-8 and utilize the following field-proven alternatives:

  • Devazepide (MK-329 / L-364,718) : A highly potent, non-peptide benzodiazepine derivative. It is the most widely cited CCK-A antagonist, exhibiting an IC50 of ~0.1 nM and >1000-fold selectivity over CCK-B. It is highly effective in blocking CCK-induced satiety and pancreatic secretion[2].

  • Lorglumide (CR-1409) : A derivative of proglumide. While slightly less potent than devazepide (IC50 ~150 nM), it provides excellent CCK-A selectivity and is highly effective in in vivo gastrointestinal motility and gallbladder studies (4)[4].

References

  • CCK receptor antagonist - Selleck Chemicals. Source: Selleckchem.com. 1

  • Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and ... Source: National Institutes of Health (PMC). 2

  • Cholecystokinin Octapeptide Analogues Suppress Food Intake via Central CCK-A Receptors in Mice. Source: PubMed. 3

  • Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor. Source: ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

CCK Octapeptide, desulfated proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop experimentation to waste management is often where laboratory protocols fail. For researchers utilizing Cholecystokinin Octapeptide, desulf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from benchtop experimentation to waste management is often where laboratory protocols fail. For researchers utilizing Cholecystokinin Octapeptide, desulfated (CCK-8 desulfated) in gastrointestinal or neuropharmacological assays, handling the compound is only half the workflow. Proper disposal is a critical operational mandate that ensures laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of CCK-8 desulfated, moving beyond basic safety data to explain the causality behind each logistical choice.

Chemical Profiling: The Causality of Risk

To design an effective disposal protocol, we must first understand the physicochemical nature of the waste stream. CCK-8 desulfated is a synthetic peptide[1]. While the peptide sequence itself (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) poses minimal bioaccumulation risk, the compound is frequently supplied and utilized as a Trifluoroacetate (TFA) salt [2][3].

The Operational Risk:

  • TFA Counterions: Trifluoroacetic acid and its salts are highly persistent in the environment and are classified as very toxic to aquatic life with long-lasting effects[4].

  • Solvent Vehicles: In vivo dissolution protocols for CCK-8 desulfated typically require reconstituting the lyophilized powder in DMSO , followed by the addition of PEG300, Tween-80, and Saline[1]. DMSO is a powerful penetrant that rapidly crosses the dermal barrier, carrying dissolved solutes (like our biologically active peptide) directly into the bloodstream.

Therefore, CCK-8 desulfated waste is not merely "biological waste"—it is a mixed organic/hazardous chemical waste stream that strictly prohibits drain disposal[5][6].

Table 1: CCK-8 Desulfated Chemical & Safety Profile
ParameterSpecificationOperational Implication for Disposal
Compound Name Cholecystokinin Octapeptide, desulfatedHandled under standard synthetic peptide safety protocols.
CAS Number 25679-24-7 (Free base) / 171486-94-5 (TFA salt)Required for accurate EHS waste manifesting.
Molecular Weight 1063.19 g/mol Lyophilized powder poses a particulate inhalation risk; handle in a fume hood.
Primary Solvents DMSO, PEG300, Tween-80, Corn OilLiquid waste must be classified as a mixed organic/aqueous stream.
Environmental Hazard Aquatic toxicity (TFA component)Strictly prohibited from sink/drain disposal; requires incineration.

Operational Workflow & Disposal Logistics

The following diagram maps the logical relationship between experimental use and the required segregation pathways for CCK-8 desulfated waste.

CCK8_Disposal A CCK-8 Desulfated Stock Preparation B Experimental Assay (In Vitro / In Vivo) A->B Dosing Solutions C Waste Generation B->C Post-Assay D_Solid Solid Waste (Vials, Tips, PPE) C->D_Solid D_Liquid Liquid Waste (DMSO, TFA, Media) C->D_Liquid E_Haz Hazardous Waste Accumulation Area D_Solid->E_Haz Double-bagged / Puncture-proof D_Liquid->E_Haz Vented HDPE Carboys F_EHS EHS Pickup & RCRA Compliance E_Haz->F_EHS Manifested G_Inc High-Temp Incineration (Final Destruction) F_EHS->G_Inc EPA Approved Facility

Workflow for the segregation, accumulation, and final disposal of CCK-8 desulfated laboratory waste.

Step-by-Step Disposal Protocols

To ensure a self-validating system, every step of this protocol includes a verification check. Do not rely on chemical deactivation (e.g., bleaching) for this waste stream. Causality note: Adding sodium hypochlorite (bleach) to DMSO-containing peptide solutions can trigger an exothermic oxidation reaction, potentially yielding toxic dimethyl sulfide gas.

Phase 1: Workspace Preparation & Spill Management
  • PPE Requirements: Don a standard lab coat, safety goggles, and nitrile gloves. Verification: If handling pure DMSO stock solutions, double-gloving is recommended due to DMSO's rapid degradation of standard nitrile.

  • Spill Protocol: In the event of a powder or liquid spill, do not use water. Pick up mechanically or absorb with inert materials (e.g., vermiculite or sand) and sweep into a suitable hazardous waste container[6].

Phase 2: Waste Segregation

Proper segregation prevents dangerous cross-reactions and reduces disposal costs.

Protocol A: Liquid Waste (Stock Solutions & Assay Media)

  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy. Causality: HDPE is highly resistant to both the acidic nature of the TFA salt and the solvent properties of DMSO.

  • Collection: Pour all unused CCK-8 desulfated working solutions (containing DMSO, PEG300, or Corn Oil) into the carboy[1].

  • Venting: Ensure the carboy utilizes a vented cap. Causality: If the waste contains residual biological matrices (e.g., cell culture media), microbial action can generate gas. A vented cap prevents pressure build-up and container rupture.

Protocol B: Solid Waste (Consumables & PPE)

  • Collection: Place all contaminated pipette tips, empty lyophilized peptide vials, weighing papers, and contaminated gloves into a designated, puncture-proof solid hazardous waste bin[7].

  • Sealing: Double-bag the solid waste using heavy-duty transparent biohazard or chemical waste bags.

Phase 3: Labeling and EHS Handoff
  • Manifesting: Label all containers immediately with the standard "Hazardous Waste" tag.

  • Chemical Declaration: Explicitly list the contents: "Cholecystokinin Octapeptide, desulfated (CAS 25679-24-7), Trifluoroacetate salt, DMSO, PEG300."[5][7].

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) under a fume hood or in a ventilated cabinet, away from strong oxidizing agents and bases[4][7].

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department. The waste must be transported to an EPA-approved facility for high-temperature incineration , which completely destroys the peptide bonds, the fluorinated TFA compounds, and the organic solvents[7][8].

References

To maintain scientific integrity and provide authoritative grounding, the protocols and chemical data referenced in this guide are derived from the following verified sources:

  • U.S. Environmental Protection Agency (EPA). "Standardized Analytical Methods for Environmental Restoration following Homeland Security Events - Laboratory Waste Management." EPA.gov. URL: [Link]

Sources

Handling

Personal protective equipment for handling CCK Octapeptide, desulfated

Comprehensive Safety and Operational Guide for Handling CCK Octapeptide, Desulfated As a Senior Application Scientist, I recognize that handling synthetic neuropeptides requires more than just following a basic safety da...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling CCK Octapeptide, Desulfated

As a Senior Application Scientist, I recognize that handling synthetic neuropeptides requires more than just following a basic safety data sheet—it requires a deep understanding of the molecule's physicochemical vulnerabilities. Cholecystokinin Octapeptide, desulfated (CCK-8, desulfated) is a potent experimental compound used extensively in gastrointestinal and neuropharmacological research[1]. While it is not acutely lethal, its delivery format—a highly volatile, hygroscopic lyophilized powder—and its reliance on penetrating solvents like Dimethyl Sulfoxide (DMSO) necessitate a rigorous, self-validating safety and operational protocol[2],[3].

This guide provides the causality behind our safety recommendations, ensuring your laboratory maintains both operator safety and uncompromising scientific integrity.

Physicochemical Causality: The "Why" Behind the Safety Protocol

To build a fail-safe laboratory environment, we must first understand the molecular behavior of CCK-8, desulfated (Sequence: Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2):

  • Volatility & Aerosolization Risk: Synthetic peptides are freeze-dried into a fine, static-prone powder. Opening a vial without proper equilibration or ventilation can cause the powder to aerosolize, leading to unintended inhalation exposure and loss of expensive material[2].

  • The "Trojan Horse" Solvent Effect: CCK-8 is highly soluble in DMSO[3]. DMSO is a powerful permeation enhancer. If a DMSO-peptide solution splashes onto unprotected skin, the solvent will rapidly carry the bioactive peptide directly through the dermal barrier and into the bloodstream.

  • Oxidative Degradation: The peptide sequence contains Methionine (Met) and Tryptophan (Trp) residues, which are highly susceptible to atmospheric oxidation[2]. Proper handling is not just about human safety; it is about protecting the structural integrity of the compound.

Table 1: Quantitative Physicochemical & Storage Data

Parameter Value Scientific Rationale
Stock Solubility (DMSO) ≥ 100 mg/mL (94.05 mM) Highly soluble; requires anhydrous DMSO to prevent precipitation[3].
Long-Term Storage -80°C (Up to 6 months) Arrests hydrolysis and oxidation of Met/Trp residues[1],[2].

| Short-Term Storage | -20°C (Up to 1 month) | Acceptable for active experimental windows; strictly avoid freeze-thaw cycles[1]. |

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on standard "benchtop" habits. The following PPE matrix is engineered specifically to mitigate the unique hazards of lyophilized peptide reconstitution in DMSO.

Table 2: Required PPE and Hazard Mitigation

PPE Category Specification Hazard Mitigated
Hand Protection Double Nitrile Gloves (≥ 4 mil) Prevents DMSO from acting as a carrier, driving the peptide through the skin.
Eye Protection ANSI Z87.1 Safety Goggles Protects ocular mucosa from DMSO/peptide splashes during vortexing or sonication.
Body Protection Fluid-resistant Lab Coat Prevents contamination of personal clothing and secondary exposure.

| Respiratory | Fume Hood or Biosafety Cabinet | Captures volatile, static-prone lyophilized powder upon initial vial opening. |

Operational Workflow: Reconstitution & Handling Protocol

This step-by-step methodology is designed as a self-validating system : each step verifies the success of the previous one, ensuring neither safety nor scientific integrity is compromised.

Step 1: Thermal Equilibration (The Anti-Condensation Step)

  • Action: Remove the lyophilized CCK-8 vial from -80°C storage and place it in a desiccator at room temperature for 30 minutes[2].

  • Causality: Opening a cold vial introduces atmospheric moisture. Because CCK-8 is highly hygroscopic, condensation will instantly degrade the peptide and artificially inflate its mass, ruining downstream molarity calculations[2].

Step 2: Powder Consolidation (The Anti-Aerosolization Step)

  • Action: Before opening, centrifuge the vial at 3,000 x g for 1 minute.

  • Causality: Lyophilized peptides often adhere to the cap or walls during shipping. Centrifugation forces the static-prone powder to the bottom, validating that no aerosolized peptide will escape into your breathing zone upon opening.

Step 3: Solubilization (The Fume Hood Step)

  • Action: Inside a functioning fume hood, carefully remove the cap. Add the calculated volume of fresh, anhydrous DMSO to achieve your target concentration (e.g., 25 mg/mL)[3]. Cap the vial and vortex gently.

  • Causality: DMSO is the optimal solvent, but it must be anhydrous; water-absorbed DMSO drastically reduces peptide solubility[3]. The fume hood protects against any residual powder volatility.

Step 4: Aliquoting and Preservation

  • Action: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Purge the headspace of each tube with nitrogen gas before sealing[1].

  • Causality: CCK-8 contains Methionine and Tryptophan, which rapidly oxidize in the presence of atmospheric oxygen[2]. Purging with nitrogen displaces oxygen, and creating single-use aliquots eliminates destructive freeze-thaw cycles[3].

Workflow A 1. Retrieval: CCK-8 Vial at -80°C B 2. Equilibration: Desiccator to RT (30 min) A->B C 3. PPE: Nitrile Gloves, Goggles, Lab Coat B->C D 4. Prep: Briefly Centrifuge Vial C->D E 5. Solubilization: Add Anhydrous DMSO D->E F 6. Aliquoting: Low-bind tubes + N2 Purge E->F G 7. Storage: Return to -80°C F->G

Operational workflow for the safe reconstitution and storage of CCK-8 desulfated.

Spill Management & Disposal Plan

Even with strict protocols, accidents happen. Immediate, correct action prevents contamination and environmental hazards.

  • Dry Powder Spills: Do not sweep or brush, as this will aerosolize the peptide. Cover the powder with damp absorbent paper to weigh it down, then wipe up the area and place the materials in a solid biohazard/chemical waste container.

  • Liquid Spills (DMSO + Peptide): Absorb the spill with chemical spill pads. Wash the area thoroughly with soap and water. Do not use bleach , as sodium hypochlorite can react dangerously with DMSO.

  • Disposal: Never pour peptide-laced DMSO down the drain. Collect all liquid waste in designated halogen-free organic solvent containers. Dispose of empty vials and contaminated pipette tips in solid chemical waste bins according to your institution's Environmental Health and Safety (EHS) guidelines.

References

Sources

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